Product packaging for Calcium phosphorylcholine chloride(Cat. No.:CAS No. 4826-71-5)

Calcium phosphorylcholine chloride

Cat. No.: B1346022
CAS No.: 4826-71-5
M. Wt: 257.66 g/mol
InChI Key: ICVPTJCCKTXCDT-UHFFFAOYSA-L
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Description

Calcium phosphorylcholine chloride is a useful research compound. Its molecular formula is C5H13CaClNO4P and its molecular weight is 257.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13CaClNO4P B1346022 Calcium phosphorylcholine chloride CAS No. 4826-71-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPTJCCKTXCDT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13CaClNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335812
Record name Calcium phosphorylcholine
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Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4826-71-5, 15557-11-6
Record name Phosphorylcholine calcium salt
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Record name Phosphorylcholine calcium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium phosphorylcholine
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Record name Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride, calcium salt (1:1)
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Record name Choline chloride O-(calcium phosphate)
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Record name CALCIUM PHOSPHORYLCHOLINE CHLORIDE
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Foundational & Exploratory

What is the molecular structure of calcium phosphorylcholine chloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of calcium phosphorylcholine chloride. While detailed crystallographic and nuclear magnetic resonance (NMR) structural data are not publicly available, this document synthesizes the existing chemical information, outlines detailed experimental protocols for its synthesis, and presents logical workflows for its study.

Molecular Structure and Properties

This compound is an organic salt with the chemical formula C₅H₁₃CaClNO₄P.[1][2] It exists as a complex of the phosphorylcholine zwitterion, a calcium ion (Ca²⁺), and a chloride ion (Cl⁻).[1] The phosphorylcholine moiety is a key structural component of phospholipids, which are fundamental to the structure and function of cellular membranes. The compound is also known to form a stable tetrahydrate, with the molecular formula C₅H₂₁CaClNO₈P.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue (Anhydrous)Value (Tetrahydrate)Reference(s)
Molecular Formula C₅H₁₃CaClNO₄PC₅H₂₁CaClNO₈P[1][3]
Molecular Weight 257.66 g/mol 329.73 g/mol [1][3]
IUPAC Name calcium;2-(trimethylazaniumyl)ethyl phosphate;chloridecalcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate[1][3]
CAS Number 4826-71-572556-74-2[2]
Appearance White to off-white solid/powderWhite to light yellow powder[4][5]
Solubility Soluble in water (100 mg/mL, clear to hazy, colorless to faintly yellow)Soluble in water[4]
Storage Temperature 2-8°C or under -20°C in an inert atmosphere-20°C[2]

Table 2: Spectroscopic and Structural Identifiers

IdentifierValueReference(s)
SMILES C--INVALID-LINK--(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2][1]
InChI InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2[1]
InChIKey ICVPTJCCKTXCDT-UHFFFAOYSA-L[1]

While specific bond lengths and angles from X-ray crystallography are not available in the public domain, the fundamental structure consists of the phosphorylcholine cation, the calcium dication, and the chloride anion. The interaction between the negatively charged phosphate group of phosphorylcholine and the positively charged calcium ion is a key feature of its structure.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound has been detailed in several patents. The following is a generalized protocol based on these sources.

2.1. Materials and Reagents

  • Choline chloride

  • Phosphorylating agent (e.g., phosphoric acid, polyphosphoric acid)

  • Calcium hydroxide

  • Calcium chloride

  • Alum (optional, as a precipitating aid)

  • Ethanol

  • Water (deionized or distilled)

  • Reaction vessel with temperature and pressure control

  • Filtration apparatus

  • Drying oven

2.2. Synthesis Procedure

The synthesis is typically a multi-step process involving phosphorylation of choline chloride followed by salt formation and purification.

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Neutralization and Salt Formation cluster_2 Step 3: Purification and Isolation A Choline Chloride C Condensation Reaction (Elevated Temperature & Vacuum) A->C B Phosphorylating Agent (e.g., Phosphoric Acid) B->C D Phosphorylcholine Chloride (Crude) C->D E Dissolve Crude Product in Water D->E F Add Calcium Hydroxide (Adjust pH to ~8) E->F G Precipitation of Impurities F->G H Filtration G->H I Clear Filtrate (Aqueous Phosphorylcholine Calcium) H->I J Add Calcium Chloride to Filtrate I->J K Concentration (e.g., Vacuum Distillation) J->K L Add Ethanol to Induce Crystallization K->L M Cooling and Filtration L->M N Wash with Ethanol M->N O Drying N->O P This compound (Final Product) O->P

Caption: Generalized workflow for the synthesis of this compound.

Protocol Details:

  • Phosphorylation of Choline Chloride: Choline chloride is reacted with an excess of a phosphorylating agent, such as phosphoric acid. This condensation reaction is typically carried out under vacuum at an elevated temperature (e.g., 70-120°C) for several hours to drive the reaction to completion by removing water.[6]

  • Neutralization and Formation of the Calcium Salt: The crude phosphorylcholine chloride is dissolved in water. Calcium hydroxide is then added to neutralize the excess acid and to form the calcium salt of phosphorylcholine. The pH is carefully adjusted to be slightly alkaline (around 8) to ensure complete reaction and precipitation of insoluble byproducts.[6]

  • Purification: The reaction mixture is filtered to remove any precipitated impurities. Calcium chloride is then added to the clear filtrate. The solution is concentrated, often under reduced pressure, until precipitation of the product begins.

  • Crystallization and Isolation: Ethanol is added to the concentrated solution to induce crystallization of the this compound. The mixture is then cooled to a low temperature (e.g., -5°C) to maximize the yield of the crystalline product. The crystals are collected by filtration, washed with cold ethanol to remove any remaining impurities, and then dried under vacuum to yield the final product.[6]

Biological Significance and Potential Signaling Roles

While specific signaling pathways directly initiated by extracellular this compound are not well-documented, the individual components—calcium and phosphorylcholine—are integral to cellular signaling and structure.

Phosphorylcholine: As a head group of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes, phosphorylcholine is crucial for membrane integrity and fluidity. It also plays a role in cell signaling, inflammation, and apoptosis.

Calcium: Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation.[7] Intracellular calcium levels are tightly regulated, and transient increases in cytosolic calcium concentration trigger downstream signaling cascades.

Given its composition, it is plausible that this compound could influence cellular processes by:

  • Serving as a source of extracellular calcium: Alterations in extracellular calcium can impact numerous signaling pathways, including those involving G-protein coupled receptors and ion channels.

  • Modulating membrane composition: As a precursor or source of phosphorylcholine, it could potentially influence the synthesis of phospholipids, thereby affecting membrane properties and the function of membrane-bound proteins.

The following diagram illustrates a generalized experimental workflow to investigate the effects of an exogenous compound like this compound on a generic cellular signaling pathway.

G cluster_0 Experimental Setup cluster_1 Analysis of Cellular Responses cluster_2 Data Interpretation A Cell Culture (e.g., Neuronal, Epithelial) B Treatment with Calcium Phosphorylcholine Chloride (Dose-Response and Time-Course) A->B C Measure Intracellular Calcium Levels (e.g., Fura-2, Fluo-4) B->C D Assess Cell Viability and Proliferation (e.g., MTT, BrdU assays) B->D E Analyze Gene Expression (e.g., qPCR, RNA-Seq) B->E F Western Blot for Signaling Proteins (e.g., kinases, transcription factors) B->F G Correlate Molecular Changes with Cellular Phenotypes C->G D->G E->G F->G H Identify Potential Signaling Pathways Affected G->H

Caption: A generalized experimental workflow for studying the cellular effects of this compound.

Conclusion

This compound is a compound of interest due to its relationship with fundamental biological molecules. While a detailed, experimentally determined three-dimensional structure is not currently available in public databases, its chemical identity and synthesis are well-established. This guide provides researchers and drug development professionals with a solid foundation for understanding and working with this molecule, from its basic properties to detailed synthetic protocols and a framework for investigating its potential biological activities. Further research is warranted to elucidate its precise molecular structure and to explore its specific roles in cellular signaling and physiology.

References

Synthesis and Characterization of Calcium Phosphorylcholine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of calcium phosphorylcholine chloride. The document details experimental protocols for its preparation and analytical methods for its characterization, presenting quantitative data in a clear, tabular format. Furthermore, this guide illustrates key processes, including the synthesis workflow and its primary biological pathway, through detailed diagrams.

Introduction

This compound (CAS No: 4826-71-5 for the anhydrous form and 72556-74-2 for the tetrahydrate) is a key intermediate in various biochemical and pharmaceutical applications.[1] Notably, it serves as a crucial precursor in the synthesis of cytidine diphosphocholine (CDPC), a vital molecule in cellular metabolism and neurotransmission.[2] Its role in lipid metabolism and cell membrane integrity also makes it a compound of significant interest in biomedical research.[1][2] This guide outlines the prevalent methods for its synthesis and the analytical techniques used for its characterization.

Physicochemical Properties

This compound is typically a white, crystalline powder that is soluble in water.[1] It is often supplied as a tetrahydrate.

PropertyValue (Anhydrous)Value (Tetrahydrate)Reference(s)
Molecular Formula C₅H₁₃CaClNO₄PC₅H₂₁CaClNO₈P[3]
Molecular Weight 257.66 g/mol 329.73 g/mol [3]
Appearance White to off-white solidWhite powder[1]
Solubility Soluble in waterWater: 100 mg/mL
Storage Store at room temperature, keep dry and cool. Inert atmosphere, store in freezer, under -20°C.-20°C

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step process: the phosphorylation of choline chloride followed by the introduction of a calcium salt. Several variations of this method exist, aiming to optimize yield and purity.

General Synthesis Workflow

The overall process can be visualized as follows:

SynthesisWorkflow cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Metathesis & Purification CholineChloride Choline Chloride PhosphorylcholineChlorideMix Phosphorylcholine Chloride Mixture CholineChloride->PhosphorylcholineChlorideMix Reaction PhosphorylatingAgent Phosphorylating Agent (e.g., Phosphoric Acid) PhosphorylatingAgent->PhosphorylcholineChlorideMix Metathesis Metathesis Reaction PhosphorylcholineChlorideMix->Metathesis Introduction of Calcium CalciumSource Calcium Source (e.g., Ca(OH)₂, CaCl₂) CalciumSource->Metathesis Purification Purification (Crystallization, Filtration, Drying) Metathesis->Purification FinalProduct Calcium Phosphorylcholine Chloride Purification->FinalProduct KennedyPathway cluster_pathway Kennedy Pathway for Phosphatidylcholine Synthesis Choline Choline Phosphorylcholine Phosphorylcholine Choline->Phosphorylcholine Choline Kinase ATP ATP ADP ADP CDP_Choline CDP-Choline Phosphorylcholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase CTP CTP PPi PPi Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Cholinephosphotransferase DAG Diacylglycerol (DAG) CMP CMP

References

Calcium Phosphorylcholine Chloride: A Technical Guide on the Proposed Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium phosphorylcholine chloride is a compound whose precise cellular mechanism of action is not yet fully elucidated in publicly available scientific literature. However, based on the well-established roles of its constituent components—calcium and phosphorylcholine—and the observed activities of structurally related molecules, a compelling hypothetical mechanism can be proposed. This guide synthesizes the current understanding of relevant signaling pathways to present a putative mechanism of action for this compound, provides detailed experimental protocols to investigate this hypothesis, and summarizes pertinent quantitative data from studies on analogous compounds. The central hypothesis is that this compound influences cellular behavior primarily by modulating intracellular calcium levels and activating downstream signaling cascades, including the Protein Kinase C (PKC) pathway.

Proposed Mechanism of Action

The proposed mechanism of action for this compound in cells centers on its potential to directly or indirectly elevate intracellular calcium concentration ([Ca2+]i), which in turn can trigger a variety of cellular responses. Phosphorylcholine is a key component of the cell membrane and is involved in numerous signaling events. It is plausible that this compound interacts with the cell membrane or specific receptors, leading to the activation of phospholipase C (PLC).

Activated PLC would then hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to its receptors on the endoplasmic reticulum, prompting the release of stored calcium into the cytoplasm. The concurrent increase in DAG would act as a cofactor for the activation of Protein Kinase C (PKC). This cascade is supported by studies on the structurally similar molecule, sphingosylphosphorylcholine (SPC), which is known to induce a rapid increase in intracellular free calcium and activate PKC-dependent and -independent signaling pathways.[1]

Furthermore, SPC has been shown to potentiate vasoconstrictions by enhancing Ca2+ entry through both voltage-dependent and independent pathways, a process involving PKC delta.[2][3] The activation of PKC by this compound could lead to the phosphorylation of a wide array of downstream target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Data Presentation: Effects of the Analogous Compound Sphingosylphosphorylcholine (SPC)

ParameterCell TypeSPC ConcentrationObserved EffectReference
Intracellular Ca2+ Rat Intrapulmonary Artery Smooth Muscle Cells1 µmol/L134 ± 26% increase in Fura PE3 340/380 ratio[2]
Vasoconstriction Rat Intrapulmonary Arteries1 µmol/L429 ± 96% increase in force induced by ~25 mmol/L [K+][2]
MAPK Activation Swiss 3T3 cellsNot specifiedRapid and transient activation, peaking at 5 minutes[4]
DNA Synthesis Swiss 3T3 cellsNot specifiedMitogenic, dependent on a Gi protein[4]
Inositol Phosphate Production Human Airway Epithelial Cells (CFNP9o-)2 µM (maximal effect)Dose-dependent production of total inositol phosphates[5]

Experimental Protocols

To investigate the proposed mechanism of action of this compound, the following experimental protocols are recommended.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentration changes in response to treatment with this compound.[6][7][8][9]

Materials:

  • Cells of interest cultured on black-walled, clear-bottom 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to excite at 340 nm and 380 nm, and measure emission at 510 nm.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the this compound solution at various concentrations to the wells.

    • Continue to record the fluorescence at both excitation wavelengths for a desired period to capture the calcium response.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.

Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activity of PKC in cell lysates after treatment with this compound. This can be performed using commercially available non-radioactive or radioactive assay kits.[1][10][11][12][13]

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer

  • PKC Assay Kit (containing PKC substrate, ATP, and detection reagents)

  • Microplate reader (for colorimetric, fluorescent, or luminescent detection, depending on the kit)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a predetermined time.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Kinase Assay:

    • Follow the specific instructions of the chosen PKC assay kit.

    • Typically, this involves adding a specific amount of cell lysate to a well containing a PKC-specific substrate peptide and ATP.

    • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).

  • Detection:

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • In a non-radioactive ELISA-based assay, this involves using a phospho-specific antibody followed by a secondary antibody conjugated to an enzyme (like HRP) for colorimetric detection.[11]

    • In a radioactive assay, the phosphorylated substrate is separated and quantified using a scintillation counter.[10]

  • Data Analysis: Compare the PKC activity in treated samples to that of untreated controls. An increase in signal indicates activation of PKC.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol CPCC Calcium Phosphorylcholine Chloride Receptor Putative Receptor / Membrane Interaction CPCC->Receptor Binds/Interacts PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_cyto Ca2+ IP3->IP3R Binds Ca_cyto->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response Leads to

Caption: Proposed signaling pathway for this compound.

Experimental Workflow Diagram

G start Start: Hypothesis CPCC increases intracellular Ca2+ and activates PKC treat_cells Treat cells with various concentrations of CPCC start->treat_cells measure_ca Measure intracellular Ca2+ (Fura-2 AM Assay) treat_cells->measure_ca measure_pkc Measure PKC activity (Kinase Assay) treat_cells->measure_pkc analyze_ca Analyze Ca2+ data measure_ca->analyze_ca analyze_pkc Analyze PKC data measure_pkc->analyze_pkc decision_ca Is [Ca2+]i increased? analyze_ca->decision_ca decision_pkc Is PKC activity increased? analyze_pkc->decision_pkc decision_ca->decision_pkc Yes revise Revise Hypothesis decision_ca->revise No conclusion Conclusion: Hypothesis supported decision_pkc->conclusion Yes decision_pkc->revise No

Caption: Experimental workflow to test the proposed mechanism of action.

Logical Relationship Diagram

G CPCC Calcium Phosphorylcholine Chloride Calcium Calcium (Ca2+) CPCC->Calcium Phosphorylcholine Phosphorylcholine CPCC->Phosphorylcholine Signaling Cell Signaling Calcium->Signaling SecondMessenger Second Messenger Calcium->SecondMessenger Phosphorylcholine->Signaling Membrane Membrane Structure and Interaction Phosphorylcholine->Membrane Signaling->SecondMessenger

Caption: Logical relationship of this compound components.

References

The Pivotal Role of Phosphorylcholine in Eukaryotic Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylcholine (PC) is a fundamental chemical moiety that serves as the polar headgroup for phosphatidylcholine (PtdCho) and sphingomyelin, the most abundant phospholipids in eukaryotic cell membranes.[1][2] Far from being a mere structural scaffold, the phosphorylcholine group is a critical player in a multitude of cellular processes. Its zwitterionic nature is essential for maintaining membrane integrity and fluidity.[3][4] Furthermore, PtdCho acts as a crucial reservoir for a host of second messengers, which are liberated by phospholipases to orchestrate complex signaling cascades.[5][6] In the realm of immunology, exposed phosphorylcholine on the surface of apoptotic cells and pathogens serves as a key recognition motif for components of the innate immune system, such as C-reactive protein, thereby mediating inflammation and cellular clearance.[7][8] This guide provides an in-depth exploration of the biosynthesis, structural significance, signaling functions, and immunomodulatory roles of phosphorylcholine in eukaryotic membranes, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis and Distribution of Phosphorylcholine-Containing Lipids

The primary PC-containing lipid, phosphatidylcholine, constitutes approximately 50% of the total phospholipid content in most eukaryotic membranes.[1][2] Its synthesis is predominantly managed by the highly conserved Kennedy pathway.[1][9]

The Kennedy Pathway for De Novo Synthesis

First elucidated by Eugene Kennedy in 1956, the CDP-choline pathway is the main route for PtdCho synthesis in mammalian cells.[9] It is a three-step enzymatic process occurring in the cytoplasm and on the endoplasmic reticulum membrane.

  • Choline Phosphorylation: Exogenous choline is transported into the cell and phosphorylated by Choline Kinase (CK) to form phosphocholine.[1][9]

  • CDP-Choline Formation: In the rate-limiting step, CTP:phosphocholine cytidylyltransferase (CT) catalyzes the reaction of phosphocholine with CTP to produce CDP-choline.[1][2][9]

  • Phosphatidylcholine Synthesis: Finally, Choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) backbone, forming PtdCho.[1][9]

In addition to the Kennedy pathway, hepatocytes can synthesize PtdCho via the methylation of phosphatidylethanolamine (PE), a process catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT).[5]

Kennedy_Pathway cluster_cytoplasm Cytoplasm cluster_er ER Membrane Choline Choline CK Choline Kinase (CK) Choline->CK PCholine Phosphocholine CT CTP:phosphocholine -cytidylyltransferase (CT) (Rate-Limiting) PCholine->CT CDPCholine CDP-Choline CEPT Cholinephosphotransferase (CPT/CEPT) CDPCholine->CEPT CMP out DAG Diacylglycerol (DAG) DAG->CEPT PtdCho Phosphatidylcholine (PtdCho) CK->PCholine CT->CDPCholine CEPT->PtdCho

Figure 1: The Kennedy Pathway for de novo Phosphatidylcholine Synthesis.
Quantitative Distribution in Cellular Membranes

Phosphatidylcholine is the most abundant phospholipid in mammalian cells, though its concentration varies between different organelles and membrane leaflets, reflecting specialized functions.

Membrane/OrganelleAbundance (% of Total Phospholipids)Predominant LeafletReference(s)
Total Eukaryotic Cell ~50%N/A[1][2][10]
Plasma Membrane 45-55%Outer[11]
Endoplasmic Reticulum High (Primary site of synthesis)Cytosolic & Luminal[12]
Mitochondria 40-50%Both membranes
Golgi Apparatus ~50%Both leaflets[13]

Note: Data is compiled from multiple mammalian cell studies and may vary by cell type and physiological state.

Structural and Biophysical Roles

The phosphorylcholine headgroup imparts critical biophysical properties to cell membranes.

  • Membrane Integrity: As the major phospholipid component, PtdCho is fundamental to the structural integrity and stability of the lipid bilayer.[3] Its cylindrical shape allows for the formation of flat, stable bilayers.

  • Zwitterionic Nature: At physiological pH, the phosphate group is negatively charged and the quaternary amine of choline is positively charged, resulting in a neutral zwitterionic headgroup. This electrical neutrality at the membrane surface minimizes electrostatic repulsion between lipid headgroups, allowing for tight packing and contributing to the barrier function of the membrane.

  • Modulation of Fluidity: The acyl chain composition of PtdCho, rather than the headgroup itself, is the primary determinant of membrane fluidity. However, the PC headgroup's interaction with cholesterol is crucial for modulating fluidity and forming specialized membrane microdomains like lipid rafts.[4]

Phosphorylcholine in Cellular Signaling

Phosphatidylcholine is not merely structural; it is a critical substrate for several phospholipases that generate potent second messengers. This hydrolysis allows cells to rapidly respond to extracellular stimuli.

  • Phospholipase C (PC-PLC): Upon activation, PC-PLC hydrolyzes PtdCho to produce diacylglycerol (DAG) and phosphocholine .[5] The sustained production of DAG from PtdCho is crucial for the long-term activation of Protein Kinase C (PKC), a key regulator of cell growth, differentiation, and apoptosis.[6][14]

  • Phospholipase D (PLD): PLD activation leads to the cleavage of PtdCho to yield phosphatidic acid (PA) and free choline .[15] PA is a versatile lipid messenger that can recruit and activate a variety of proteins, including lipid kinases and Raf-1, and can be converted to DAG by PA phosphatases.[6]

  • Phospholipase A₂ (PLA₂): PLA₂ hydrolyzes the fatty acid from the sn-2 position of PtdCho, generating lysophosphatidylcholine (LPC) and a free fatty acid (often arachidonic acid).[16] LPC is a bioactive lipid that can influence membrane properties and activate G-protein coupled receptors, while arachidonic acid is a precursor for eicosanoids.[16]

PC_Signaling PC Phosphatidylcholine (PtdCho) PLC Phospholipase C (PC-PLC) PC->PLC Stimulus PLD Phospholipase D (PLD) PC->PLD Stimulus PLA2 Phospholipase A2 (PLA2) PC->PLA2 Stimulus DAG Diacylglycerol (DAG) PLC->DAG PCholine Phosphocholine PLC->PCholine PA Phosphatidic Acid (PA) PLD->PA Choline Choline PLD->Choline LPC Lysophosphatidylcholine (LPC) PLA2->LPC FFA Free Fatty Acid (e.g., Arachidonic Acid) PLA2->FFA PKC Protein Kinase C (PKC) Activation DAG->PKC Signal Downstream Signaling PA->Signal LPC->Signal Eicosanoids Eicosanoid Synthesis FFA->Eicosanoids

Figure 2: Major Signaling Pathways Originating from Phosphatidylcholine Hydrolysis.

Immunomodulatory Roles of Phosphorylcholine

The PC headgroup is a potent signaling molecule in the immune system, acting as a pattern recognition motif. This is particularly evident in the context of apoptosis and pathogen recognition.

Apoptosis and Efferocytosis

During apoptosis, the membrane asymmetry is lost, leading to the exposure of phospholipids on the outer leaflet that are normally sequestered on the inner leaflet. While phosphatidylserine is the canonical "eat-me" signal, oxidized PtdCho also becomes exposed. The PC moiety on these oxidized phospholipids is recognized by scavenger receptors on phagocytes and by soluble pattern recognition molecules like C-reactive protein (CRP), facilitating the clearance of apoptotic cells (efferocytosis).[7]

C-Reactive Protein (CRP) Binding

C-reactive protein is a major acute-phase reactant in humans that plays a central role in innate immunity.[7] CRP binds specifically and in a calcium-dependent manner to phosphorylcholine moieties.[7][8][17] This binding occurs on the surface of many pathogens (e.g., Streptococcus pneumoniae) and on the membrane of damaged or apoptotic host cells.[7][8] This interaction opsonizes the target for phagocytosis and activates the classical complement pathway, leading to inflammation and pathogen destruction.[7][8]

Figure 3: C-Reactive Protein (CRP) recognizing Phosphorylcholine (PC) on an apoptotic cell.
Pathogen Molecular Mimicry

Numerous bacterial and parasitic pathogens decorate their surfaces with phosphorylcholine.[18][19][20] This molecular mimicry allows them to interact with host cell receptors that normally bind PC-containing ligands. For instance, S. pneumoniae uses surface PC to adhere to the Platelet-Activating Factor Receptor (PAFr) on epithelial cells, facilitating colonization and invasion.[20][21] This strategy can also modulate the host immune response to the benefit of the microbe.[18][19]

Key Experimental Protocols

Investigating the roles of phosphorylcholine requires robust methodologies for lipid analysis and enzyme activity measurement.

Protocol 1: Lipidomics Analysis of Phosphatidylcholine by LC-MS/MS

This protocol outlines a standard workflow for the quantitative analysis of PtdCho species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]

Lipidomics_Workflow start Biological Sample (Cells or Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer / MTBE) start->extraction drydown Dry Extract under N₂ extraction->drydown reconstitute Reconstitute in LC Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data end PtdCho Profile data->end

Figure 4: General Workflow for the Lipidomic Analysis of Phosphatidylcholine.

Methodology:

  • Sample Preparation:

    • Homogenize ~10-20 mg of tissue or 1-5 million cells in ice-cold phosphate-buffered saline (PBS).

    • Add an internal standard mixture containing non-naturally occurring PtdCho species (e.g., PtdCho 17:0/17:0) for quantification.

  • Lipid Extraction (Modified Bligh & Dyer Method): [11][25]

    • To 1 mL of aqueous sample homogenate, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 1 minute to form a single phase.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for 30 seconds to induce phase separation.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Chromatography: Use a C18 reversed-phase column.

      • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

      • Run a gradient from ~30% B to 100% B over 10-20 minutes to elute lipid species.[11]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

      • Detection: Use precursor ion scanning for the m/z 184.07 ion. This fragment is the phosphocholine headgroup and is specific for PtdCho and sphingomyelin, which are separated chromatographically.[22][24]

      • Alternatively, use Selected Reaction Monitoring (SRM) for targeted quantification of specific PtdCho molecular species.[24]

  • Data Analysis:

    • Identify PtdCho species based on retention time and precursor mass.

    • Quantify individual PtdCho species by integrating the peak area and normalizing to the corresponding internal standard.

Protocol 2: In Vitro Assay for Phospholipase D (PLD) Activity

This protocol details the transphosphatidylation assay, a highly specific method for measuring PLD activity.[26] In the presence of a primary alcohol, PLD preferentially catalyzes the transfer of the phosphatidyl group to the alcohol rather than to water.

Methodology:

  • Substrate Preparation:

    • Prepare liposomes containing a radiolabeled PtdCho substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-PtdCho) and phosphatidylinositol 4,5-bisphosphate (PIP₂), a known PLD activator.

  • Enzyme Reaction:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM EGTA, 3 mM MgCl₂, and free Ca²⁺ buffered to ~1 µM).

    • Add the cell lysate or purified enzyme source to the reaction buffer.

    • Add a primary alcohol, typically 1-butanol (final concentration 0.5-1.5%).[27]

    • Initiate the reaction by adding the radiolabeled substrate vesicles.

    • Incubate at 37°C for 15-30 minutes.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding chloroform/methanol/HCl to create a biphasic system.

    • Vortex and centrifuge to separate the phases. Collect the lower organic phase.

  • Product Analysis:

    • Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using a solvent system such as the upper phase of ethyl acetate/isooctane/acetic acid/water (110:50:20:100, v/v/v/v).

    • The product, phosphatidylbutanol (PBut), is unique to PLD activity in the presence of butanol and will separate from the PtdCho substrate and the hydrolysis product, phosphatidic acid (PA).[26]

    • Visualize the radiolabeled lipids by autoradiography and quantify by scraping the corresponding spots and performing scintillation counting.

Protocol 3: In Vitro Assay for Phospholipase C (PLC) Activity

This protocol measures PLC activity by quantifying the release of water-soluble phosphocholine from a radiolabeled lipid substrate.[26][28]

Methodology:

  • Substrate Preparation:

    • Use a radiolabeled substrate such as phosphatidyl[N-methyl-¹⁴C]choline. The substrate can be presented in liposomes or mixed micelles with a detergent like Triton X-100.

  • Enzyme Reaction:

    • Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a defined Ca²⁺ concentration).

    • Add the enzyme source (cell lysate or purified protein) to the buffer.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination and Phase Separation:

    • Stop the reaction by adding chloroform/methanol (1:2, v/v) followed by chloroform and water to achieve phase separation (as in the Bligh-Dyer method).

    • Vortex and centrifuge.

  • Product Analysis:

    • The water-soluble product, [¹⁴C]phosphocholine, will be in the upper aqueous phase.

    • The unreacted lipid substrate, [¹⁴C]PtdCho, will remain in the lower organic phase.

    • Take an aliquot of the upper aqueous phase and quantify the amount of product formed using liquid scintillation counting.

    • PLC activity is expressed as pmol or nmol of phosphocholine released per minute per mg of protein.

Conclusion and Future Directions

The phosphorylcholine moiety is a deceptively simple molecule that exerts profound influence over the structure, function, and signaling capacity of eukaryotic membranes. Its roles span from providing fundamental bilayer integrity to generating a cascade of lipid second messengers and mediating critical interactions with the immune system. For drug development professionals, the enzymes of PtdCho metabolism (such as choline kinase and phospholipases) and the PC-protein recognition systems (like CRP) represent promising therapeutic targets for cancer, inflammatory disorders, and infectious diseases.

Future research will likely focus on elucidating the specific roles of individual PtdCho molecular species in defining membrane domains and signaling platforms, mapping the spatial and temporal dynamics of PC-derived second messengers with greater precision, and further understanding how pathogens exploit PC mimicry to subvert host immunity. The continued development of advanced lipidomic techniques and chemical biology tools will be paramount in unraveling the remaining complexities of phosphorylcholine biology.

References

The Genesis and Evolution of Phosphorylcholine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted applications of phosphorylcholine (PC) compounds. From their initial identification in the 19th century to their current use in advanced drug delivery systems and biocompatible materials, phosphorylcholine and its derivatives have become integral to various fields of scientific research and development. This document provides a comprehensive overview of key milestones, detailed experimental methodologies, quantitative data, and the intricate signaling pathways involving these remarkable compounds.

A Historical Journey: The Discovery of Phosphorylcholine's Core Components

The story of phosphorylcholine begins with the foundational discoveries of its constituent parts: lecithin (a mixture of phospholipids including phosphatidylcholine) and choline. These early investigations laid the groundwork for our modern understanding of lipid biochemistry and its role in cellular function.

In 1850, the French chemist and pharmacist Théodore Gobley isolated a substance from egg yolk which he named "lecithin," derived from the Greek word "lekithos" for egg yolk.[1][2][3][4][5][6][7][8] His work also extended to identifying this "matière phosphorée" (phosphorized matter) in carp eggs and brain tissue.[4] While the exact chemical structure was not fully elucidated at the time, Gobley's meticulous work established the presence of a phosphorus-containing lipid.

A pivotal step forward came in 1862 when the German chemist Adolph Strecker, while studying the composition of bile from pigs and oxen, heated lecithin and isolated a new nitrogenous chemical.[2][8] He named this compound "choline," after the Greek word "chole" for bile.[2] It was later, in 1874, that the connection was fully made, establishing that choline is a component of lecithin.[6]

The biological significance of these discoveries began to unfold in the 20th century. In the 1930s, Charles Best's work at the University of Toronto demonstrated that choline could prevent the development of fatty liver in dogs and rats, highlighting its essential role as a nutrient.[8]

A monumental leap in understanding the biosynthesis of choline-containing phospholipids occurred in 1956. Eugene P. Kennedy, a pioneer in lipid biochemistry, elucidated the cytidine 5'-diphosphocholine (CDP-choline) pathway, now famously known as the Kennedy pathway.[9][10][11][12][13][14][15][16] This pathway details the enzymatic steps by which cells synthesize phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes.

Key Experimental Protocols: From Historical Isolation to Modern Synthesis and Analysis

This section provides an overview of the methodologies that have been central to the study of phosphorylcholine compounds, from the classical isolation techniques to modern synthetic and analytical procedures.

Historical Isolation Methods (Conceptual)

While detailed step-by-step protocols from the 19th-century publications are not available in the modern format, the principles of Gobley's and Strecker's work can be summarized.

Théodore Gobley's Isolation of Lecithin (circa 1850): Gobley's method for isolating lecithin from egg yolk involved a series of extractions and precipitations. The general steps included:

  • Dehydration: The egg yolk was first dehydrated to remove water.

  • Solvent Extraction: The dried yolk was then treated with a hot solvent, such as ethanol or ether, to dissolve the lipids.

  • Separation: The mixture was then filtered to separate the soluble lipid fraction from the insoluble components.

  • Purification: The soluble fraction was further processed to isolate the "viscous matter" which he named lecithin. This likely involved precipitation and washing steps to remove other lipids and impurities.

Adolph Strecker's Isolation of Choline (circa 1862): Strecker's isolation of choline was a result of the chemical degradation of lecithin. The process involved:

  • Hydrolysis of Lecithin: Lecithin, isolated from bile, was subjected to heating, likely in the presence of an acid or base, to break the ester bonds.

  • Isolation of Choline: The resulting mixture of fatty acids, glycerol phosphate, and choline was then processed to isolate the water-soluble choline component. This would have involved separation techniques based on solubility and precipitation.

Modern Synthesis of Phosphorylcholine and its Derivatives

The ability to synthesize phosphorylcholine and its derivatives has been crucial for the development of new materials and therapeutic agents.

Synthesis of Phosphorylcholine from Choline Chloride and Phosphoryl Oxychloride: A common method for synthesizing phosphorylcholine involves the reaction of choline chloride with a phosphorylating agent like phosphoryl oxychloride (POCl₃).

  • Reaction: Choline chloride is reacted with an excess of phosphoryl oxychloride in a suitable solvent, often under anhydrous conditions to prevent hydrolysis of the POCl₃.[17]

  • Quenching: The reaction is then quenched by the addition of water to hydrolyze any remaining POCl₃.

  • Purification: The resulting phosphorylcholine is then purified, often through a series of precipitation and washing steps, and may be converted to a more stable salt form, such as the calcium salt.[18][19][20]

Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC): MPC is a key monomer used in the production of biocompatible polymers. Its synthesis typically involves a two-step process.[21][22]

  • Formation of the Cyclic Phosphate Intermediate: 2-Hydroxyethyl methacrylate (HEMA) is reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of a base (like triethylamine) to trap the generated HCl. This forms the intermediate 2-(2-oxo-1,3,2-dioxaphospholanyloxy)ethyl methacrylate.

  • Ring-Opening to Form the Phosphorylcholine Group: The cyclic phosphate intermediate is then reacted with trimethylamine to open the ring and form the phosphorylcholine group, yielding the final MPC monomer. The product is typically purified by crystallization.

Enzymatic Assay of Choline Kinase

The activity of choline kinase, the first enzyme in the Kennedy pathway, is often measured to study phosphatidylcholine metabolism. A common method is a coupled spectrophotometric assay.[20]

  • Principle: The ADP produced from the phosphorylation of choline by choline kinase is used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

    • Reaction 1 (Choline Kinase): Choline + ATP → Phosphocholine + ADP

    • Reaction 2 (Pyruvate Kinase): ADP + Phosphoenolpyruvate → ATP + Pyruvate

    • Reaction 3 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

  • Reagents: The assay mixture typically contains buffer, magnesium chloride (as a cofactor for the kinases), ATP, choline, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Procedure: The reaction is initiated by the addition of the sample containing choline kinase, and the change in absorbance at 340 nm is measured over time. The rate of NADH oxidation is directly proportional to the choline kinase activity.

Quantitative Data on Phosphorylcholine Compounds

This section presents quantitative data related to the properties and applications of phosphorylcholine compounds in clearly structured tables for easy comparison.

Table 1: Binding Affinities of Phosphorylcholine

Interacting MoleculeLigandDissociation Constant (Kd)MethodReference
C-reactive protein (CRP)Phosphorylcholine5 µMNot specified[18]
C-reactive protein (CRP)Plasma fibronectin1.47 x 10⁻⁷ MNot specified[23]

Table 2: Enzyme Kinetics of Choline Kinase

Enzyme SourceSubstrateKmVmaxReference
Human Choline Kinase α1CholineLower than ChoKβ-[24]
Human Choline Kinase βCholine2.8 times higher than ChoKα1-[24]
Human Choline Kinase α1EthanolamineHigher than ChoKβ-[24]
Human Choline Kinase βEthanolamineLower than ChoKα1-[24]
HepG2 cellsCholine (low conc.)5.38 µM0.85 nmol/min/mg protein[25]
HepG2 cellsCholine (high conc.)183.57 µM2.75 nmol/min/mg protein[25]
MCF7 cellsCholine (low conc.)5.67 µM0.37 nmol/min/mg protein[25]
MCF7 cellsCholine (high conc.)137.16 µM2.48 nmol/min/mg protein[25]

Table 3: Clinical and Preclinical Efficacy of Phosphorylcholine Compounds

ApplicationCompound/MaterialStudy TypeKey Quantitative FindingReference
Cardiovascular Phosphorylcholine-coated stentsClinical TrialIn-segment restenosis rate of 13.2% (vs. 35.0% for bare-metal stent)[26]
Cardiovascular Phosphorylcholine-coated stentsNon-randomized study0% subacute stent thrombosis and 12% restenosis rate in primary PCI[27]
Liver Disease (NAFLD) PhosphatidylcholineClinical TrialALT and AST levels reduced by 59.6% and 75.4%, respectively[28]
Liver Disease (NAFLD) PolyenylphosphatidylcholineObservational StudyImprovement in liver echogenicity in 68.3% of patients after 24 weeks[4][29]
Liver Disease (NAFLD) PhosphatidylcholineRandomized Controlled StudySignificant improvement in CAP (304 vs 332 dB/m) and fibrosis score (5.3 vs 6.8 kPa) vs control after 12 weeks[22]
Antimicrobial MPC-polymer coatingIn vitro93% and 79% reduction in adhesion of MRSA and MSSA, respectively[27]
Antimicrobial MPC-polymer coatingIn vitro84% and 94% inhibition of S. mutans adherence at 1 and 5 hours, respectively[1]
Antimicrobial MPC-polymer coating on PDMSIn vitroReduced E. coli from 29 x 10⁶ to 3 x 10² CFU/mL and S. aureus from 29 x 10⁶ to 3 x 10² CFU/mL[30]
Drug Delivery PEG-stabilized PC liposomesIn vivo (mice)>8000% improvement in circulation time over 24h compared to pure PC liposomes[31]
Drug Delivery PEG-stabilized PC liposomesIn vivo (mice)~25% of the applied dose still in circulation after 24 hours[17][31]

Signaling Pathways and Experimental Workflows

This section provides visualizations of key signaling pathways and experimental workflows involving phosphorylcholine compounds, created using the DOT language for Graphviz.

Signaling Pathways

The Kennedy Pathway for Phosphatidylcholine Biosynthesis

The Kennedy pathway, or CDP-choline pathway, is the primary route for the de novo synthesis of phosphatidylcholine in mammalian cells.[9][10][11][12][13][14][15][16]

Kennedy_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Choline_out Choline Choline_in Choline Choline_out->Choline_in Choline Transporter Phosphocholine Phosphocholine Choline_in->Phosphocholine Choline Kinase (CK) ATP1 ATP ADP1 ADP ATP1->Phosphocholine Choline Kinase (CK) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase (CCT) CTP CTP PPi PPi CTP->CDP_Choline CTP:Phosphocholine Cytidylyltransferase (CCT) PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase (CPT) CMP CMP DAG Diacylglycerol DAG->PC Cholinephosphotransferase (CPT)

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

Platelet-Activating Factor (PAF) Receptor Signaling

Phosphorylcholine is a key component of Platelet-Activating Factor (PAF), a potent lipid mediator. PAF binds to its G-protein coupled receptor (PAFR), initiating a cascade of intracellular signaling events.[6][12]

PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF (Phosphorylcholine-containing) PAFR PAF Receptor (PAFR) PAF->PAFR Binding Gq Gq PAFR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation Downstream Downstream Signaling (e.g., MAPKs, NF-κB) PKC->Downstream Phosphorylation Cascade

Caption: Simplified PAF receptor signaling pathway.

Experimental Workflows

Workflow for the Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

This diagram illustrates the general workflow for the laboratory synthesis of MPC.

MPC_Synthesis_Workflow Start Start Step1 React HEMA with 2-chloro-2-oxo-1,3,2-dioxaphospholane (in the presence of a base) Start->Step1 Step2 Isolate intermediate: 2-(2-oxo-1,3,2-dioxaphospholanyloxy)ethyl methacrylate Step1->Step2 Step3 React intermediate with Trimethylamine Step2->Step3 Step4 Crystallize and purify MPC Step3->Step4 End End Product: MPC Step4->End

Caption: Workflow for the synthesis of MPC.

Workflow for a Coupled Enzymatic Assay of Choline Kinase

This diagram outlines the key steps in performing a coupled enzymatic assay to measure choline kinase activity.

Choline_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer and Reagents: - ATP, Choline, PEP, NADH - Pyruvate Kinase, Lactate Dehydrogenase Start->Prepare_Reagents Mix Mix Reagents and Sample in a Cuvette Prepare_Reagents->Mix Prepare_Sample Prepare Sample Containing Choline Kinase Prepare_Sample->Mix Measure Measure Absorbance at 340 nm over Time (Spectrophotometer) Mix->Measure Calculate Calculate Rate of NADH Oxidation (Proportional to Choline Kinase Activity) Measure->Calculate End End: Choline Kinase Activity Calculate->End

Caption: Workflow for choline kinase enzymatic assay.

Phosphorylcholine in Drug Development and Biomaterials

The unique properties of phosphorylcholine have made it a valuable component in the design of drug delivery systems and biocompatible materials.

Drug Delivery Systems

Phosphorylcholine's zwitterionic nature and hydrophilicity make it an excellent material for creating "stealth" drug delivery vehicles, such as liposomes and nanoparticles. These coatings can reduce the opsonization of nanoparticles by plasma proteins, thereby prolonging their circulation time in the bloodstream and enhancing their accumulation at target sites, such as tumors.[17][31]

Studies have shown that liposomes coated with polyethylene glycol (PEG)-conjugated phospholipids, which mimic the hydrophilic shell of phosphorylcholine, exhibit significantly longer circulation times compared to uncoated liposomes.[17][31] This "stealth" property is crucial for improving the therapeutic index of encapsulated drugs.

Biocompatible Materials

Polymers containing phosphorylcholine, such as those made from MPC, have demonstrated exceptional biocompatibility. These materials are used to coat medical devices, including stents, catheters, and contact lenses, to reduce protein adsorption, platelet adhesion, and bacterial biofilm formation.[24][27][32]

The anti-fouling properties of phosphorylcholine-based polymers are attributed to the formation of a tightly bound hydration layer on their surface, which acts as a physical barrier to prevent the adhesion of biological entities. This "biomimetic" approach, which emulates the surface of cell membranes, has been highly successful in improving the in vivo performance and safety of medical devices.

References

The Imperceptible Interface: A Technical Guide to the Biocompatibility of Phosphorylcholine Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biomaterials, the interface between a synthetic surface and a biological environment dictates the success or failure of a medical device. An ideal interface should be bio-inert, eliciting minimal recognition and response from the host's physiological systems. Phosphorylcholine (PC) coatings have emerged as a leading strategy to achieve this "stealth" characteristic. This technical guide delves into the core principles of PC biocompatibility, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological mechanisms.

The Principle of Biomimicry: Emulating the Cell Membrane

Phosphorylcholine is a key component of the outer leaflet of red blood cell membranes, presenting a naturally non-thrombogenic and non-immunogenic surface to the biological milieu.[1][2] By mimicking this zwitterionic, electrically neutral surface, PC coatings create a highly hydrated layer that sterically hinders the adsorption of proteins, the initial event that triggers the cascade of foreign body responses.[3] This "biological non-stick" surface is fundamental to the exceptional biocompatibility of PC-coated devices.[4][5]

Quantitative Assessment of Biocompatibility

The performance of phosphorylcholine coatings has been extensively quantified through a variety of in vitro and in vivo studies. The following tables summarize key data on protein adsorption, platelet adhesion, inflammatory cell response, and fibrous capsule formation, comparing PC-coated surfaces to uncoated controls.

Table 1: Protein Adsorption on Phosphorylcholine-Coated Surfaces
ProteinSubstrateCoatingProtein Adsorption (mg/m²)Percent ReductionReference
LysozymeSilicon OxideNone3.6 ± 0.3-[6]
Silicon OxidePC-hydrogel< 1>72%[6]
FibrinogenSilicon OxideNone6.0 ± 0.3-[6]
Silicon OxidePC-hydrogel< 1>83%[6]
Bovine Serum Albumin (BSA)Silicon OxideNone2.5 ± 0.3-[6]
Silicon OxidePC-hydrogel< 1>60%[6]
Bovine Serum Albumin (BSA)p(HEMA) hydrogelNone37.8 (µ g/hydrogel )-[7]
p(HEMA) hydrogelp(MPC)12.5 (µ g/hydrogel )~67%[7]
Lysozymep(HEMA) hydrogelNone19.4 (µ g/hydrogel )-[7]
p(HEMA) hydrogelp(MPC)5.0 (µ g/hydrogel )~74%[7]
Table 2: Platelet Adhesion on Phosphorylcholine-Coated Surfaces
SubstrateCoatingConditionPlatelet Adhesion ReductionReference
PolypropyleneNoneIn vitro-[8]
Phosphatidylcholine-graftedIn vitro80%[8]
Polytetrafluoroethylene (PTFE)NoneIn vitro-[8]
Phosphatidylcholine-graftedIn vitro90%[8]
Polycarbonate Urethane (PCU)NoneIn vitro (SEM observation)-[9]
MPC-graftedIn vitro (SEM observation)"Much fewer platelets adhered"[9]
Table 3: Inflammatory Cell Adhesion on Phosphorylcholine-Coated Surfaces
Cell TypeSubstrateCoatingAdhesion ReductionReference
Human Macrophages & GranulocytesPolyethylene TerephthalateNone-[10]
Phosphorylcholine-based polymerIn vitroStatistically significant (p < 0.05)[10]
NeutrophilsPolyurethane (PU-base)NoneAdhesion observed at 20 s⁻¹ shear rate[11]
PU with 20 wt% GPC (PU-GPC-20)In vitroNo adhesion from 20 to 120 s⁻¹ shear rate[11]
Human MacrophagesPolydimethylsiloxane (PDMS)None-[12]
pMPCIn vitro50%[12]
Human FibroblastsPolydimethylsiloxane (PDMS)None-[12]
pMPCIn vitro40%[12]
Table 4: In Vivo Fibrous Capsule Formation Around Phosphorylcholine-Coated Implants
Implant MaterialCoatingAnimal ModelImplantation TimeFibrous Capsule Thickness ReductionReference
Stainless Steel & High-Density PolyethyleneNone (Control)Rabbit (intramuscular)13 weeks-[10]
Phosphorylcholine-based polymerRabbit (intramuscular)13 weeksStatistically thinner (p < 0.01)[10]
Silicone Breast ImplantsNonePig (submuscular)24 weeks-[13]
MPC-graftedPig (submuscular)24 weeks45% smaller[13]
Silicone ImplantsTextured (Control)RatNot specified-[14]
Phosphorylcholine-coatedRatNot specifiedSignificant decrease[14]

Mitigating the Foreign Body Response: A Mechanistic Overview

The implantation of a medical device initiates a complex cascade of events known as the Foreign Body Response (FBR).[3][4] This response is a physiological process aimed at isolating or breaking down foreign materials. The exceptional biocompatibility of phosphorylcholine coatings stems from their ability to interrupt this cascade at its earliest stages.

Upon implantation, the initial event is the rapid adsorption of host proteins onto the biomaterial surface. This adsorbed protein layer dictates the subsequent cellular interactions. On uncoated surfaces, proteins often denature, exposing cryptic binding sites that are recognized by receptors on inflammatory cells, primarily neutrophils and macrophages. This recognition triggers a signaling cascade leading to chronic inflammation and, ultimately, the formation of a fibrous capsule that can compromise the function of the implant.

Phosphorylcholine coatings, by virtue of their highly hydrated and charge-neutral surface, significantly reduce the initial protein adsorption. The few proteins that may adhere are believed to maintain their native conformation, thus not presenting the signals necessary to activate a significant inflammatory response. This effectively renders the implant "invisible" to the host's immune system, preventing the downstream events of the FBR.

Foreign_Body_Response_Mitigation cluster_0 Uncoated Surface cluster_1 Phosphorylcholine-Coated Surface Implant_U Implant Protein_Adsorption_U Rapid Protein Adsorption & Denaturation Implant_U->Protein_Adsorption_U Cell_Recruitment_U Inflammatory Cell (Macrophage) Recruitment & Activation Protein_Adsorption_U->Cell_Recruitment_U Cytokine_Release_U Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α) Cell_Recruitment_U->Cytokine_Release_U Fibroblast_Activation_U Fibroblast Activation & Collagen Deposition Cytokine_Release_U->Fibroblast_Activation_U Fibrous_Capsule_U Fibrous Capsule Formation Fibroblast_Activation_U->Fibrous_Capsule_U Implant_PC Implant Hydration_Layer Stable Hydration Layer Implant_PC->Hydration_Layer Reduced_Adsorption Reduced Protein Adsorption Hydration_Layer->Reduced_Adsorption Inhibition Reduced_Adsorption->Cell_Recruitment_U Inhibition Biocompatibility Biocompatibility (Minimal Host Response) Reduced_Adsorption->Biocompatibility

Fig. 1: Mitigation of the Foreign Body Response by PC Coatings.

Experimental Protocols for Biocompatibility Assessment

The following sections provide detailed methodologies for key experiments used to evaluate the biocompatibility of phosphorylcholine coatings.

Protein Adsorption Assay (Using Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol outlines a common method for quantifying the amount of a specific protein adsorbed onto a surface.

Materials:

  • PC-coated and uncoated control substrates (e.g., 96-well plates).

  • Protein solution of interest (e.g., Fibrinogen, BSA) at a known concentration in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody specific to the protein of interest.

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Enzyme substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine).

  • Stop solution (e.g., 2M Sulfuric Acid).

  • Plate reader.

Procedure:

  • Incubate the substrates with the protein solution for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).

  • Wash the substrates thoroughly with PBS to remove non-adsorbed protein.

  • Block non-specific binding sites by incubating with blocking buffer for 1 hour.

  • Wash the substrates with PBS.

  • Incubate with the primary antibody for 1 hour.

  • Wash the substrates with PBS.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the substrates with PBS.

  • Add the TMB substrate and incubate until a color change is observed.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Quantify the amount of adsorbed protein by comparing the absorbance to a standard curve of known protein concentrations.

Protein_Adsorption_Workflow Start Start Incubate Incubate Substrates with Protein Solution Start->Incubate Wash1 Wash to Remove Unbound Protein Incubate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Primary_Ab Add Primary Antibody Wash2->Primary_Ab Wash3 Wash Primary_Ab->Wash3 Secondary_Ab Add Enzyme-linked Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Measure Absorbance Stop->Read End Quantify Protein Read->End

Fig. 2: Workflow for Protein Adsorption Quantification by ELISA.
Platelet Adhesion Assay

This protocol describes a method to assess the thrombogenicity of a material by quantifying platelet adhesion.

Materials:

  • PC-coated and uncoated control substrates.

  • Platelet-rich plasma (PRP) or washed platelets.

  • PBS.

  • Fixative solution (e.g., 2.5% glutaraldehyde in PBS).

  • Lactate dehydrogenase (LDH) assay kit (for quantification).

  • Scanning Electron Microscope (SEM) (for visualization).

Procedure:

  • Place the substrates in a 24-well plate.

  • Add PRP or washed platelets to each well and incubate for a defined period (e.g., 1 hour) at 37°C.

  • Gently wash the substrates with PBS to remove non-adherent platelets.

  • For Quantification (LDH Assay): a. Lyse the adherent platelets with a lysis buffer. b. Measure the LDH activity in the lysate using a commercial kit, which correlates to the number of adherent platelets.

  • For Visualization (SEM): a. Fix the adherent platelets with glutaraldehyde solution. b. Dehydrate the samples through a graded series of ethanol concentrations. c. Critical point dry the samples. d. Sputter-coat the samples with a conductive material (e.g., gold). e. Image the surfaces using SEM to observe platelet morphology and density.

In Vitro Macrophage Adhesion Assay

This protocol is used to evaluate the inflammatory potential of a material by measuring the adhesion of macrophages.

Materials:

  • PC-coated and uncoated control substrates.

  • Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary macrophages.

  • Cell culture medium.

  • PBS.

  • Fixative solution (e.g., 4% paraformaldehyde).

  • Staining solution (e.g., DAPI for nuclei, Phalloidin for actin cytoskeleton).

  • Fluorescence microscope.

  • Image analysis software.

Procedure:

  • Seed the macrophages onto the substrates in a culture plate.

  • Incubate for a specified time (e.g., 24 hours) to allow for adhesion and spreading.

  • Wash the substrates with PBS to remove non-adherent cells.

  • Fix the adherent cells with paraformaldehyde.

  • Permeabilize the cells if necessary for intracellular staining.

  • Stain the cells with fluorescent dyes (e.g., DAPI and Phalloidin).

  • Image the substrates using a fluorescence microscope.

  • Quantify the number of adherent cells per unit area using image analysis software.

In Vivo Subcutaneous Implantation Model

This protocol outlines a standard in vivo method to assess the long-term biocompatibility and fibrous capsule formation around an implanted material. This procedure must be conducted in accordance with ethical guidelines for animal research.[15][16]

Materials:

  • Sterile PC-coated and uncoated control implants of a defined size and shape.

  • Animal model (e.g., rat or rabbit).

  • Surgical instruments.

  • Anesthesia and analgesics.

  • Histological processing reagents (formalin, ethanol, xylene, paraffin).

  • Microtome.

  • Stains (e.g., Hematoxylin and Eosin - H&E, Masson's Trichrome).

  • Light microscope.

Procedure:

  • Anesthetize the animal.

  • Create a subcutaneous pocket through a small skin incision.

  • Insert the sterile implant into the pocket.

  • Suture the incision.

  • Monitor the animal for a predetermined period (e.g., 4, 8, or 12 weeks), providing appropriate post-operative care.

  • At the end of the study period, euthanize the animal and explant the implant along with the surrounding tissue.

  • Fix the tissue in formalin.

  • Process the tissue for histology (dehydration, clearing, and paraffin embedding).

  • Section the tissue using a microtome.

  • Stain the tissue sections with H&E (for cellularity and inflammation) and Masson's Trichrome (for collagen deposition).

  • Analyze the sections under a light microscope to measure the thickness of the fibrous capsule and evaluate the cellular response at the implant-tissue interface.

Conclusion

Phosphorylcholine coatings represent a mature and highly effective technology for enhancing the biocompatibility of medical devices. By mimicking the surface of native cell membranes, these coatings create a bio-inert interface that significantly reduces protein adsorption and subsequent inflammatory and thrombogenic responses. The quantitative data and established experimental protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to understand, evaluate, and implement this critical surface modification technology. The continued exploration and application of PC coatings will undoubtedly contribute to the development of safer and more efficacious medical devices.

References

Key differences between phosphorylcholine and choline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Phosphorylcholine and Choline For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline and phosphorylcholine are two critical biomolecules central to cellular structure, metabolism, and signaling. While structurally related, their distinct chemical properties confer vastly different biological roles and applications. Choline, an essential nutrient, serves as a versatile precursor for neurotransmitters and lipids. Phosphorylcholine, its phosphorylated derivative, functions primarily as a key metabolic intermediate and a fundamental structural component of cell membranes. This guide provides a detailed examination of the key distinctions between these molecules, offering insights into their chemical properties, metabolic pathways, biological functions, and experimental analysis, tailored for professionals in life sciences and drug development.

Core Chemical and Physical Differences

The primary chemical distinction between choline and phosphorylcholine is the presence of a phosphate group. Choline is a quaternary ammonium cation, [(CH₃)₃NCH₂CH₂OH]⁺, characterized by a hydroxyl (-OH) group.[1] Phosphorylation of this hydroxyl group by the enzyme choline kinase yields phosphorylcholine, which has a phosphate (-OPO₃²⁻) group.[2][3] This addition fundamentally alters the molecule's charge distribution, size, and reactivity. At physiological pH, phosphorylcholine is a zwitterion, possessing both a permanent positive charge on the quaternary amine and a negative charge on the phosphate group.[4]

These structural differences are reflected in their physical and chemical properties, which are crucial for their biological function and for laboratory handling.

Table 1: Comparison of Physicochemical Properties

PropertyCholine (as Choline Chloride)Phosphorylcholine (Zwitterionic form)
Molecular Formula C₅H₁₄ClNO[5][6][7][8]C₅H₁₄NO₄P[9]
Molecular Weight 139.62 g/mol [5][6][7][8]183.14 g/mol [2][9]
Appearance White, hygroscopic crystalline solid[5][6]White powder or crystalline powder[10][11]
Solubility in Water Very soluble (>650 g/L)[5][6]Easily soluble[4][10][11][12]
Solubility in Ethanol Soluble[6][13]Slightly soluble[10][12]
pKa (of hydroxyl group) ~13.9[14]N/A (group is esterified)
pKa (of phosphate group) N/A~0.8 (in monolayers)[15]

Biosynthesis and Metabolic Fates

Choline and phosphorylcholine are directly linked metabolically. Choline is the precursor, and its phosphorylation is the first committed step in the principal pathway for de novo synthesis of phosphatidylcholine (PC), a major membrane phospholipid.

The Central Role of Choline

Choline obtained from the diet or synthesized endogenously has three primary metabolic fates:

  • Phosphorylation: Conversion to phosphorylcholine by choline kinase (CK), directing it towards phospholipid synthesis.[3]

  • Acetylation: Conversion to acetylcholine (ACh) by choline acetyltransferase (ChAT) in cholinergic neurons, a critical neurotransmitter for memory and muscle control.[1]

  • Oxidation: Conversion to betaine in the liver and kidneys, which serves as a crucial methyl donor in the methionine cycle.[1]

G Choline Choline PCholine Phosphorylcholine Choline->PCholine Choline Kinase (CK) ACh Acetylcholine (Neurotransmitter) Choline->ACh Choline Acetyltransferase (ChAT) Betaine Betaine (Methyl Donor) Choline->Betaine Choline Dehydrogenase PC Phosphatidylcholine (Membrane Synthesis) PCholine->PC CDP-Choline Pathway

Figure 1. Primary metabolic fates of choline.
The CDP-Choline (Kennedy) Pathway

The synthesis of phosphatidylcholine from choline is predominantly accomplished via the CDP-choline pathway, also known as the Kennedy pathway. Phosphorylcholine is the first intermediate in this critical sequence.

  • Step 1: Phosphorylation. Choline is phosphorylated by choline kinase (CK) using ATP to form phosphorylcholine.[3]

  • Step 2: Activation. Phosphorylcholine reacts with CTP (cytidine triphosphate), a reaction catalyzed by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase (CCT) , to produce CDP-choline.[16]

  • Step 3: Condensation. Cholinephosphotransferase (CPT) catalyzes the final step, transferring the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule to yield phosphatidylcholine.[17]

G cluster_metabolites Metabolites cluster_enzymes Enzymes Choline Choline PCholine Phosphorylcholine Choline->PCholine  + CDPCholine CDP-Choline PCholine->CDPCholine  + PC Phosphatidylcholine CDPCholine->PC  + CK Choline Kinase (CK) CK->PCholine ADP ADP CK->ADP CCT CTP:Phosphocholine Cytidylyltransferase (CCT) (Rate-Limiting) CCT->CDPCholine PPi PPi CCT->PPi CPT Cholinephosphotransferase (CPT) CPT->PC CMP CMP CPT->CMP ATP ATP ATP->CK CTP CTP CTP->CCT DAG Diacylglycerol (DAG) DAG->CPT

Figure 2. The CDP-Choline (Kennedy) Pathway for Phosphatidylcholine Synthesis.

Biological Functions and Physiological Concentrations

The functional divergence between choline and phosphorylcholine is a direct consequence of their distinct metabolic roles. Choline is a versatile, essential nutrient, while phosphorylcholine is a more specialized intermediate and structural motif.

Table 2: Comparison of Primary Biological Functions

FunctionCholinePhosphorylcholine
Primary Role Essential Nutrient & Metabolic PrecursorMetabolic Intermediate & Structural Component
Neurotransmission Precursor to acetylcholine.[1]Not directly involved.
Membrane Structure Precursor for phosphatidylcholine and sphingomyelin synthesis.[1]The hydrophilic headgroup of phosphatidylcholine and sphingomyelin; integral to membrane structure.[18][19]
Methyl Metabolism Precursor to betaine, a key methyl donor.[1]Not directly involved.
Lipid Transport Required for VLDL synthesis in the liver to transport fats.[1]As part of phosphatidylcholine, it is a key component of VLDL particles.
Immune Modulation Indirect roles.Can be attached to bacterial surfaces to mimic host cells and evade immune response; target of C-reactive protein.[2][18]
Biomaterials Not typically used.Used as a biocompatible, non-thrombogenic coating for medical devices like stents.[18]

The concentrations of these molecules in biological fluids and tissues reflect their different functions. Choline levels are tightly regulated but fluctuate with diet, whereas phosphorylcholine concentrations are generally lower, consistent with its role as a rapidly turned-over metabolic intermediate.

Table 3: Typical Concentrations in Human Tissues and Fluids

AnalyteMatrixConcentration Range
Choline Plasma (fasting adult)7 - 20 µmol/L[1][20][21][22]
Plasma (pregnant)Elevated, can be ~14.5 µmol/L[22]
Phosphorylcholine Plasma (adult)~0.34 µmol/L[23]

Experimental Methodologies

Accurate quantification and synthesis of choline and phosphorylcholine are essential for research and development. Methodologies range from enzymatic assays to sophisticated mass spectrometry techniques.

Protocol: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous, sensitive, and specific quantification of choline and its metabolites in complex biological matrices.[23][24][25]

Methodology:

  • Sample Preparation & Extraction:

    • Spike tissue homogenate or plasma with stable isotope-labeled internal standards (e.g., d9-choline, d9-phosphorylcholine).

    • Extract metabolites using a solvent system such as chloroform/methanol/water to precipitate proteins and partition analytes.[24][25]

    • Centrifuge to pellet protein and debris. Collect the supernatant (or specific phase) for analysis.

  • Chromatographic Separation:

    • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of polar analytes like choline and phosphorylcholine.[23][25]

    • A typical mobile phase consists of an acetonitrile gradient with an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometric Detection:

    • Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Use Selected Reaction Monitoring (SRM) for high specificity and sensitivity.

      • Choline Transition: m/z 104 -> m/z 60

      • Phosphorylcholine Transition: m/z 184 -> m/z 104[23]

  • Quantification:

    • Construct calibration curves using standards of known concentrations.

    • Calculate analyte concentrations in samples by comparing the peak area ratio of the analyte to its corresponding stable isotope internal standard against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Tissue) s2 Add Internal Standards (e.g., d9-Choline) s1->s2 s3 Protein Precipitation & Metabolite Extraction (e.g., Methanol/Chloroform) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 lc HILIC Separation s4->lc ms Tandem Mass Spectrometer (ESI+, SRM Mode) lc->ms d1 Generate Chromatograms ms->d1 d2 Peak Integration & Ratio (Analyte/Internal Std) d1->d2 d3 Quantification via Calibration Curve d2->d3 d4 Final Concentration d3->d4

Figure 3. Experimental workflow for LC-MS/MS quantification.
Protocol: Laboratory Synthesis of Phosphorylcholine

Phosphorylcholine can be synthesized for use as an analytical standard or as a building block for more complex molecules (e.g., in drug delivery systems). A common method involves the phosphorylation of choline chloride.

Methodology:

  • Reaction Setup: Dissolve phosphoryl oxychloride (POCl₃) in an anhydrous solvent (e.g., chloroform) in a flask under an inert atmosphere (e.g., nitrogen).

  • Reactant Addition: Slowly add a solution of choline chloride in a minimal amount of water to the POCl₃ solution while stirring at room temperature.

  • Reaction: Allow the reaction to proceed for several hours at room temperature. The phosphoryl group from POCl₃ displaces the hydroxyl group's proton on choline, forming phosphorylcholine.

  • Quenching: Carefully quench the reaction by adding deionized water to hydrolyze any unreacted POCl₃.

  • Purification: The resulting phosphorylcholine can be purified from the reaction mixture using appropriate chromatographic techniques or precipitation methods to yield the final product.

Note: This synthesis involves hazardous reagents and should be performed with appropriate safety precautions.

Protocol: Enzymatic Assay of Choline Kinase Activity

Assessing the activity of key enzymes like choline kinase is vital for metabolic studies. A common method is a coupled-enzyme spectrophotometric assay.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.5), MgCl₂, ATP, phosphoenolpyruvate (PEP), and NADH. Add the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Sample Addition: Add the sample containing choline kinase (e.g., cell lysate).

  • Initiation: Start the reaction by adding the substrate, choline chloride.

  • Detection: Choline kinase produces ADP. PK uses this ADP and PEP to produce pyruvate and ATP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

  • Quantification: Monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer. The rate of NADH disappearance is directly proportional to the choline kinase activity.

Table 4: Kinetic Parameters for Key Metabolic Enzymes

EnzymeSubstrateOrganism/SystemKm Value
Choline Kinase α1 (ChoKα1) CholineHuman (recombinant)19.4 µM[26]
Choline Kinase β (ChoKβ) CholineHuman (recombinant)54.3 µM[26]
Choline Kinase CholineHepG2 cells (high affinity)5.38 µM[27]
Choline Kinase CholineHepG2 cells (low affinity)183.57 µM[27]
CTP:phosphocholine cytidylyltransferase (CCT) PhosphocholineYeast (recombinant)0.80 - 1.2 mM[28]
CTP:phosphocholine cytidylyltransferase (CCT) CTPYeast (recombinant)0.8 - 1.4 mM[28]
CTP:phosphocholine cytidylyltransferase (CCT) CTPRat lung microsomes0.33 - 0.99 mM[29]

Conclusion for the Research Professional

The distinction between choline and phosphorylcholine is a fundamental concept with significant implications for cellular biology, disease pathology, and therapeutic development.

  • Choline is the foundational nutrient; its availability impacts neurotransmission, membrane biogenesis, and methyl group metabolism. Research into choline often focuses on nutrition, neurological disorders, and liver disease.

  • Phosphorylcholine is the committed intermediate and structural unit; its metabolism is central to cell proliferation and membrane homeostasis, making enzymes in its pathway (like ChoK and CCT) attractive targets in oncology. Furthermore, its zwitterionic and highly hydrophilic nature has been successfully exploited in the development of biocompatible materials and advanced drug delivery systems.

A thorough understanding of their unique chemical properties, metabolic interconversion, and distinct biological roles is paramount for designing robust experiments, interpreting metabolic data, and innovating in the fields of drug discovery and biomaterials science.

References

Solubility and Stability of Calcium Phosphorylcholine Chloride in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of calcium phosphorylcholine chloride in aqueous solutions. The information is intended to support research, development, and formulation activities involving this compound. While direct, comprehensive quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes existing information, presents data from analogous compounds, and provides detailed experimental protocols to enable researchers to determine these properties with precision.

Physicochemical Properties

This compound, often found as a tetrahydrate, is a salt of the endogenous metabolite phosphorylcholine. It plays a role in various biological processes and is of interest in pharmaceutical and biotechnological applications.

PropertyValueReference
Molecular Formula C₅H₁₃CaClNO₄P[1]
Molecular Weight 257.67 g/mol (anhydrous)[1][2][3]
Appearance White to almost white powder or crystal[4]
Hygroscopicity Hygroscopic[4]
Light Sensitivity Light sensitive[4]

Aqueous Solubility

The solubility of this compound is a critical parameter for its use in aqueous formulations. Available data indicates it is soluble in water, though conflicting reports on the exact solubility exist.

Solubility in Water

There is a notable discrepancy in the reported aqueous solubility of this compound at 20°C. One source indicates a high solubility of 203.458 g/L, while another reports a significantly lower value of 100 mg/mL (which is equivalent to 100 g/L)[2][3][5][6]. This highlights the need for careful experimental determination of solubility for specific applications.

Temperature (°C)SolubilityReference
20203.458 g/L[2][3][6]
20100 mg/mL[5]
Factors Influencing Solubility

The solubility of this compound in aqueous solutions is expected to be influenced by several factors:

  • Temperature: The effect of temperature on the solubility of this compound has not been extensively reported. For most solids, solubility increases with temperature, but this is not universally true.

  • pH: The pH of the aqueous medium can influence the protonation state of the phosphate group, which may affect its solubility.

  • Presence of Other Ions: The solubility of salts can be affected by the presence of other ions in the solution due to the common ion effect or changes in ionic strength.

  • Buffer Composition: The type and concentration of buffering agents can impact the solubility of this compound.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is crucial for determining its shelf-life and appropriate storage conditions. It is known to be susceptible to hydrolysis, particularly under alkaline conditions.

pH-Dependent Stability

Phosphorylcholine and its derivatives are known to undergo hydrolysis. Studies on similar compounds, such as phosphatidylcholine, have shown that the rate of hydrolysis is pH-dependent, with a minimum rate observed around pH 6.5[7][8]. Under acidic conditions, the hydrolysis is relatively slow, while it is significantly accelerated under alkaline conditions. The hydrolysis of phosphatidylcholine has been reported to follow pseudo-first-order kinetics[7].

Thermal Stability

Experimental Protocols

To address the gaps in the existing data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound.

Solubility Determination Protocol (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining equilibrium solubility[9][10].

Objective: To determine the equilibrium solubility of this compound in various aqueous media (e.g., water, phosphate-buffered saline) at different temperatures.

Materials:

  • This compound

  • Purified water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers as required (e.g., acetate buffer for acidic pH, borate buffer for alkaline pH)

  • Temperature-controlled orbital shaker

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable detector (e.g., ELSD or UV with a low wavelength) or other validated analytical method.

Procedure:

  • Prepare the desired aqueous media (e.g., water, PBS).

  • For each medium and temperature to be tested, add an excess amount of this compound to a known volume of the medium in a sealed container. The excess amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Place the containers in a temperature-controlled orbital shaker set to the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • After equilibration, allow the samples to stand at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method (see Section 4.3).

  • Calculate the solubility in g/L or mg/mL.

Stability Study Protocol (ICH Guideline Based)

This protocol is designed based on the principles of ICH guidelines for stability testing of active pharmaceutical ingredients[9].

Objective: To evaluate the stability of this compound in aqueous solutions under various conditions (pH, temperature) over time.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled stability chambers or incubators

  • Validated stability-indicating analytical method (see Section 4.3)

Procedure:

  • Prepare stock solutions of this compound in the selected aqueous buffers at a known concentration.

  • Aliquot the solutions into suitable, sealed containers to prevent evaporation.

  • Place the containers in stability chambers set at different temperatures (e.g., 5°C, 25°C, 40°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a sample from each condition.

  • Analyze the samples immediately using a validated stability-indicating analytical method to determine the concentration of the remaining this compound and to detect and quantify any degradation products.

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Analytical Method Protocols

Principle: High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD) is a suitable method for quantifying non-UV absorbing compounds like this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Evaporative Light-Scattering Detector (ELSD)

  • Stationary Phase: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar phosphorylcholine.

Mobile Phase (Isocratic):

  • Acetonitrile and water with a suitable buffer (e.g., ammonium formate). The exact ratio should be optimized for optimal retention and peak shape. A starting point could be 80:20 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the solubility or stability studies with the mobile phase to fall within the concentration range of the standard curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • ELSD settings: Nebulizer temperature and gas flow should be optimized for the mobile phase composition.

  • Quantification: Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards. Determine the concentration of the unknown samples from the calibration curve.

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to determine the concentration of this compound and its degradation products without the need for a reference standard of the degradant.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample from the stability study and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O). Add a known amount of an internal standard (e.g., maleic acid) that has a distinct resonance that does not overlap with the analyte or its degradants.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Integrate the characteristic signals of this compound (e.g., the trimethylammonium protons) and the internal standard.

    • Calculate the concentration of this compound relative to the known concentration of the internal standard.

    • Monitor for the appearance of new signals corresponding to degradation products (e.g., choline and phosphate).

Principle: CZE separates ions based on their electrophoretic mobility in an electric field. It can be used to quantify the calcium and phosphorylcholine cations.

Instrumentation:

  • Capillary electrophoresis system with a UV or conductivity detector.

Procedure:

  • Capillary and Electrolyte: Use a fused-silica capillary and a background electrolyte (BGE) suitable for cation analysis (e.g., imidazole buffer).

  • Sample Injection: Inject a small plug of the sample solution into the capillary.

  • Separation: Apply a high voltage across the capillary to effect separation.

  • Detection: Detect the separated ions as they pass the detector. For non-UV absorbing ions, indirect UV detection can be used where a chromophore is added to the BGE.

  • Quantification: Quantify the ions by comparing their peak areas to those of standard solutions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Study cluster_stability Stability Study cluster_analysis Analysis start Start prep_solutions Prepare Aqueous Solutions (Water, Buffers) start->prep_solutions prep_standards Prepare Analytical Standards start->prep_standards shake_flask Shake-Flask Method (Excess Solute) prep_solutions->shake_flask prep_stability_samples Prepare Solutions at Known Concentration prep_solutions->prep_stability_samples analytical_method Quantitative Analysis (HPLC, NMR, CE) prep_standards->analytical_method equilibrate Equilibrate at Controlled Temperature shake_flask->equilibrate sample_filter Sample & Filter equilibrate->sample_filter sample_filter->analytical_method incubate Incubate at Controlled Temp & pH prep_stability_samples->incubate sample_timepoint Sample at Timepoints incubate->sample_timepoint sample_timepoint->analytical_method data_analysis Data Analysis & Kinetic Modeling analytical_method->data_analysis end End data_analysis->end phosphorylcholine_biosynthesis choline Choline phosphocholine Phosphorylcholine choline->phosphocholine atp ATP adp ADP atp->adp choline_kinase Choline Kinase cdp_choline CDP-Choline phosphocholine->cdp_choline ctp CTP ppi PPi ctp->ppi ctp_cytidylyltransferase CTP:Phosphocholine Cytidylyltransferase phosphatidylcholine Phosphatidylcholine cdp_choline->phosphatidylcholine dag Diacylglycerol (DAG) cmp CMP dag->cmp cholinephosphotransferase Cholinephosphotransferase

References

Methodological & Application

Application Notes and Protocols for the Use of Calcium Phosphorylcholine Chloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phosphorylcholine chloride is a chemical compound that combines three components of significant biological relevance: calcium, phosphate, and choline. While primarily utilized as a research chemical and an intermediate in organic synthesis, its constituent parts play critical roles in cell physiology.[1][2] Calcium is a ubiquitous second messenger crucial for cell signaling, adhesion, and proliferation.[3][4] Phosphorylcholine is a key component of phosphatidylcholine, the major phospholipid in eukaryotic cell membranes, essential for membrane integrity and signaling.[5][6]

These application notes provide a framework for researchers to explore the potential of this compound as a novel supplement in cell culture media. The protocols outlined below are designed to assess its effects on cell viability, proliferation, attachment, and key signaling pathways.

Potential Applications in Cell Culture

Based on the functions of its components, the supplementation of cell culture media with this compound could potentially:

  • Modulate Calcium-Dependent Signaling: The controlled release of calcium ions can influence pathways regulating cell cycle progression, differentiation, and apoptosis.[7]

  • Support Membrane Biosynthesis: Providing a direct source of phosphorylcholine may support the synthesis of phosphatidylcholine, particularly in rapidly dividing cells or in choline-deficient media.[6][8]

  • Enhance Cell Attachment: Calcium is known to mediate the function of cell adhesion molecules such as cadherins and integrins.

  • Serve as a Bio-mimetic Cue: The phosphorylcholine head group is a major component of the outer leaflet of the plasma membrane, and its presence in the medium could influence cell behavior.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution for addition to cell culture media.

Materials:

  • This compound powder (CAS No: 72556-74-2)[1]

  • Nuclease-free, sterile water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile water or PBS to create a concentrated stock solution (e.g., 100 mM). This compound is soluble in water.[1]

  • Ensure complete dissolution by gentle vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.[10]

Protocol 2: Assessment of Cytotoxicity and Effect on Cell Viability

This protocol uses a standard MTT or similar viability assay to determine the optimal, non-toxic concentration range of this compound.

Materials:

  • Cells of interest (e.g., CHO, HeLa, Balb/c 3T3)[7][11][12]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT reagent (or other viability assay reagent like PrestoBlue™ or CCK-8)

  • Solubilization buffer (e.g., DMSO or SDS solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same volume of water or PBS used for the highest concentration).

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Analysis of Cell Proliferation

This protocol assesses the effect of this compound on the rate of cell division.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 5 x 10⁴ cells per well).

  • After 24 hours, replace the medium with fresh medium containing a non-toxic concentration of this compound (determined from Protocol 2). Include an untreated control.

  • At 24, 48, 72, and 96 hours, harvest the cells from one well of each condition using trypsin-EDTA.

  • Resuspend the cells in a known volume of medium.

  • Mix a small aliquot of the cell suspension with Trypan Blue and count the number of viable cells using a hemocytometer or automated cell counter.

  • Plot the cell number versus time to generate a growth curve for each condition.

Data Presentation

Quantitative data from the suggested experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
10
50
100
500
1000
5000
10000

Table 2: Effect of this compound on Cell Proliferation

Time (hours)Cell Count (Control)Cell Count (Treated)
0
24
48
72
96

Visualization of Relevant Signaling Pathways and Workflows

Diagram 1: Calcium-Dependent Signaling Pathway

The addition of this compound can lead to an increase in extracellular calcium, which can, in turn, activate various signaling cascades upon entry into the cell or through cell surface receptors.

CalciumSignaling extracellular Extracellular This compound ca_ion Ca²⁺ Ions extracellular->ca_ion Dissociation channel Calcium Channels ca_ion->channel Opens calmodulin Calmodulin (CaM) channel->calmodulin Influx plc Phospholipase C (PLC) ip3 IP₃ plc->ip3 Generates er Endoplasmic Reticulum (ER) ip3->er Binds to Receptor er->calmodulin Release downstream Downstream Effects (Gene Expression, Proliferation, Apoptosis) calmodulin->downstream Activates

Caption: Overview of a potential calcium signaling pathway activated by extracellular calcium.

Diagram 2: Phosphatidylcholine Biosynthesis Pathway

The phosphorylcholine component can be utilized by the cell for the synthesis of phosphatidylcholine, a crucial membrane phospholipid.

PC_Biosynthesis pcpc Calcium Phosphorylcholine Chloride p_choline Phosphorylcholine pcpc->p_choline Provides cdp_choline CDP-Choline p_choline->cdp_choline ctp CTP ctp->cdp_choline cct CTP:phosphocholine cytidylyltransferase (CCT) cct->cdp_choline Catalyzes pc Phosphatidylcholine (PC) cdp_choline->pc dag Diacylglycerol (DAG) dag->pc cpt Cholinephosphotransferase (CPT) cpt->pc Catalyzes membrane Cell Membrane Integration pc->membrane

Caption: The CDP-choline pathway for phosphatidylcholine biosynthesis.

Diagram 3: Experimental Workflow for Assessing Compound Effects

This diagram illustrates the overall workflow for testing the effects of this compound on cultured cells.

ExperimentalWorkflow start Start: Prepare Stock Solution of this compound seed_cells Seed Cells in Multi-well Plates start->seed_cells add_compound Add Serial Dilutions of Compound to Cells seed_cells->add_compound incubate Incubate for 24, 48, 72 hours add_compound->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability proliferation Assess Cell Proliferation (Cell Counting) incubate->proliferation attachment Assess Cell Attachment (e.g., Crystal Violet Assay) incubate->attachment analyze Analyze Data and Determine Optimal Concentration viability->analyze proliferation->analyze attachment->analyze

Caption: A generalized workflow for evaluating the biological effects of a new compound.

References

Synthesis of Phosphorylcholine Chloride Calcium Salt Tetrahydrate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylcholine chloride calcium salt tetrahydrate is a crucial intermediate in the synthesis of various biologically active phospholipids, including phosphatidylcholine, and is a key precursor for the production of citicoline (CDP-Choline), a neuroprotective drug.[1][2] Its biocompatibility also makes it valuable for the surface modification of biomedical materials.[1] This document provides a detailed protocol for the synthesis of phosphorylcholine chloride calcium salt tetrahydrate, consolidating data from various established methods. The protocol outlines the phosphorylation of choline chloride, followed by neutralization and purification steps. Quantitative data is presented in structured tables, and a comprehensive experimental workflow is visualized.

Introduction

Phosphorylcholine is a fundamental component of cell membranes in the form of phosphatidylcholine and sphingomyelin. The calcium salt of phosphorylcholine chloride serves as a stable, isolatable intermediate in synthetic chemistry.[1] The synthesis generally involves a two-step process: the phosphorylation of choline chloride with a phosphorylating agent, followed by the formation of the calcium salt and subsequent purification.[3][4] This protocol details a common route using phosphoric acid as the phosphorylating agent.

Data Summary

Table 1: Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Choline ChlorideC₅H₁₄ClNO139.62Main reactant
Orthophosphoric AcidH₃PO₄98.00Phosphorylating agent
Polyphosphoric AcidH(n+2)P(n)O(3n+1)VariableCan also be used as a phosphorylating agent[5]
Calcium ChlorideCaCl₂110.98Source of calcium and chloride ions
Calcium CarbonateCaCO₃100.09Neutralizing agent and filtration aid[4]
Calcium HydroxideCa(OH)₂74.09Neutralizing agent
Ethanol (95%)C₂H₅OH46.07Used for crystallization
Purified WaterH₂O18.02Solvent
Table 2: Reaction Parameters and Yields
ParameterValueReference
Phosphorylation
Choline Chloride:Phosphoric Acid (molar ratio)1:1.1 to 1:3[1]
Reaction Temperature130 - 180 °C[4][6]
Reaction Time2 - 15 hours[5][6]
Neutralization
pH5.0 - 10.0[4][6]
Crystallization
Crystallization Temperature0 - 5 °C[4]
Final Product
AppearanceWhite to almost white powder or crystal[3]
Purity98 - 102%[1][5]
Water Content~21.5%[4]

Experimental Protocol

This protocol is a synthesized procedure based on multiple sources.[1][4][5][6]

Step 1: Phosphorylation of Choline Chloride
  • To a suitable reaction vessel equipped with a stirrer, thermometer, and vacuum distillation setup, add choline chloride and orthophosphoric acid (refer to Table 2 for molar ratios).

  • Heat the mixture under reduced pressure (e.g., -0.09 to -0.1 MPa) to a temperature between 160-165°C.[1][6]

  • Maintain the reaction at this temperature for 2-4 hours, continuously removing water that is formed during the reaction.[1][6] The reaction is complete when water distillation ceases.

  • Cool the resulting viscous liquid, which is crude phosphorylcholine chloride, to below 100°C.[5]

Step 2: Neutralization and Salt Formation
  • Slowly add purified water to the crude phosphorylcholine chloride with stirring to obtain an aqueous solution.[5]

  • In a separate vessel, prepare a suspension of calcium carbonate and calcium hydroxide in purified water.

  • Add the phosphorylcholine chloride solution to the calcium salt suspension. Alternatively, add calcium chloride to the phosphorylcholine solution, followed by the slow addition of calcium carbonate and then calcium hydroxide.[4][6] The use of all three calcium salts helps to control the pH and improves filtration.[4]

  • Stir the mixture at room temperature and adjust the pH to approximately 8.0 using calcium hydroxide.[6][7] This will precipitate excess phosphate as calcium phosphate salts.

  • Filter the mixture to remove the insoluble calcium phosphate salts. The clear filtrate contains the desired phosphorylcholine chloride calcium salt.

Step 3: Crystallization and Purification
  • Concentrate the filtrate under reduced pressure until solids begin to precipitate.[1]

  • Cool the concentrated solution and add 95% ethanol with vigorous stirring. The volume of ethanol added is typically 7.5 to 9.5 times the weight of the concentrated solution.[1]

  • Continue stirring and then cool the mixture to 0-5°C to facilitate crystallization.[4]

  • Collect the crystalline product by filtration.

  • Wash the filter cake with cold 75% ethanol.[4]

  • Dry the product under vacuum at approximately 60°C to obtain phosphorylcholine chloride calcium salt tetrahydrate.[4]

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of Phosphorylcholine Chloride Calcium Salt Tetrahydrate cluster_phosphorylation Step 1: Phosphorylation cluster_neutralization Step 2: Neutralization & Salt Formation cluster_purification Step 3: Purification reactants Choline Chloride + Orthophosphoric Acid reaction Heating (130-180°C) under Vacuum reactants->reaction product1 Crude Phosphorylcholine Chloride reaction->product1 dissolution Dissolve in Water product1->dissolution neutralization Add CaCl₂, CaCO₃, Ca(OH)₂ Adjust pH to ~8.0 dissolution->neutralization filtration1 Filtration neutralization->filtration1 product2 Aqueous Solution of Phosphorylcholine Chloride Calcium Salt filtration1->product2 Filtrate byproduct1 Insoluble Calcium Phosphate Salts filtration1->byproduct1 Precipitate concentration Concentration (Reduced Pressure) product2->concentration crystallization Add Ethanol Cool to 0-5°C concentration->crystallization filtration2 Filtration crystallization->filtration2 washing Wash with 75% Ethanol filtration2->washing drying Vacuum Drying (~60°C) washing->drying final_product Phosphorylcholine Chloride Calcium Salt Tetrahydrate drying->final_product

Caption: Workflow for the synthesis of phosphorylcholine chloride calcium salt tetrahydrate.

Safety and Handling

Phosphorylcholine chloride calcium salt tetrahydrate is hygroscopic and light-sensitive.[3] It should be stored in a cool, dry, and dark place. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. The phosphorylation step should be carried out in a well-ventilated fume hood due to the high temperatures involved.

Conclusion

The protocol described provides a reliable method for the synthesis of high-purity phosphorylcholine chloride calcium salt tetrahydrate.[5][8] This intermediate is essential for the production of pharmaceuticals and for various applications in biochemical research and biomaterial science.[2] Careful control of reaction parameters, particularly during phosphorylation and neutralization, is critical for achieving high yields and purity.

References

Applications of Phosphorylcholine and Calcium in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The compound calcium phosphorylcholine chloride serves as a source of two critical components in the development of advanced drug delivery systems: the biocompatible zwitterionic phosphorylcholine (PC) moiety and calcium ions. While not typically used as a direct drug delivery vehicle itself, its constituents are integral to the formulation of various nanocarriers, such as hydrogels and nanoparticles. The phosphorylcholine group, a biomimetic of the cell membrane's phospholipid head, imparts excellent biocompatibility and resistance to protein fouling, which prolongs the circulation time of drug carriers in the bloodstream.[1] Calcium ions are pivotal in the formation of calcium phosphate nanoparticles, a widely researched inorganic carrier for drugs and genes, and can also act as cross-linking agents in hydrogel formulations.[2][3]

This document provides an overview of the applications of phosphorylcholine-containing polymers and calcium-based nanoparticles in drug delivery, complete with quantitative data and detailed experimental protocols for their synthesis and characterization.

I. Phosphorylcholine-Based Hydrogels for Controlled Release

Hydrogels formulated with polymers containing phosphorylcholine, such as poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), are highly valued for their biocompatibility and ability to encapsulate and provide sustained release of therapeutic agents.[4] The release kinetics can be modulated by factors such as the cross-linking density of the hydrogel matrix.[5]

Quantitative Data Summary: Ion Release from a pHEMA-MPC Hydrogel

The following table summarizes the composition of a poly(2-hydroxyethyl methacrylate)-based hydrogel containing 2-methacryloyloxyethyl phosphorylcholine (MPC) and key parameters from a calcium ion release study.[5]

Hydrogel ComponentMolar PercentageParameterValue
2-hydroxyethyl methacrylate (HEMA)Base PolymerLoaded Ion Calcium (from CaCl2)
2-methacryloyloxyethyl phosphorylcholine (MPC)1 mol %Initial Ion Concentration in Hydrogel 1.0 M
Oligo(ethylene glycol) (400) monomethacrylate5 mol %Diffusion Coefficient (Calculated) 2.6 x 10⁻⁶ cm²/s
Tetra(ethylene glycol) diacrylate (TEGDA)1-12 mol %Diffusion Exponent (n) from Korsmeyer-Peppas 0.24 ± 0.02

Table 1: Composition and Calcium Ion Release Characteristics of a Phosphorylcholine-Containing Hydrogel. Data sourced from[5].

Experimental Workflow: Synthesis of a Phosphorylcholine-Containing Hydrogel for Release Studies

The following diagram illustrates the workflow for the preparation of a phosphorylcholine-containing hydrogel and the subsequent measurement of ion release.

G cluster_prep Hydrogel Preparation cluster_release Ion Release Measurement A Mix Monomers: HEMA, MPC, OEG(400)MA B Add Cross-linker (TEGDA) and Photoinitiator A->B C Load with 1.0 M CaCl2 B->C D Inject into Silicone Isolators C->D E UV Polymerization D->E F Remove Hydrogel Discs E->F G Place Hydrogel in HEPES Buffer at 37°C F->G Transfer to Release Medium H Measure Ion Concentration over Time with ISE G->H I Analyze Release Profile H->I G cluster_core CaP Nanoparticle Core cluster_shell Biocompatible Shell Core CaP Matrix + Encapsulated Drug Shell Phosphorylcholine Polymer Coating Core->Shell Surface Modification G cluster_circulation Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) A Stable Micelle (Drug Encapsulated) B Protonation of pH-Sensitive Block A->B EPR Effect Accumulation C Micelle Destabilization B->C D Drug Release C->D

References

Application Notes and Protocols for Surface Modification of Biomedical Materials with Calcium Phosphorylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of biomedical materials using calcium phosphorylcholine chloride and its derivatives, primarily 2-methacryloyloxyethyl phosphorylcholine (MPC)-based polymers. The aim is to enhance biocompatibility by creating a biomimetic surface that resists protein adsorption and cell adhesion.[1][2][3]

Introduction to Phosphorylcholine-Based Surface Modification

Phosphorylcholine (PC) is a key component of the outer leaflet of cell membranes, contributing to their non-fouling properties.[1][2] By immobilizing PC moieties on the surface of biomedical materials, a highly hydrated layer is formed, which acts as a barrier to prevent the adsorption of proteins and the adhesion of cells and bacteria.[1][2] This biomimetic approach significantly improves the biocompatibility of materials used in medical devices such as catheters, stents, and artificial organs.[2][3]

Key Advantages:

  • Excellent Biocompatibility: Mimics the natural cell membrane surface.

  • Anti-Fouling Properties: Reduces protein adsorption, cell adhesion, and biofilm formation.[1][4]

  • Enhanced Hemocompatibility: Prevents thrombus formation when in contact with blood.[3]

  • Versatility: Can be applied to a wide range of materials including metals, ceramics, and polymers.[2]

This compound serves as a key intermediate in the synthesis of PC-containing monomers, such as 2-methacryloyloxyethyl phosphorylcholine (MPC), which are then polymerized to create functional coatings.[5][6]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of phosphorylcholine-modified surfaces.

Table 1: Surface Wettability Analysis

MaterialCoatingWater Contact Angle (°)Reference
SiO₂UncoatedHigh[7]
SiO₂Cationic MPC CopolymerLow (Hydrophilic)[7]
SiO₂Neutral MPC CopolymerLow (Hydrophilic)[7]
SiO₂Anionic MPC CopolymerLow (Hydrophilic)[7]
PolymethylpenteneUncoatedHydrophobic[8]
PolymethylpentenePMBT CoatedHydrophilic[8]

Table 2: Protein Adsorption Analysis

SurfaceProteinAdsorbed AmountReference
SiO₂Various ProteinsHigh[7]
Cationic MPC Copolymer on SiO₂Various ProteinsSignificantly Low[7]
Neutral MPC Copolymer on SiO₂Various ProteinsSignificantly Low[7]
Anionic MPC Copolymer on SiO₂Various ProteinsSignificantly Low[7]
Glass-OHBSA, LysozymeHigh[9]
Glass-pMPCBSA, LysozymeReduced[9]
Glass-pMCPBSA, LysozymeReduced[9]

Table 3: Cell Adhesion and Viability

SurfaceCell TypeAdhesion/ViabilityReference
SiO₂Not SpecifiedHeavy Adhesion[7]
MPC Copolymer Coated SiO₂Not SpecifiedNo Cell Adhesion[7]
Glass-pMPCNot SpecifiedReduced Adhesion[9]
Glass-pMCPNot SpecifiedPromoted Adhesion[9]

Experimental Protocols

Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound, a precursor for PC-containing monomers.[5][10]

Materials:

  • Choline chloride

  • Phosphoric acid[10]

  • Calcium hydroxide[10]

  • Calcium chloride[5]

  • Ethanol[5]

  • Reaction kettle

Protocol:

  • Condensation Reaction: React choline chloride with an excess of a phosphorylation agent (e.g., phosphoric acid) in a reaction kettle to produce phosphorylcholine chloride.[5]

  • Purification:

    • Dissolve the resulting phosphorylcholine chloride in water.

    • Add alum and an excess of calcium hydroxide to the solution to adjust the pH and precipitate impurities.[5]

    • Filter the solution to obtain a clear filtrate.

  • Crystallization:

    • Add calcium chloride to the filtrate and concentrate the solution until solid begins to precipitate.[5]

    • Add ethanol to the concentrated solution to induce crystallization.[5]

    • Cool the solution to facilitate further crystallization.

  • Final Product:

    • Filter the mixture to collect the crystalline product.

    • Wash the filter cake with ethanol.

    • Dry the product to obtain the final this compound.[5]

Surface Modification with MPC-Based Polymers via Dip-Coating

This protocol describes a common and straightforward method for coating biomedical materials with a pre-synthesized MPC-based polymer.

Materials:

  • Biomedical material substrate (e.g., polymethylpentene hollow fiber membrane)[8]

  • MPC-based polymer solution (e.g., poly(MPC-co-BMA-co-TSMA), PMBT, dissolved in a suitable solvent)[8]

  • Cleaning agents (e.g., ethanol, deionized water)

  • Drying oven

Protocol:

  • Substrate Preparation: Thoroughly clean the surface of the biomedical material by sonicating in ethanol and then deionized water to remove any contaminants. Dry the substrate completely.

  • Coating Solution Preparation: Prepare a solution of the MPC-based polymer at the desired concentration in a suitable solvent.

  • Dip-Coating:

    • Immerse the cleaned and dried substrate into the polymer solution for a specified period.

    • Withdraw the substrate from the solution at a constant, controlled speed to ensure a uniform coating.

  • Drying and Curing: Dry the coated substrate in an oven at a specific temperature to remove the solvent and cure the polymer film, forming a stable coating.[8]

Characterization of Modified Surfaces

3.3.1. Surface Wettability - Static Contact Angle Measurement

This protocol measures the hydrophilicity of the modified surface.

Protocol:

  • Place a small droplet of deionized water onto the surface of the material.

  • Use a contact angle goniometer to capture an image of the droplet.

  • Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid interface. A lower contact angle indicates a more hydrophilic surface.[7]

3.3.2. Protein Adsorption - Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D can be used to quantify protein adsorption in real-time.

Protocol:

  • Mount a sensor crystal coated with the modified surface in the QCM-D chamber.

  • Establish a stable baseline by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the sensor.

  • Introduce a solution containing the protein of interest (e.g., bovine serum albumin, fibrinogen) and monitor the changes in frequency and dissipation. A decrease in frequency corresponds to an increase in mass on the sensor surface (protein adsorption).[11]

  • Rinse with buffer to remove loosely bound protein.

3.3.3. Cell Adhesion Assay

This protocol assesses the ability of cells to adhere to the modified surface.

Protocol:

  • Sterilize the modified and control substrates.

  • Place the substrates into a sterile cell culture plate.

  • Seed a specific type of cell (e.g., fibroblasts, endothelial cells) onto the substrates at a known density.

  • Incubate the cells for a defined period under standard cell culture conditions.

  • Gently wash the substrates to remove non-adherent cells.

  • Quantify the number of adherent cells using a suitable method, such as microscopy with cell counting or a cell viability assay (e.g., CCK-8 assay).[9]

Diagrams

experimental_workflow cluster_synthesis Synthesis of Coating Material cluster_modification Surface Modification cluster_characterization Characterization synthesis Synthesis of This compound monomer_synthesis Synthesis of MPC Monomer synthesis->monomer_synthesis polymerization Polymerization of MPC-based Polymer monomer_synthesis->polymerization coating Surface Coating (e.g., Dip-Coating) polymerization->coating substrate Biomedical Material Substrate substrate->coating wettability Wettability Analysis (Contact Angle) coating->wettability protein Protein Adsorption (QCM-D, ELISA) coating->protein cell Cell Adhesion Assay coating->cell

Caption: Experimental workflow for surface modification and characterization.

antifouling_mechanism cluster_surface Modified Surface cluster_environment Biological Environment pc_surface Phosphorylcholine Surface water Water Molecules pc_surface->water attracts hydration_layer Stable Hydration Layer water->hydration_layer forms protein Proteins cell Cells hydration_layer->protein repels hydration_layer->cell repels

Caption: Mechanism of anti-fouling on a phosphorylcholine-modified surface.

References

Application Notes and Protocols for Calcium Phosphate-Mediated Transfection of CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, calcium phosphate-mediated transfection remains a cost-effective and widely utilized method for introducing foreign DNA into Chinese Hamster Ovary (CHO) cells.[][2] This document provides a detailed protocol and application notes to ensure successful transient and stable transfections. The procedure is based on the principle of forming a calcium phosphate-DNA co-precipitate, which adheres to the cell surface and is subsequently internalized by the cells, likely through endocytosis.[][3]

Experimental Protocols

This protocol is optimized for CHO cells and can be adapted for various plate formats.

Materials:

  • CHO cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • High-quality plasmid DNA (1 µg/µL)

  • 2.5 M CaCl₂

  • 2x HEPES-Buffered Saline (HBS), pH 7.05-7.10[4][5]

  • Sterile, molecular biology grade water

  • 1x Phosphate-Buffered Saline (PBS)

  • 15% Glycerol in 1x HBS (for glycerol shock, optional)[3]

  • 10% Dimethyl sulfoxide (DMSO) in 1x PBS (for DMSO shock, optional)[3]

Procedure:

Day 1: Cell Seeding

  • Twenty-four hours prior to transfection, seed CHO cells in the desired culture vessel.

  • Ensure cells reach 50-70% confluency on the day of transfection.[3][6] Seeding densities may need to be optimized based on the growth rate of the specific CHO cell line.[3]

Day 2: Transfection

  • One hour before transfection, replace the old medium with fresh, pre-warmed complete growth medium.[7]

  • Prepare the DNA-CaCl₂ mixture in a sterile tube. For a 60-mm dish, mix the components in the order listed in Table 2.

  • Prepare the 2x HBS in a separate sterile tube.

  • Add the DNA-CaCl₂ mixture dropwise to the 2x HBS while gently vortexing or bubbling to ensure the formation of a fine precipitate.

  • Incubate the mixture at room temperature for 1 to 25 minutes. Shorter incubation times may lead to higher transfection efficiencies.[7][8]

  • Add the calcium phosphate-DNA precipitate dropwise and evenly to the cells in the culture dish. Gently swirl the dish to distribute the precipitate.

  • Incubate the cells at 37°C in a CO₂ incubator for 6 to 16 hours.[4][2][5] An incubation time of 6 hours followed by a glycerol shock has been shown to be effective for CHO cells.[4][2][5]

Day 3: Post-Transfection Care

  • Optional Glycerol/DMSO Shock:

    • Glycerol Shock: Aspirate the medium, wash the cells once with 1x PBS, and add 15% glycerol solution. Incubate for exactly 2 minutes at room temperature.[3] Remove the glycerol and wash again with 1x PBS.

    • DMSO Shock: Aspirate the medium and add 10% DMSO solution. Incubate for 2.5 minutes at room temperature.[3] Remove the DMSO solution.

  • Add fresh, pre-warmed complete growth medium to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before analysis for transient expression or beginning selection for stable cell lines.[3]

Data Presentation

Table 1: Recommended Cell Seeding Densities

Culture VesselSeeding Density (cells/vessel)
100-mm dish1 x 10⁶ - 2 x 10⁶
60-mm dish5 x 10⁵
6-well plate1 x 10⁵ - 4 x 10⁵

Table 2: Reagent Volumes for a 60-mm Dish

ReagentVolume
Plasmid DNA (1 µg/µL)10 - 20 µg
2.5 M CaCl₂50 µL
Sterile Waterto a final volume of 250 µL
2x HBS (pH 7.05-7.10)250 µL

Optimization and Troubleshooting

Several factors can influence the success of calcium phosphate transfection:

  • DNA Quality: High-purity plasmid DNA is crucial for efficient transfection.[6]

  • pH of HBS: The pH of the HBS buffer is critical and should be between 7.05 and 7.10 for optimal results with CHO cells.[4][5]

  • Precipitate Formation: The formation of a fine, hazy precipitate is key. Large, clumpy precipitates will not be efficiently taken up by the cells.[3][9]

  • Cell Confluency: Overly confluent or sparse cell cultures can lead to reduced transfection efficiency.

  • Glycerol/DMSO Shock: While potentially toxic, a glycerol or DMSO shock can significantly increase transfection efficiency in some cell lines, including CHO cells.[][3][5] The duration of the shock is critical and must be optimized.[3]

Visualizations

G cluster_prep Reagent Preparation cluster_cell_culture Cell Culture & Transfection cluster_post_transfection Post-Transfection dna Plasmid DNA mix1 DNA-CaCl2 Mixture dna->mix1 cacl2 2.5M CaCl2 cacl2->mix1 water Sterile Water water->mix1 hbs 2x HBS (pH 7.05-7.10) precipitate CaPO4-DNA Precipitate hbs->precipitate mix1->precipitate Add dropwise to HBS add_precipitate Add Precipitate to Cells precipitate->add_precipitate seed Seed CHO Cells (Day 1) confluency Reach 50-70% Confluency (Day 2) seed->confluency confluency->add_precipitate incubate Incubate 6-16 hours add_precipitate->incubate shock Optional: Glycerol/DMSO Shock (Day 3) incubate->shock fresh_medium Add Fresh Medium incubate->fresh_medium No Shock shock->fresh_medium analysis Analyze Transient Expression or Begin Stable Selection (24-48h post-transfection) fresh_medium->analysis

Caption: Experimental workflow for calcium phosphate-mediated transfection of CHO cells.

G cluster_extracellular Extracellular Space cluster_cell CHO Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus precipitate CaPO4-DNA Co-precipitate cell_surface Cell Surface Binding precipitate->cell_surface endocytosis Endocytosis cell_surface->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release dna_cytoplasm Plasmid DNA release->dna_cytoplasm nuclear_entry Nuclear Entry dna_cytoplasm->nuclear_entry dna_nucleus Plasmid DNA nuclear_entry->dna_nucleus expression Gene Expression dna_nucleus->expression

References

Application Notes and Protocols for the Preparation of Phosphorylcholine from Phosphorylcholine Chloride Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (PC) is a key intermediate in the biosynthesis of phosphatidylcholine, a major component of eukaryotic cell membranes. It also plays a crucial role in various biological signaling pathways. The commercially available form of phosphorylcholine is often its stable calcium chloride salt. For many research and drug development applications, the free form of phosphorylcholine is required. This document provides a detailed protocol for the preparation of phosphorylcholine from phosphorylcholine chloride calcium salt via cation exchange chromatography. This method effectively removes calcium and chloride ions, yielding phosphorylcholine in its zwitterionic form.

Data Presentation

The following table summarizes the expected quantitative data for a typical laboratory-scale preparation of phosphorylcholine from its calcium chloride salt.

ParameterValueNotes
Starting MaterialPhosphorylcholine Chloride Calcium Salt
Starting Mass10.0 g
Cation Exchange ResinDowex® 50WX8 (H+ form)Strongly acidic cation exchanger
Resin Volume~100 mLBed volume in chromatography column
EluentDeionized Water
Expected Yield (Mass)~6.5 gTheoretical yield is ~7.1 g
Overall Yield~91%
Purity>98%As determined by NMR or LC-MS
Final FormWhite crystalline solid or lyophilized powder

Experimental Workflow

experimental_workflow start Start: Phosphorylcholine Chloride Calcium Salt Solution sample_loading Sample Loading: Apply the phosphorylcholine chloride calcium salt solution to the column. start->sample_loading resin_prep Resin Preparation: Dowex® 50WX8 (H+ form) slurry in DI water column_packing Column Packing: Pour resin slurry into a chromatography column and allow to settle. resin_prep->column_packing equilibration Column Equilibration: Wash the packed column with several bed volumes of deionized water. column_packing->equilibration equilibration->sample_loading elution Elution: Elute with deionized water. sample_loading->elution fraction_collection Fraction Collection: Collect eluate fractions. elution->fraction_collection analysis Analysis of Fractions: Monitor fractions for the presence of phosphorylcholine (e.g., TLC, phosphate assay). fraction_collection->analysis pooling Pooling of Fractions: Combine the phosphorylcholine-containing fractions. analysis->pooling concentration Concentration: Remove water by rotary evaporation or lyophilization. pooling->concentration product Final Product: Pure Phosphorylcholine concentration->product ion_exchange_principle cluster_column Cation Exchange Column (H+ form) resin Resin-H+ interaction Interaction in Column resin->interaction start Phosphorylcholine Chloride Calcium Salt (PC-Ca-Cl) start->interaction elution Elution with Water interaction->elution byproduct Calcium bound to Resin (Resin-Ca2+) interaction->byproduct Ca2+ binds product Phosphorylcholine (PC) elution->product

Revolutionizing L-α-Glycerylphosphorylcholine Synthesis: A Continuous Flow Approach Utilizing Phosphocholine Chloride Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and nutraceutical manufacturing, the quest for efficient, scalable, and cost-effective synthesis methods is perpetual. L-α-glycerylphosphorylcholine (GPC), a crucial acetylcholine precursor with applications in treating cognitive disorders like Alzheimer's disease, is traditionally produced through complex extraction processes or conventional batch syntheses that are often not ideal for mass production.[1][2] This report details a modern, two-step continuous flow synthesis methodology designed for the efficient production of L-α-GPC, starting from the readily available phosphocholine chloride calcium salt.

This innovative approach offers significant advantages over traditional methods, including enhanced reaction control, improved safety, and greater scalability, making it a compelling option for researchers, scientists, and drug development professionals.[3][4][5]

Application Notes

The continuous flow synthesis of L-α-GPC is a two-stage process. The first key stage involves an ion-exchange process to convert phosphocholine chloride calcium salt to a more reactive form, followed by the flow synthesis of L-α-GPC. An alternative, fully continuous two-step synthesis begins with the formation of phosphocholine in a flow reactor, which is then directly used in the second synthesis step.[1][2]

Key Advantages of Flow Synthesis:

  • Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing risks associated with exothermic reactions.[3]

  • Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to higher selectivity and consistent product quality.[4][6]

  • Scalability: Scaling up production is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors.[5]

  • Higher Yields and Purity: Optimized reaction conditions in a continuous flow setup can lead to higher conversion rates and cleaner reaction profiles.[1][2]

Analytical Methods:

The purity and characterization of the synthesized L-α-GPC can be determined using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A normal-phase silica gel column coupled with a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD) is effective for separating and quantifying L-α-GPC and potential byproducts.[7][8]

  • Spectrophotometry: An enzymatic assay using glycerophosphocholine phosphodiesterase can be employed for the colorimetric determination of L-α-GPC.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the final product.[1]

Experimental Protocols

Protocol 1: L-α-GPC Synthesis from Phosphocholine Chloride Calcium Salt via Ion-Exchange and Flow Reaction

This protocol is divided into two main parts: the batch preparation of phosphocholine chloride potassium salt from the calcium salt, followed by the continuous flow synthesis of L-α-GPC.

Part A: Ion-Exchange from Calcium to Potassium Salt (Batch Process)

  • Dissolution: Dissolve phosphocholine chloride calcium salt tetrahydrate (10 g, 30.32 mmol) and potassium carbonate (4.2 g, 30.38 mmol) in 10 mL of deionized water.[1]

  • Reaction: Stir the mixture for 1 hour at 65 °C.[1]

  • Filtration Aid: Add 2 g of celite to the reactor and continue stirring for another hour.[1]

  • Isolation: Filter the reaction mixture through a vacuum filter and dry the filtrate in vacuo to obtain phosphocholine chloride potassium salt tetrahydrate as a white solid.[1]

Part B: Continuous Flow Synthesis of L-α-GPC

  • Reagent Preparation:

    • Solution A: Dissolve the prepared phosphocholine chloride potassium salt in a co-solvent of ethanol and water (8 mL ethanol: 2 mL water).[1]

    • Solution B: Prepare a solution of (R)-(−)-3-chloro-1,2-propanediol (CPD) (3.83 g, 34.64 mmol).[1]

  • Flow Reactor Setup:

    • Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, and a heated reactor coil (e.g., PFA tubing). The reactor outlet should lead to a collection vessel.

  • Synthesis:

    • Load Solution A and Solution B into separate syringes and mount them on the syringe pumps.

    • Set the flow rates to achieve the desired residence time and stoichiometry.

    • Heat the reactor coil to 75 °C.[1]

    • Pump the reagents through the T-mixer and into the heated reactor.

    • Collect the product stream in the collection vessel.

  • Work-up and Purification:

    • Once the reaction is complete, cool the collected solution to 25 °C.[1]

    • Dry the solution in vacuo to obtain the crude L-α-GPC as a white solid.[1]

    • Further purification can be achieved by crystallization from ethanol or by silica gel column chromatography.[8][10]

Protocol 2: Two-Step Continuous Flow Synthesis of L-α-GPC

This protocol outlines a fully continuous process starting from choline chloride and phosphoryl oxychloride.

Step 1: Continuous Flow Synthesis of Phosphocholine

  • Reagent Preparation:

    • Solution A: Dissolve phosphoryl oxychloride (POCl₃) (3.965 g, 25.86 mmol) in 4.5 mL of anhydrous chloroform under a nitrogen atmosphere.[1]

    • Solution B: Dissolve choline chloride (603 mg, 4.31 mmol) in 0.15 mL of deionized water.[1]

  • Flow Reactor Setup:

    • Use a flow system with two syringe pumps, a static mixing tee, and a PTFE tube reactor (e.g., 30 mL internal volume).[1]

  • Synthesis:

    • Set the flow rate for Solution A to 0.0296 mL/min and for Solution B to 0.00165 mL/min.[1]

    • Inject both solutions into the flow system, where they meet at the static mixing tee before entering the reactor.[1]

    • After a residence time of approximately 3 hours and 25 minutes, collect the product.[1]

  • Work-up:

    • Quench the collected product with deionized water.[1]

    • Dry the crude product in vacuo at 60 °C to obtain phosphocholine as a colorless liquid.[1]

Step 2: Continuous Flow Synthesis of L-α-GPC

The phosphocholine obtained from Step 1 can then be used in a subsequent flow reaction as described in Protocol 1, Part B, after appropriate salt formation and dissolution.

Data Presentation

Table 1: Optimized Reaction Conditions for the Two-Step Flow Synthesis of L-α-GPC.

ParameterStep 1: Phosphocholine SynthesisStep 2: L-α-GPC Synthesis
Reactant 1 Phosphoryl oxychloride (in CHCl₃)Phosphocholine potassium salt
Reactant 2 Choline chloride (in H₂O)(R)-(−)-3-chloro-1,2-propanediol
Reactor Type PTFE Tube Reactor (30 mL)Heated Reactor Coil
Temperature Room Temperature75 °C
Residence Time 3 hours 25 minutesNot specified in source
Conversion Yield 97%79%

Data sourced from Park et al., 2022.[1][2]

Visualizations

GPC_Synthesis_Workflow cluster_prep Reagent Preparation cluster_ion_exchange Ion Exchange (Batch) cluster_flow_synthesis Flow Synthesis cluster_purification Purification PCCa Phosphocholine Chloride Calcium Salt IE_Reactor Stirred Reactor (65°C, 1h) PCCa->IE_Reactor K2CO3 Potassium Carbonate K2CO3->IE_Reactor CPD (R)-(-)-3-chloro-1,2-propanediol PumpB Syringe Pump B (CPD) CPD->PumpB PumpA Syringe Pump A (Phosphocholine K+ Salt) IE_Reactor->PumpA After filtration & drying Mixer T-Mixer PumpA->Mixer PumpB->Mixer FlowReactor Heated Flow Reactor (75°C) Mixer->FlowReactor Collection Product Collection FlowReactor->Collection Drying Drying (in vacuo) Collection->Drying FinalProduct L-α-GPC Drying->FinalProduct

Caption: Workflow for L-α-GPC synthesis from phosphocholine chloride calcium salt.

Two_Step_Flow_Synthesis cluster_step1 Step 1: Phosphocholine Synthesis cluster_step2 Step 2: L-α-GPC Synthesis POCl3 POCl3 in Chloroform Pump1A Syringe Pump 1A POCl3->Pump1A CholineCl Choline Chloride in Water Pump1B Syringe Pump 1B CholineCl->Pump1B Mixer1 Static Mixing Tee Pump1A->Mixer1 Pump1B->Mixer1 FlowReactor1 PTFE Tube Reactor (Room Temp) Mixer1->FlowReactor1 Product1 Phosphocholine FlowReactor1->Product1 Pump2A Syringe Pump 2A Product1->Pump2A After work-up & salt formation CPD (R)-(-)-3-chloro-1,2-propanediol Pump2B Syringe Pump 2B CPD->Pump2B Mixer2 T-Mixer Pump2A->Mixer2 Pump2B->Mixer2 FlowReactor2 Heated Flow Reactor (75°C) Mixer2->FlowReactor2 Product2 L-α-GPC FlowReactor2->Product2

Caption: Two-step continuous flow synthesis of L-α-GPC.

References

Application Notes and Protocols: Incorporating Calcium Phosphorylcholine Chloride into Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are a cornerstone of tissue engineering, providing three-dimensional scaffolds that mimic the native extracellular matrix (ECM). The incorporation of zwitterionic materials, such as those containing phosphorylcholine (PC), has been shown to significantly enhance the biocompatibility of these scaffolds. Phosphorylcholine, a component of cell membranes, imparts excellent hydrophilicity and resistance to nonspecific protein adsorption, which in turn can modulate cellular responses and reduce the foreign body reaction.[1][2][3] The addition of calcium chloride to these hydrogel formulations can further influence their mechanical properties and degradation kinetics, offering a versatile platform for a range of tissue engineering applications.[4][5][6]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular application of hydrogels incorporating calcium phosphorylcholine chloride.

Data Presentation

Table 1: Mechanical Properties of Phosphorylcholine-Containing Hydrogels

This table summarizes the Young's Modulus of various hydrogel formulations containing 2-methacryloyloxyethyl phosphorylcholine (MPC), a common monomer used to introduce the phosphorylcholine moiety. The stiffness of the hydrogel can be tuned by altering the concentration of the crosslinker and the MPC.

Hydrogel FormulationCrosslinker Concentration (wt%)MPC Concentration (wt%)Young's Modulus (kPa)Reference
PEG-PC520~3[7]
PEG-PC1020~25[7]
PEG-PC2020~165[7]
PEG-PC2010~165[7]
PEG-PC200~165[7]

Note: PEG-PC denotes a hydrogel composed of polyethylene glycol (PEG) and phosphorylcholine.

Table 2: Effect of Calcium Chloride on Alginate Hydrogel Properties

While specific data for this compound hydrogels is limited, the following data on alginate hydrogels demonstrates the principle of how calcium chloride concentration can be used to modulate hydrogel properties. Similar trends are expected in phosphorylcholine-containing hydrogels that utilize calcium for crosslinking or as an additive.

Alginate Concentration (w/v)Calcium Chloride Concentration (w/v)Bead Size (cm)Swelling IndexReference
1%2%0.41Burst[6]
1.5%2%0.47Burst[6]
2%2%0.50-[6]
2.5%2%0.55-[6]
3%2%0.58-[6]
1%3%0.38Burst[6]
1.5%3%0.45Burst[6]
2%3%0.50Increased[6]
2.5%3%0.53Increased[6]
3%3%0.56Increased[6]
1%4%0.36-[6]
1.5%4%0.42-[6]
2%4%0.48Increased[6]
2.5%4%0.51Increased[6]
3%4%0.53Increased[6]
Table 3: Reduction in Protein Adsorption on MPC-Functionalized Hydrogels

The zwitterionic nature of phosphorylcholine significantly reduces nonspecific protein adsorption, a key factor in improving biocompatibility.[8][9]

Hydrogel TypeBSA Adsorption (µ g/hydrogel )Reduction in BSA Adsorption (%)Lysozyme Adsorption (µ g/hydrogel )Reduction in Lysozyme Adsorption (%)Reference
Unmodified p(HEMA)37.8-19.4-[8]
p(HEMA)/p(MPC) 0.1M15.7~59%5.2~73%[8]
p(HEMA)/p(MPC) 0.25M12.7~66%5.1~73%[8]
p(HEMA)/p(MPC) 0.5M12.5~67%5.0~74%[8]

Note: p(HEMA) is poly(2-hydroxyethyl methacrylate) and p(MPC) is poly(2-methacryloyloxyethyl phosphorylcholine).

Experimental Protocols

Protocol 1: Synthesis of MPC-based Hydrogel via UV Photopolymerization

This protocol describes the synthesis of a hydrogel containing 2-methacryloyloxyethyl phosphorylcholine (MPC) using UV-initiated free radical polymerization.

Materials:

  • 2-methacryloyloxyethyl phosphorylcholine (MPC)

  • Poly(ethylene glycol) dimethacrylate (PEGDMA) (crosslinker)

  • 2-hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator)

  • Phosphate-buffered saline (PBS), sterile

  • Nitrogen gas

  • UV lamp (365 nm)

Procedure:

  • Prepare the precursor solution by dissolving MPC and PEGDMA in sterile PBS to the desired concentrations (e.g., as specified in Table 1).

  • Add the photoinitiator to the precursor solution at a concentration of 0.05% (w/v) and vortex until fully dissolved.

  • To remove dissolved oxygen which can inhibit polymerization, purge the solution with nitrogen gas for 5-10 minutes.

  • Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass plates with a defined spacer thickness).

  • Expose the mold to UV light (365 nm) for a specified duration, typically 5-10 minutes, to initiate polymerization.[10] The intensity of the UV light should be optimized to ensure complete polymerization without damaging the hydrogel.[10]

  • After polymerization, carefully remove the hydrogel from the mold.

  • To remove any unreacted monomers and photoinitiator, wash the hydrogel extensively with sterile PBS. This is typically done by immersing the hydrogel in a large volume of PBS and changing the buffer several times over a period of 24-48 hours.

  • The hydrogel is now ready for sterilization (e.g., by UV irradiation or autoclaving if the material is heat-stable) and subsequent cell culture experiments.[11]

Protocol 2: Incorporation of Calcium Chloride into Hydrogels

This protocol describes how to incorporate calcium chloride into a pre-formed hydrogel or during the hydrogel synthesis.

Method A: Post-synthesis Incorporation

  • Synthesize the hydrogel as described in Protocol 1.

  • Prepare a sterile solution of calcium chloride in deionized water or PBS at the desired concentration.

  • Immerse the hydrogel in the calcium chloride solution and allow it to swell to equilibrium. The incubation time will depend on the thickness and porosity of the hydrogel.

  • Wash the hydrogel with sterile PBS to remove excess, unbound calcium chloride before use in cell culture.

Method B: In-situ Incorporation (for ionically crosslinked hydrogels like alginate)

  • Prepare a solution of the hydrogel precursor (e.g., sodium alginate) in deionized water.

  • Prepare a separate solution of calcium chloride at the desired concentration.

  • To form the hydrogel, either drop the alginate solution into the calcium chloride solution to form beads or mix the two solutions directly to form a bulk gel. The gelation is typically rapid.

Protocol 3: Characterization of Hydrogel Mechanical Properties

The mechanical properties of the hydrogel, such as the Young's Modulus, can be determined using a rheometer or a mechanical testing system.

Equipment:

  • Rheometer with parallel plate geometry or a mechanical tester with a compression platen.

Procedure:

  • Prepare cylindrical hydrogel samples of a defined diameter and thickness.

  • Place the hydrogel sample on the lower plate of the rheometer or the base of the mechanical tester.

  • Lower the upper plate or compression platen until it makes contact with the hydrogel surface.

  • Apply a compressive strain to the hydrogel at a constant strain rate.

  • Record the resulting stress.

  • The Young's Modulus (E) can be calculated from the slope of the linear region of the stress-strain curve.

Protocol 4: Quantification of Protein Adsorption

This protocol describes a method to quantify the amount of protein adsorbed onto the surface of the hydrogel.[8][9]

Materials:

  • Hydrogel samples

  • Protein solution of known concentration (e.g., bovine serum albumin (BSA) or lysozyme in PBS)

  • Micro BCA Protein Assay Kit or similar protein quantification assay

  • Incubator

  • Plate reader

Procedure:

  • Place pre-weighed, sterile hydrogel samples into the wells of a sterile multi-well plate.

  • Add a known volume of the protein solution to each well, ensuring the hydrogel is fully submerged.

  • Incubate the plate at 37°C for a defined period (e.g., 24 hours) to allow for protein adsorption.

  • After incubation, carefully remove the protein solution from each well.

  • Wash the hydrogels with PBS to remove any non-adsorbed protein.

  • Determine the concentration of the protein remaining in the solution that was removed from the wells using a protein quantification assay according to the manufacturer's instructions.

  • The amount of adsorbed protein is calculated by subtracting the amount of protein in the solution after incubation from the initial amount of protein added.

Mandatory Visualizations

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization A Prepare Precursor Solution (MPC, Crosslinker, Photoinitiator in PBS) B Nitrogen Purging A->B C Pipette into Mold B->C D UV Polymerization (365 nm) C->D E Wash in PBS D->E F Mechanical Testing (Rheometry) E->F G Protein Adsorption Assay E->G H Cell Culture Studies E->H

Caption: Workflow for MPC-hydrogel synthesis and characterization.

Proposed Signaling Pathway for Cell Adhesion to Phosphorylcholine Hydrogels

The zwitterionic nature of phosphorylcholine hydrogels is thought to promote favorable cell-material interactions, leading to cell adhesion and subsequent signaling cascades that are crucial for tissue integration and regeneration. While direct signaling pathways for this compound hydrogels are still under investigation, a plausible pathway involves integrin-mediated adhesion leading to the activation of Focal Adhesion Kinase (FAK).

G cluster_ecm Hydrogel Surface cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC_Hydrogel Phosphorylcholine Hydrogel Integrin Integrin Receptor PC_Hydrogel->Integrin Adhesion FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Binding PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation Actin Actin Cytoskeleton Paxillin->Actin Linkage Akt Akt PI3K->Akt Activation Cell_Response Cellular Responses (Proliferation, Survival, Migration) Akt->Cell_Response Downstream Signaling

Caption: Integrin-mediated FAK signaling on phosphorylcholine hydrogels.

References

Application Notes and Protocols: Phosphorylcholine-Coated Stents in Porcine Coronary Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (PC)-coated stents are designed to improve biocompatibility and reduce adverse events such as in-stent restenosis and thrombosis. The PC coating mimics the outer surface of red blood cells, leading to a highly hydrated surface that minimizes protein adsorption and cell adhesion. This biomimetic characteristic is intended to reduce the inflammatory response and promote faster healing of the arterial wall following stent implantation. This document provides a summary of quantitative data from porcine coronary artery studies, detailed experimental protocols, and conceptual diagrams to illustrate the experimental workflow and the proposed mechanism of action of PC-coated stents.

Data Presentation

The following tables summarize the key quantitative findings from studies comparing phosphorylcholine-coated stents to non-coated (bare metal) stents in porcine coronary arteries.

Table 1: Endothelialization and Intimal Thickness

Time PointOutcome MeasurePhosphorylcholine-Coated StentNon-Coated StentSignificance
5 DaysEndothelialization (%)91%[1][2][3][4][5]92%[1][2][3][4][5]No significant difference[1][2][3][4][5]
4 WeeksIntimal Thickness (mm)No significant difference reportedNo significant difference reportedNo significant difference[1][2][3][4][5][6]
12 WeeksIntimal Thickness (mm)No significant difference reportedNo significant difference reportedNo significant difference[1][2][3][4][5][6]

Table 2: Morphometric Analysis at 28 Days

ParameterPhosphorylcholine-Coated StentNon-Coated StentSignificance
Neointimal Area (mm²)No significant difference reportedNo significant difference reportedNo significant difference[7]
Luminal Area (mm²)No significant difference reportedNo significant difference reportedNo significant difference[7]
Percent Area Stenosis (%)No significant difference reportedNo significant difference reportedNo significant difference

Note: The cited studies consistently demonstrate that phosphorylcholine coating exhibits excellent blood and tissue compatibility.[1][3][5] No instances of stent thrombosis were reported in either the coated or non-coated stent groups.[1][2][3][4][5] Furthermore, the PC coating did not elicit an adverse inflammatory response.[1][2][3][4][5][6] The coating was observed to be present up to 12 weeks post-implantation, suggesting its potential as a platform for local drug delivery.[1][3][4][5][6]

Experimental Protocols

This section details the typical experimental methodologies employed in the evaluation of phosphorylcholine-coated stents in a porcine coronary artery model.

Animal Model and Stent Implantation
  • Animal Model: Domestic pigs are commonly used as their coronary artery anatomy and physiological response to stenting are similar to humans.

  • Pre-procedure: Animals are typically fasted overnight and premedicated with antiplatelet agents (e.g., aspirin and clopidogrel) to prevent acute thrombosis.

  • Anesthesia and Vascular Access: General anesthesia is induced and maintained throughout the procedure. Vascular access is obtained via a femoral or carotid artery.

  • Coronary Angiography: A guiding catheter is advanced to the coronary ostia, and baseline coronary angiography is performed to visualize the coronary anatomy and select a target vessel (commonly the left anterior descending, circumflex, or right coronary artery).

  • Stent Implantation:

    • A guidewire is advanced into the target coronary artery.

    • The phosphorylcholine-coated or non-coated stent, mounted on a balloon catheter, is advanced over the guidewire to the target lesion.

    • The balloon is inflated to a specified pressure to expand and deploy the stent against the arterial wall. The balloon-to-artery ratio is a critical parameter and is often controlled to create a consistent degree of vessel injury.

    • Repeat angiography is performed to confirm successful stent deployment and patency of the vessel.

  • Post-procedure Care: Animals are recovered from anesthesia and receive post-operative care, including continued antiplatelet therapy.

In-life Follow-up and Euthanasia
  • Follow-up Periods: Animals are typically survived for various time points to assess both early and late vascular responses, such as 5 days, 14 days, 28 days, 4 weeks, and 12 weeks.[1][3][4][5][7][8]

  • Euthanasia: At the designated time point, animals are anesthetized, and a final coronary angiogram may be performed. Euthanasia is then carried out according to approved veterinary protocols.

  • Tissue Harvesting: The heart is explanted, and the stented coronary arteries are carefully dissected. The vessels are perfusion-fixed with a suitable fixative (e.g., 10% neutral buffered formalin) at physiological pressure.

Histological and Morphometric Analysis
  • Tissue Processing: The stented vessel segments are dehydrated in a graded series of ethanol and embedded in a plastic resin (e.g., methyl methacrylate).

  • Sectioning: Thin sections (e.g., 5 µm) are cut from the embedded tissue using a microtome.

  • Staining: Sections are stained with various histological stains, such as hematoxylin and eosin (H&E) and Masson's trichrome, to visualize cell nuclei, cytoplasm, and connective tissue.

  • Microscopic Examination: Stained sections are examined under a light microscope to assess:

    • Endothelialization: The extent of the stent strut surface covered by endothelial cells.

    • Neointimal Formation: The thickness and composition of the new tissue layer that forms over the stent struts.

    • Inflammatory Response: The presence and type of inflammatory cells (e.g., lymphocytes, macrophages, giant cells) around the stent struts.

  • Morphometric Analysis: Digital images of the histological sections are captured, and specialized software is used to perform quantitative measurements, including:

    • Lumen area

    • Stent area

    • Internal elastic lamina (IEL) area

    • External elastic lamina (EEL) area

    • Neointimal area (IEL area - lumen area)

    • Percent area stenosis ((Neointimal area / IEL area) x 100)

Scanning Electron Microscopy (SEM)
  • Sample Preparation: Stented artery segments are opened longitudinally, fixed, dehydrated, and critical-point dried. The samples are then sputter-coated with a conductive material (e.g., gold).

  • Imaging: The luminal surface of the stented artery is examined using a scanning electron microscope to provide high-resolution images of endothelial cell coverage, cell morphology, and the presence of thrombus or other cellular elements on the stent surface.

Visualizations

Experimental Workflow

G cluster_pre Pre-Implantation cluster_implant Stent Implantation cluster_post Post-Implantation & Analysis Animal_Selection Porcine Model Selection Premedication Antiplatelet Therapy Animal_Selection->Premedication Anesthesia General Anesthesia Premedication->Anesthesia Vascular_Access Femoral/Carotid Artery Access Anesthesia->Vascular_Access Angiography1 Baseline Coronary Angiography Vascular_Access->Angiography1 Stent_Deployment Stent Deployment (PC-coated vs. Non-coated) Angiography1->Stent_Deployment Angiography2 Post-Implantation Angiography Stent_Deployment->Angiography2 Follow_up In-life Follow-up (5d, 28d, 4w, 12w) Angiography2->Follow_up Euthanasia Euthanasia & Tissue Harvest Follow_up->Euthanasia Histology Histology & Morphometry Euthanasia->Histology SEM Scanning Electron Microscopy Euthanasia->SEM

Caption: Experimental workflow for in vivo evaluation of phosphorylcholine-coated stents in porcine coronary arteries.

Proposed Mechanism of Phosphorylcholine Biocompatibility

G cluster_surface Stent Surface cluster_interface Blood-Stent Interface cluster_response Biological Response PC_Stent Phosphorylcholine-Coated Stent Biomimicry Biomimicry of Cell Membrane PC_Stent->Biomimicry Hydration Formation of a Tightly Bound Hydration Layer Reduced_Protein Reduced Protein Adsorption (e.g., Fibrinogen) Hydration->Reduced_Protein Biomimicry->Hydration Reduced_Platelet Reduced Platelet Adhesion & Activation Reduced_Protein->Reduced_Platelet Reduced_Inflammation Reduced Inflammatory Cell Adhesion Reduced_Protein->Reduced_Inflammation Improved_Biocompatibility Improved Biocompatibility Reduced_Platelet->Improved_Biocompatibility Reduced_Inflammation->Improved_Biocompatibility

References

Application Notes and Protocols for Calcium Phosphorylcholine Chloride as a Novel Cryoprotectant for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term preservation of primary cells through cryopreservation is a cornerstone of biomedical research and the development of cell-based therapies.[1] Standard cryopreservation protocols often rely on cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO), which can be cytotoxic and may alter cellular functions.[2][3] Consequently, there is a significant need for novel, less toxic, and highly effective cryoprotectants.

Phosphorylcholine (PC) is a zwitterionic head group of phospholipids found in the outer leaflet of the cell membrane, rendering it highly biocompatible.[4][5] Materials functionalized with PC have been shown to resist protein adsorption and cell adhesion, properties attributed to the tightly bound water layer around the zwitterionic group.[5][6] These characteristics suggest that a phosphorylcholine-based compound, such as calcium phosphorylcholine chloride, could serve as an effective cryoprotectant. Zwitterionic molecules, in general, have been explored as non-permeable cryoprotectants that can inhibit the formation of ice crystals outside the cell and promote cell dehydration.[7]

This document provides a theoretical framework and a hypothetical protocol for the application of this compound as a cryoprotectant for primary cells. It is important to note that while the principles are grounded in the known properties of phosphorylcholine and cryobiology, this specific application is novel and requires experimental validation.

Proposed Mechanism of Action

The cryoprotective effect of this compound is hypothesized to be multi-faceted, leveraging the unique properties of the phosphorylcholine moiety.

  • Biocompatible Cell Surface Interaction: The zwitterionic phosphorylcholine head group mimics the cell membrane's surface, leading to a highly biocompatible interface.[4][5] This interaction is expected to stabilize the cell membrane during the stresses of freezing and thawing.

  • Hydration Shell Formation: Phosphorylcholine is known to create a tightly bound layer of water molecules. This "hydration shell" may act as a buffer against the formation of damaging ice crystals in the immediate vicinity of the cell membrane.

  • Osmotic Dehydration: As a non-permeating cryoprotectant, this compound in the extracellular space would create an osmotic gradient, encouraging water to move out of the cells. This controlled dehydration is crucial for preventing intracellular ice formation, a major cause of cell death during cryopreservation.[7]

  • Ice Crystal Growth Inhibition: Zwitterionic compounds have been shown to inhibit the formation and growth of ice crystals in the extracellular medium.[7] This action helps to maintain a vitrified or amorphous state of the cryopreservation medium, further protecting the cells from mechanical damage.

  • Role of Calcium: While one study suggests that extracellular calcium may not play a significant role in cryopreservation-induced cytotoxicity[8][9], its presence in the formulation could potentially contribute to maintaining cell membrane integrity and signaling pathways post-thaw. However, this requires further investigation.

G cluster_extracellular Extracellular Space cluster_cell Primary Cell CPC Calcium Phosphorylcholine Chloride (CPC) Ice Ice Crystal Formation CPC->Ice Inhibits Water_out Water Efflux CPC->Water_out Induces Osmotic Gradient Membrane Cell Membrane CPC->Membrane Stabilizes Ice->Membrane Damages Dehydration Controlled Dehydration Water_out->Dehydration Viability Increased Post-Thaw Viability & Function Membrane->Viability Preserves Dehydration->Viability

Figure 1: Proposed cryoprotective mechanism of this compound.

Experimental Protocol: Evaluation of this compound as a Cryoprotectant for Primary Cells

This protocol outlines a series of experiments to determine the efficacy of this compound as a cryoprotectant for a generic primary cell type. Researchers should adapt this protocol based on the specific requirements of their cells of interest.

Materials
  • Primary cells of interest (e.g., primary human hepatocytes, mesenchymal stem cells)

  • Basal cell culture medium (specific to the cell type)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • This compound (CPC)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

  • Water bath (37°C)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution (0.4%)

  • Reagents for functional assays (specific to the cell type)

Preparation of Cryopreservation Media

Prepare fresh cryopreservation media on the day of the experiment.

  • Control Medium (10% DMSO): 90% Basal Medium + 10% DMSO

  • Alternative Control Medium (High Serum): 90% FBS + 10% DMSO

  • Test Media (CPC):

    • Prepare a stock solution of CPC in basal medium.

    • Create a dilution series to test a range of CPC concentrations (e.g., 1%, 5%, 10%, 15% w/v). The final medium should contain 90% Basal Medium and the desired concentration of CPC.

  • Combination Media (CPC + DMSO):

    • Prepare media with a lower concentration of DMSO (e.g., 5%) in combination with varying concentrations of CPC (e.g., 1%, 5%, 10% w/v).

Experimental Workflow

G A 1. Cell Culture & Harvest (Logarithmic Growth Phase) B 2. Cell Pellet Preparation (Centrifugation) A->B C 3. Resuspend in Test Cryomedia (CPC, DMSO, CPC+DMSO) B->C D 4. Aliquot to Cryovials C->D E 5. Controlled Rate Freezing (-1°C/minute to -80°C) D->E F 6. Long-Term Storage (Liquid Nitrogen) E->F G 7. Rapid Thawing (37°C Water Bath) F->G H 8. Post-Thaw Viability Assessment (Trypan Blue Exclusion) G->H I 9. Functional Assays (e.g., Adhesion, Proliferation, Differentiation) H->I

Figure 2: Experimental workflow for evaluating this compound.

Step-by-Step Procedure
  • Cell Preparation:

    • Culture primary cells to a healthy, logarithmic growth phase.

    • Harvest the cells using the appropriate dissociation reagent.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Resuspend the cell pellet in a small volume of cold basal medium and perform a cell count and viability assessment using trypan blue.

  • Cryopreservation:

    • Centrifuge the cells again and resuspend the pellet in the various prepared cryopreservation media at a concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into each labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours (to achieve a cooling rate of approximately -1°C/minute).

    • Transfer the vials to a liquid nitrogen dewar for long-term storage.

  • Thawing and Recovery:

    • Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.

    • Immediately transfer the cell suspension to a tube containing pre-warmed basal medium.

    • Centrifuge the cells to remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh, pre-warmed culture medium.

Post-Thaw Assessment
  • Viability and Recovery:

    • Perform a cell count and viability assessment using trypan blue immediately after thawing.

    • Calculate the percentage of viable cells and the overall cell recovery.

  • Cell Attachment and Proliferation:

    • Plate the thawed cells at a specific density.

    • Assess cell attachment after 24 hours.

    • Monitor cell proliferation over several days using appropriate assays (e.g., MTT, CyQUANT).

  • Functional Assays:

    • Perform cell-type-specific functional assays to determine if the cryopreservation process has affected the cells' physiological functions (e.g., differentiation potential for stem cells, metabolic activity for hepatocytes).

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the experiments.

Table 1: Post-Thaw Viability and Recovery of Primary Cells

Cryoprotectant FormulationConcentrationInitial Viable Cells (x10^6)Post-Thaw Viable Cells (x10^6)Viability (%)Recovery (%)
Control 10% DMSO
CPC 1%
5%
10%
15%
CPC + DMSO 1% CPC + 5% DMSO
5% CPC + 5% DMSO
10% CPC + 5% DMSO

Table 2: Post-Thaw Functional Assessment of Primary Cells

Cryoprotectant FormulationConcentrationAttachment Efficiency (%)Proliferation Rate (Day 3)Specific Functional Assay (Units)
Control 10% DMSO
CPC 1%
5%
10%
15%
CPC + DMSO 1% CPC + 5% DMSO
5% CPC + 5% DMSO
10% CPC + 5% DMSO

Conclusion and Future Directions

This compound presents a promising, yet unexplored, candidate as a novel cryoprotectant for primary cells due to the inherent biocompatibility and zwitterionic nature of the phosphorylcholine moiety. The provided hypothetical framework and protocols offer a starting point for researchers to systematically evaluate its efficacy. Future studies should focus on optimizing the concentration of this compound, exploring its synergistic effects with other cryoprotectants, and assessing its performance across a wide range of primary cell types. The development of a non-toxic, highly efficient cryoprotectant based on this molecule could have a significant impact on cell therapy, regenerative medicine, and drug discovery.

References

Application Notes and Protocols for NMR Analysis of Phosphorylcholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phosphorylcholine (PC) and its derivatives, such as phosphatidylcholine (PtdCho), are ubiquitous molecules essential for cellular structure and signaling. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure, dynamics, quantification, and interaction of phosphorylcholine-containing compounds.[1] This document provides detailed application notes and experimental protocols for the analysis of these compounds using various NMR techniques.

Application Notes

Qualitative and Structural Analysis

NMR spectroscopy is highly effective for identifying and characterizing phosphorylcholine compounds in various samples, from pure substances to complex biological mixtures.

  • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint for PC compounds. The nine protons of the trimethylammonium group (-N⁺(CH₃)₃) of the choline headgroup typically produce a sharp, intense singlet around 3.2 ppm, which is a key diagnostic signal.[2][3]

  • ³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing phospholipids.[4] Since the ³¹P nucleus is present in the phosphate group, it provides a selective window into the chemical environment of the phosphorylcholine headgroup. Different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine, sphingomyelin) can be distinguished based on their unique ³¹P chemical shifts.[5][6][7][8]

  • 2D NMR (HSQC, COSY): Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are invaluable for resolving spectral overlap, a common issue in complex mixtures like cell extracts.[9][10] HSQC correlates proton signals with their directly attached carbon (or other heteroatom) signals, allowing for unambiguous assignment of resonances belonging to specific metabolites.[11][12]

Quantitative Analysis (qNMR)

NMR can be used for precise and accurate quantification of phosphorylcholine compounds without the need for identical reference standards for each analyte.

  • ¹H qNMR: The integrated intensity of the (-N⁺(CH₃)₃) proton signal is directly proportional to the molar concentration of the phosphorylcholine-containing molecule. By including a certified internal standard with a known concentration, absolute quantification can be achieved.[13][14] This method has been successfully applied to quantify phospholipids in infant nutrition and other complex matrices.[13]

  • ³¹P qNMR: This technique offers excellent selectivity for quantifying different classes of phospholipids in a mixture.[6][15] An internal standard containing a phosphorus atom, such as triphenylphosphate (TPP), is used for accurate quantification.[8][16] The method is highly reproducible and has been used to analyze phospholipids in egg lecithin and rat liver extracts.[6]

Interaction and Dynamic Studies

NMR is uniquely suited to study the non-covalent interactions of phosphorylcholine compounds with other molecules, such as drugs, proteins, or within lipid bilayers.[1]

  • Chemical Shift Perturbation: Changes in the chemical shifts of ¹H or ³¹P signals upon the addition of a binding partner can indicate an interaction and map the binding site. This has been used to study drug interactions with phosphatidylcholine.[17]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds.[18][19] It is used to determine the three-dimensional conformation of molecules and to identify intermolecular interactions, for example, between a drug and the choline headgroup within a micelle or liposome.[20][21]

  • Relaxation Time Measurements: T1 and T2 relaxation times provide information on molecular dynamics. Changes in these parameters can reveal how the mobility of the phosphorylcholine headgroup is affected by factors like cholesterol incorporation or drug binding.[22]

Metabolomics and Biomarker Research

The levels of choline, phosphocholine (PC), and glycerophosphocholine (GPC) are often altered in pathological states, particularly in cancer.[23] NMR-based metabolomics can be used to analyze tissue extracts or biofluids to identify and quantify these metabolites, which serve as potential biomarkers for disease diagnosis and progression.[2][23]

Quantitative Data Summary

Table 1: Typical ¹H and ³¹P NMR Chemical Shifts for Phosphorylcholine and Related Compounds.

Compound Nucleus Moiety Chemical Shift (ppm) Reference
Phosphorylcholine (PC) ¹H -N⁺(CH₃)₃ ~3.23 [3]
Phosphorylcholine (PC) ¹H -CH₂-N⁺ ~3.65 [3]
Phosphorylcholine (PC) ¹H -CH₂-O-P ~4.15 [3]
Glycerophosphocholine (GPC) ³¹P Phosphate -0.13 [5]
Glycerophosphoethanolamine ³¹P Phosphate 0.42 [5]
Glycerophosphoserine ³¹P Phosphate 0.14 [5]
Sphingomyelin (SM) ³¹P Phosphate ~0.1 [7]

| Phosphatidylcholine (PtdCho) | ³¹P | Phosphate | ~-0.8 |[7] |

Table 2: Performance Metrics for Quantitative NMR Methods.

Method Analyte(s) Matrix LOD LOQ Recovery (%) Ref.
¹H NMR PC, SPH, PE, PI Infant Nutrition < 0.029 mg < 0.059 mg 97.7 - 107.2 [13]
¹H NMR O-(2-hydroxyethyl)choline Choline Chloride 0.01% (w/w) - - [24]
³¹P NMR PC, PE AL721 (Lipid mixture) - - Uncertainty < 6% [16]
HILIC-MS/MS Choline Human Plasma 0.06 µmol/L - - [25]
HILIC-MS/MS Phosphocholine Human Plasma 0.04 µmol/L - - [25]

(PC: Phosphatidylcholine, SPH: Sphingomyelin, PE: Phosphatidylethanolamine, PI: Phosphatidylinositol, LOD: Limit of Detection, LOQ: Limit of Quantification)

Visualizations

Signaling, Workflow, and Technique Diagrams

G cluster_0 Phosphatidylcholine (PtdCho) Signaling Cascade Agonist Agonist (e.g., Growth Factor) Receptor Receptor Agonist->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PLD Phospholipase D (PLD) G_Protein->PLD Activates PtdCho Phosphatidylcholine (Membrane) PLC->PtdCho Hydrolyzes PLD->PtdCho Hydrolyzes DAG Diacylglycerol (DAG) PtdCho->DAG via PLC PA Phosphatidic Acid (PA) PtdCho->PA via PLD PKC Protein Kinase C (PKC) DAG->PKC Activates PA->PKC Activates CellularResponse Cellular Response (e.g., Proliferation) PKC->CellularResponse Phosphorylates Targets

Caption: Phosphatidylcholine breakdown signaling pathway.[26][27]

G cluster_1 General NMR Experimental Workflow Sample Sample Containing Phosphorylcholine Compound Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Prep Sample Preparation - Dissolve in deuterated solvent - Add internal standard (e.g., TPP) Extraction->Prep NMR_Acq NMR Data Acquisition (1D, 2D Experiments) Prep->NMR_Acq Processing Data Processing - Fourier Transform - Phasing, Baseline Correction NMR_Acq->Processing Analysis Data Analysis - Peak Integration (Quant.) - Signal Assignment (Qual.) - Structure Elucidation Processing->Analysis Report Results & Interpretation Analysis->Report

Caption: Standard workflow for NMR analysis of PC compounds.

G cluster_2 NMR Techniques for Phosphorylcholine Analysis PC Phosphorylcholine Compounds NMR_1D 1D NMR PC->NMR_1D NMR_2D 2D NMR PC->NMR_2D H1 ¹H NMR NMR_1D->H1 P31 ³¹P NMR NMR_1D->P31 HSQC HSQC / HMBC NMR_2D->HSQC NOESY NOESY NMR_2D->NOESY Quant Quantification H1->Quant Qual Identification & Structure P31->Qual P31->Quant HSQC->Qual Interact Interaction & Conformation NOESY->Interact

Caption: Logic diagram of NMR methods and their applications.

Experimental Protocols

Protocol 1: Quantitative ¹H NMR Analysis of Phospholipids

This protocol is adapted for quantifying phospholipids like phosphatidylcholine in a lipid extract.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the dried lipid extract into a vial.

    • Prepare a stock solution of a suitable internal standard (e.g., imidazole or maleic acid) with a certified concentration in a deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1 v/v).

    • Add a precise volume (e.g., 600 µL) of the internal standard stock solution to the sample vial.

    • Vortex thoroughly for 2 minutes to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.[14][28]

  • NMR Data Acquisition (Example on a 400 MHz spectrometer):

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D proton spectrum.

    • Key Parameters:

      • Pulse Program: zg30 (or similar standard 1D acquisition)

      • Number of Scans (NS): 64-128 (adjust for desired signal-to-noise)

      • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing signal of interest (a D1 of 10-20s is often sufficient for qNMR to ensure full relaxation).

      • Acquisition Time (AQ): ~3-4 seconds

      • Spectral Width (SW): ~16 ppm

  • Data Processing and Analysis:

    • Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction across the entire spectral width.

    • Integrate the characteristic singlet of the choline headgroup (-N⁺(CH₃)₃) at ~3.2 ppm.

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the concentration of the phosphorylcholine compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * C_std * (m_std / m_sample) (Where C=concentration, I=integral value, N=number of protons for the integrated signal, MW=molecular weight, m=mass)

Protocol 2: Quantitative ³¹P NMR Analysis of Phospholipid Mixtures

This protocol allows for the simultaneous quantification of different phospholipid classes.[6][8]

  • Sample Preparation:

    • Accurately weigh 30-50 mg of the lipid sample.

    • Dissolve the sample in 500 µL of a solvent mixture (e.g., CDCl₃:MeOH, 4:1 v/v).[8]

    • Add 100 µL of a relaxation agent solution if needed (e.g., chromium(III) acetylacetonate) to shorten T₁ relaxation times.

    • Add a precise amount of an internal standard, such as triphenylphosphate (TPP), of known concentration.[7][8]

    • Vortex until the sample is fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition (Example on a 162 MHz ³¹P frequency):

    • Tune and match the probe for ³¹P.

    • Acquire a 1D phosphorus spectrum with proton decoupling (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect for accurate quantification).[7]

    • Key Parameters:

      • Pulse Program: zgig30 (inverse-gated decoupling)

      • Number of Scans (NS): 256 or higher, depending on concentration.[8]

      • Relaxation Delay (D1): 5-10 seconds (check T₁ values if unknown).

      • Acquisition Time (AQ): ~1-2 seconds.

      • Spectral Width (SW): ~50 ppm centered around 0 ppm.

  • Data Processing and Analysis:

    • Process the FID with a 1-2 Hz line broadening.

    • Perform phasing and baseline correction.

    • Identify the signals for different phospholipid classes based on their known chemical shifts (see Table 1).

    • Integrate the signal for each phospholipid and the internal standard.

    • Calculate the mole percent of each phospholipid relative to the total phospholipid content or calculate absolute amounts based on the internal standard.

Protocol 3: 2D ¹H-¹³C HSQC for Metabolite Identification

This protocol is for identifying phosphorylcholine-containing metabolites in a complex biological extract.

  • Sample Preparation:

    • Use a dried extract from a biological sample (e.g., cell or tissue extract).

    • Reconstitute the sample in 500-600 µL of a deuterated buffer (e.g., phosphate buffered D₂O, pH 7.0) to ensure stable pH.[11]

    • Add a chemical shift reference standard if needed (e.g., DSS or TSP).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Example on a 600 MHz spectrometer):

    • Tune and match the probe for ¹H and ¹³C.

    • Acquire a 2D HSQC spectrum, typically using a pulse program with sensitivity enhancement and gradients for artifact suppression.

    • Key Parameters:

      • Pulse Program: hsqcedetgpsisp2.2 (or similar)

      • Number of Scans (NS): 8-32 per increment

      • Relaxation Delay (D1): 1.5-2.0 seconds

      • Number of Increments (in F1): 256-512

      • Spectral Width (SW) F2 (¹H): ~12 ppm

      • Spectral Width (SW) F1 (¹³C): ~100-160 ppm (adjust based on expected compounds)

      • Set the one-bond ¹J(CH) coupling constant to ~145 Hz.

  • Data Processing and Analysis:

    • Process the data using a squared sine-bell window function in both dimensions.

    • Perform phasing and baseline correction.

    • Identify the cross-peak corresponding to the choline (-N⁺(CH₃)₃) group (¹H ~3.2 ppm, ¹³C ~54 ppm).

    • Use this and other cross-peaks as a starting point to trace the full spin system of phosphorylcholine and related metabolites.

    • Compare the observed cross-peaks (¹H and ¹³C chemical shifts) to databases like the Human Metabolome Database (HMDB) for confirmation.[11]

Protocol 4: 2D NOESY for Interaction Studies

This protocol can be used to probe the spatial proximity between a phosphorylcholine compound (e.g., in a micelle) and a small molecule drug.

  • Sample Preparation:

    • Prepare a solution of the phosphorylcholine-containing system (e.g., dodecylphosphocholine (DPC) micelles) in D₂O.

    • Prepare a stock solution of the drug or ligand of interest.

    • Create two samples: one with only the PC system and one with the PC system and the added drug. A titration can also be performed.

    • Ensure the final concentration is suitable for 2D NMR (typically low millimolar range).

  • NMR Data Acquisition (Example on a 600 MHz spectrometer):

    • Acquire a 2D NOESY spectrum in phase-sensitive mode.

    • Key Parameters:

      • Pulse Program: noesytppsi (or similar)

      • Number of Scans (NS): 16-64 per increment

      • Relaxation Delay (D1): 2-3 seconds

      • Number of Increments (in F1): 256-512

      • Mixing Time (D8): This is a critical parameter. Test a range of mixing times (e.g., 50 ms, 150 ms, 300 ms) to optimize the NOE signal and avoid spin diffusion.[18][29]

      • Spectral Width (SW) F1 & F2: ~12 ppm

  • Data Processing and Analysis:

    • Process the data with appropriate window functions (e.g., squared sine-bell).

    • Carefully phase and baseline correct the 2D spectrum.

    • Look for intermolecular cross-peaks between protons of the phosphorylcholine headgroup and protons of the drug.

    • The presence of such cross-peaks is direct evidence of spatial proximity (< 5 Å) and can be used to build a model of the interaction complex.[19]

References

Application Notes and Protocols for the Purification of Anti-Phosphorylcholine Antibodies Utilizing Calcium Phosphorylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-phosphorylcholine (anti-PC) antibodies are gaining significant interest in research and therapeutic development due to their role in modulating inflammatory responses associated with various chronic diseases. Phosphorylcholine is recognized as a danger-associated molecular pattern (DAMP) on oxidized lipoproteins and apoptotic cells, as well as a pathogen-associated molecular pattern (PAMP) on various microbes[1][2][3][4]. Effective purification of these antibodies is crucial for their characterization and potential clinical applications.

This document outlines a proposed affinity chromatography method for the purification of anti-phosphorylcholine antibodies, leveraging the specific interaction with a phosphorylcholine ligand in the presence of calcium ions. The protocol is based on the principles of affinity chromatography, where a target molecule is separated based on its specific and reversible binding to a ligand immobilized on a solid support[5]. While a standardized protocol for this specific matrix is not widely established, the following procedures are based on established principles of affinity chromatography and the known interactions involving phosphorylcholine and calcium[6].

Data Summary

The following tables provide a summary of the materials, column characteristics, and expected outcomes for the purification of anti-phosphorylcholine antibodies using a calcium-phosphorylcholine chloride affinity matrix.

Table 1: Materials and Reagents

Reagent/MaterialSpecificationSupplierPurpose
Calcium Phosphorylcholine Chloride≥98% purityN/ALigand for affinity matrix
NHS-activated Agarose Resin4% cross-linked agaroseVariousSolid support for ligand immobilization
Anti-PC Antibody SourceSerum, ascites, or cell culture supernatantN/ASample containing target antibody
Binding/Wash Buffer20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4N/APromotes specific binding
Elution Buffer A (Competitive)20 mM HEPES, 150 mM NaCl, 1 M CaCl₂, pH 7.4N/AElution via competition
Elution Buffer B (Chelation)20 mM HEPES, 150 mM NaCl, 20 mM EDTA, pH 7.4N/AElution via calcium removal
Neutralization Buffer1 M Tris-HCl, pH 8.5N/ANeutralizes low pH elution if used

Table 2: Affinity Column Characteristics

ParameterValue
Support MatrixNHS-activated 4% Cross-linked Agarose
LigandThis compound
Ligand Density~5-10 µmol phosphorylcholine per mL of resin
Bed Volume5 mL
Recommended Flow Rate0.5 - 1 mL/min
Maximum Pressure0.3 MPa

Table 3: Purification Protocol Parameters

StepBufferVolumeFlow RateDuration
EquilibrationBinding/Wash Buffer10 Column Volumes (CV)1 mL/min~50 min
Sample LoadingSample in Binding BufferVariable0.5 mL/minVariable
WashBinding/Wash Buffer15 CV1 mL/min~75 min
ElutionElution Buffer A or B5-10 CV1 mL/min~25-50 min
RegenerationHigh Salt Buffer (e.g., 1 M NaCl), followed by Binding Buffer10 CV1 mL/min~50 min
Storage20% Ethanol in PBS5 CV1 mL/min~25 min

Table 4: Expected Yield and Purity

ParameterStarting MaterialEluted Fraction
Total Protein (mg)100 - 5002 - 10
Specific Antibody (mg)2 - 101.8 - 9
Purity (%)<5%>90%
Recovery (%)N/A~90%

Experimental Protocols

Preparation of Phosphorylcholine-Agarose Affinity Resin

This protocol describes the covalent coupling of a phosphorylcholine derivative to an NHS-activated agarose resin.

Materials:

  • NHS-activated agarose resin slurry

  • Phosphorylcholine derivative with a primary amine (e.g., Aminopropyl phosphorylcholine)

  • Coupling Buffer: 0.1 M MOPS, 0.15 M NaCl, pH 7.5

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide

Procedure:

  • Allow all reagents to come to room temperature.

  • In a suitable tube, add 10 mL of the NHS-activated agarose resin slurry (for a 5 mL bed volume).

  • Spin down the resin gently (500 x g for 1 minute) and discard the supernatant.

  • Wash the resin with 10 column volumes (CV) of ice-cold 1 mM HCl.

  • Immediately wash the resin with 10 CV of Coupling Buffer.

  • Dissolve the aminopropyl phosphorylcholine in Coupling Buffer to a final concentration of 10-20 mg/mL.

  • Add the ligand solution to the washed resin and incubate with gentle end-over-end mixing for 1-2 hours at room temperature or overnight at 4°C.

  • Centrifuge the resin and collect the supernatant to assess coupling efficiency by measuring protein/peptide concentration if applicable.

  • To block any unreacted NHS groups, add 10 CV of Blocking Buffer and incubate for 1 hour at room temperature.

  • Wash the resin with 5 CV of Wash Buffer, followed by 5 CV of PBS.

  • Resuspend the resin in 2 CV of Storage Buffer and store at 4°C.

Purification of Anti-Phosphorylcholine Antibodies

Procedure:

  • Column Preparation: Pack the prepared phosphorylcholine-agarose resin into a suitable chromatography column.

  • Equilibration: Equilibrate the column by washing with 10 CV of Binding/Wash Buffer (20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4) at a flow rate of 1 mL/min.

  • Sample Preparation and Loading:

    • Clarify the antibody-containing sample (serum, ascites, etc.) by centrifugation at 10,000 x g for 30 minutes at 4°C.

    • Dilute the sample 1:1 with Binding/Wash Buffer to ensure the correct pH and ionic strength for binding.

    • Load the prepared sample onto the column at a reduced flow rate of 0.5 mL/min. Collect the flow-through to assess antibody binding.

  • Washing:

    • Wash the column with 15 CV of Binding/Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Method A (Competitive Elution): Elute the bound antibodies by applying 5-10 CV of Elution Buffer A (20 mM HEPES, 150 mM NaCl, 1 M CaCl₂, pH 7.4). The high concentration of Ca²⁺ ions is expected to compete for binding and displace the antibody.

    • Method B (Chelation Elution): Alternatively, elute with 5-10 CV of Elution Buffer B (20 mM HEPES, 150 mM NaCl, 20 mM EDTA, pH 7.4). EDTA will chelate the Ca²⁺ ions, disrupting the antibody-ligand interaction.

    • Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer if an acidic elution method is used, although the proposed methods are near neutral pH[7][8].

  • Analysis and Buffer Exchange:

    • Identify the protein-containing fractions by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified antibody.

    • Immediately perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Regeneration:

    • Wash the column with 5 CV of high salt buffer (e.g., 20 mM HEPES, 1 M NaCl, pH 7.4) to remove any remaining bound protein.

    • Re-equilibrate the column with 10 CV of Binding/Wash Buffer.

    • For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.

Visualizations

Experimental Workflow

G cluster_prep Column Preparation cluster_purification Purification Cycle cluster_downstream Downstream Processing cluster_regen Column Regeneration p1 Couple PC-Ligand to Agarose Resin p2 Pack Column p1->p2 s1 Equilibrate Column (Binding Buffer + CaCl2) s2 Load Clarified Sample s1->s2 s3 Wash Unbound Proteins (Binding Buffer + CaCl2) s2->s3 s4 Elute Anti-PC Antibody (High CaCl2 or EDTA) s3->s4 s5 Collect & Pool Fractions s4->s5 r1 Wash with High Salt Buffer s4->r1 d1 Buffer Exchange (Dialysis/Desalting) s5->d1 d2 Purity & Concentration Analysis (SDS-PAGE, A280) d1->d2 r2 Store in 20% Ethanol r1->r2

Caption: Workflow for the affinity purification of anti-phosphorylcholine antibodies.

Signaling Pathway

G PC_DAMP Phosphorylcholine (PC) as DAMP/PAMP PRR Pattern Recognition Receptor (e.g., TLRs) PC_DAMP->PRR binds OxLDL Oxidized LDL OxLDL->PC_DAMP ApoptoticCell Apoptotic Cell ApoptoticCell->PC_DAMP Clearance Phagocytosis & Clearance Bacteria Bacteria (e.g., S. pneumoniae) Bacteria->PC_DAMP Macrophage Macrophage / Immune Cell PRR->Macrophage Inflammation Pro-inflammatory Signaling (NF-κB) Macrophage->Inflammation activates AntiPC Anti-PC Antibody AntiPC->PC_DAMP neutralizes AntiPC->ApoptoticCell opsonizes for

Caption: Role of anti-PC antibodies in modulating PC-mediated signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Calcium Phosphorylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of calcium phosphorylcholine chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method involves a two-step process: the phosphorylation of choline chloride to form phosphorylcholine chloride, followed by a reaction with a calcium source to yield the final product.[1] Variations exist in the choice of phosphorylating agent, with phosphoric acid, polyphosphoric acid, and phosphorus oxychloride being common options.[2][3][4]

Q2: What is the typical expected yield for this synthesis?

A2: Reported yields can vary significantly based on the specific protocol and reaction conditions. Some optimized methods claim to achieve yields as high as 92% or even suggest the potential for yields reaching 200% based on corrected calculations, though the latter is atypical.[3][4] A more common expectation would be in the range of 68-92%.[2][3]

Q3: How does the choice of phosphorylating agent affect the reaction?

A3: The phosphorylating agent is a critical factor. Phosphoric acid is a common and relatively safe option.[1][5] Polyphosphoric acid can also be used, sometimes in combination with phosphoric acid, to drive the reaction to completion.[4] Phosphorus oxychloride is another alternative, which may require different reaction conditions and handling precautions due to its reactivity.[6]

Q4: What is the role of pH control during the synthesis?

A4: Precise pH control is crucial during the neutralization and precipitation steps. The pH is typically adjusted to a basic range, around 8.0-8.5, using calcium hydroxide to facilitate the formation of the calcium salt and the precipitation of byproducts.[5][7] Incorrect pH can lead to the formation of impurities and a lower yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Phosphorylcholine Chloride (Step 1) Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction temperature is maintained within the optimal range (e.g., 120-180°C) for the specified duration (e.g., 4-12 hours).[5][7]
Improper molar ratio of choline chloride to phosphorylating agent.Use an excess of the phosphorylating agent. Molar ratios of choline chloride to phosphoric acid can range from 1:1.1 to 1:3.[7]
Presence of water in reactants.Use anhydrous reactants and consider pre-heating the phosphoric acid to remove any residual moisture.[4]
Low Yield of this compound (Step 2) Inefficient precipitation of the calcium salt.Carefully control the pH during the addition of calcium hydroxide, aiming for a stable pH of 8.0-8.5.[7][8] The use of alum can aid in the precipitation of coarse-grained crystals.[7]
Loss of product during washing and filtration.Wash the filter cake with a suitable solvent like ethanol to remove impurities without dissolving a significant amount of the product.[7]
Suboptimal crystallization conditions.After concentration, add ethanol to induce crystallization and consider a freezing step to maximize crystal formation before filtration.[5][7]
Product Contamination / Low Purity Presence of unreacted starting materials or byproducts.Optimize the reaction conditions in Step 1 to ensure complete conversion. In Step 2, ensure complete neutralization and precipitation of byproducts by carefully controlling the pH.[7][8]
Formation of undesired calcium phosphate salts.Precise pH control is critical to prevent the precipitation of various calcium phosphate species. The addition of calcium chloride can help in the desired salt formation.[7][8]
Inadequate washing of the final product.Thoroughly wash the filtered crystals with ethanol to remove soluble impurities.[7]

Experimental Protocols

Protocol 1: Synthesis using Phosphoric Acid

This protocol is based on a common method utilizing phosphoric acid as the phosphorylating agent.

Step 1: Preparation of Phosphorylcholine Chloride

  • In a reaction vessel, combine choline chloride and phosphoric acid. The molar ratio of choline chloride to phosphoric acid should be in the range of 1:1.1 to 1:3.[7]

  • Heat the mixture under reduced pressure (-0.09 to -0.1 MPa) to a temperature between 160°C and 180°C.[7]

  • Maintain the reaction for 4 to 12 hours.[7] The reaction progress can be monitored by the cessation of water distillation.[5]

  • After the reaction is complete, allow the mixture to cool.

Step 2: Formation and Isolation of this compound

  • Dissolve the crude phosphorylcholine chloride from Step 1 in water.

  • Add a solution of calcium hydroxide, and optionally alum, to the aqueous solution while monitoring the pH. Adjust the pH to a stable value between 8.0 and 8.5.[7] This will cause the precipitation of insoluble byproducts.

  • Filter the mixture to remove the precipitate and obtain a clear filtrate.

  • To the filtrate, add calcium chloride to facilitate the formation of the desired product.[7]

  • Concentrate the solution by evaporation until solids begin to appear.

  • Add ethanol to the concentrated solution to induce crystallization.

  • Cool the mixture (e.g., freezing) to maximize crystal formation.[7]

  • Filter the crystals, wash with ethanol, and dry to obtain the final product.[7]

Quantitative Data Summary
Parameter Embodiment 1[7] Embodiment 2[7] Embodiment 3[7] Protocol from CN104926862A[5]
Choline Chloride:Phosphoric Acid (molar ratio) 1:31:1.11:2.5Not specified, but 100g crude choline chloride to 140g phosphoric acid
Reaction Temperature (°C) 18016017070, then 120
Reaction Time (h) 12486
Pressure (MPa) -0.1-0.09-0.095-0.09
Neutralization pH 8.58.58.28
Final Product Purity 99-102%99-102%99-102%100%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Salt Formation and Purification reactants Choline Chloride + Phosphoric Acid reaction Condensation Reaction (160-180°C, -0.1 MPa, 4-12h) reactants->reaction product1 Crude Phosphorylcholine Chloride reaction->product1 dissolution Dissolve in Water product1->dissolution neutralization Add Ca(OH)2 / Alum (pH 8.0-8.5) dissolution->neutralization filtration1 Filter Precipitate neutralization->filtration1 addition Add CaCl2 filtration1->addition concentration Concentrate addition->concentration crystallization Add Ethanol & Freeze concentration->crystallization filtration2 Filter & Wash Crystals crystallization->filtration2 drying Dry Product filtration2->drying final_product Calcium Phosphorylcholine Chloride drying->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Phosphorylation low_yield->incomplete_reaction poor_precipitation Inefficient Precipitation low_yield->poor_precipitation product_loss Product Loss During Isolation low_yield->product_loss optimize_step1 Optimize Step 1: - Increase Temp/Time - Adjust Molar Ratio - Use Anhydrous Reactants incomplete_reaction->optimize_step1 Address optimize_step2 Optimize Step 2: - Precise pH Control (8.0-8.5) - Use Alum for Precipitation poor_precipitation->optimize_step2 Address optimize_purification Optimize Purification: - Use Ethanol for Washing - Freeze for Crystallization product_loss->optimize_purification Address

Caption: Troubleshooting flowchart for low yield issues.

References

Troubleshooting low solubility of calcium phosphorylcholine chloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Phosphorylcholine Chloride

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the low solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in many organic solvents?

This compound is a zwitterionic salt. The molecule contains a positively charged quaternary ammonium group and a negatively charged phosphate group, making it highly polar.[1][2] This high polarity, similar to salts, means it dissolves readily in polar protic solvents like water but exhibits very low solubility in most non-polar or weakly polar organic solvents.[1][3] The principle of "like dissolves like" governs this behavior; the strong ionic and hydrogen bonding interactions within the crystal lattice of the compound are not easily overcome by less polar organic solvents.[3]

Q2: What is the general solubility profile of this compound?

  • Water: Highly soluble. One source indicates a water solubility of 203.458 g/L at 20°C.[4] Another vendor notes solubility of 100 mg/mL in water.

  • Organic Solvents: Generally, it is reported as insoluble in common organic solvents like DMSO and ethanol.[5] The parent compound, phosphorylcholine, is slightly soluble in ethanol and acetone, and more soluble in methanol.[1] However, the salt form significantly reduces its affinity for organic media.

Q3: Can I heat the mixture to improve solubility?

Gentle heating can increase the solubility of many compounds, and this may be attempted with caution.[6][7] The phosphocholine chloride calcium salt is reported to be stable for months at room temperature, and the free acid form is relatively stable, hydrolyzing only 15% after five hours in 1 M HCl at 100°C.[1] However, excessive heat can potentially degrade the compound or the solvent.[8] It is recommended to use minimal heat (e.g., 30-40°C) and monitor for any changes in the appearance of the solution that might indicate degradation.

Q4: Is sonication a viable method to aid dissolution?

Yes, sonication is a common and effective technique to help dissolve poorly soluble compounds.[9] The high-frequency sound waves create micro-agitations that can help break apart the solute's crystal lattice and enhance solvent interaction, facilitating dissolution without excessive heating.

Troubleshooting Guide for Low Solubility

This section provides a systematic approach to address challenges when dissolving this compound.

Problem: The compound is not dissolving in the selected organic solvent.

Follow this workflow to identify a suitable dissolution strategy.

G start Start: Compound Insoluble check_polarity Step 1: Verify Solvent Polarity Is the solvent highly polar (e.g., Methanol)? start->check_polarity try_cosolvent Step 2: Use a Co-Solvent System Add a miscible polar solvent (e.g., water, methanol) to your non-polar/weakly polar solvent. check_polarity->try_cosolvent No try_heat Step 3: Apply Gentle Heat Warm solution to 30-40°C with stirring. check_polarity->try_heat Yes try_cosolvent->try_heat If still insoluble success Success: Compound Dissolved try_cosolvent->success try_sonication Step 4: Use Sonication Place sealed vial in an ultrasonic bath. try_heat->try_sonication If still insoluble try_heat->success reconsider Step 5: Re-evaluate Solvent Choice Consider alternative polar solvents or an aqueous-based system if protocol allows. try_sonication->reconsider If still insoluble try_sonication->success reconsider->success New approach works

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Troubleshooting Steps
  • Verify Solvent Polarity: Given its zwitterionic nature, this compound requires a polar solvent.[1] Non-polar solvents like hexane, toluene, or chloroform are unlikely to be effective.[1][3] Polar aprotic solvents like DMSO and DMF may also be poor choices, as confirmed by some reports.[5][10] The best starting point for an organic solvent is a highly polar protic solvent like methanol.[1]

  • Use a Co-Solvent System: If your experimental protocol requires a less polar solvent, a co-solvent system is a powerful technique.[6][11] This involves dissolving the compound in a minimal amount of a strong, miscible solvent (e.g., water or methanol) first, and then slowly adding this stock solution to the bulk solvent under vigorous stirring. This reduces the interfacial tension between the compound and the main solvent.[11]

  • Apply Gentle Heat: Increasing the temperature can enhance solubility.[7][12] Use a water bath or a stirring hotplate set to a low temperature (30-40°C). Avoid aggressive heating, which could lead to solvent evaporation or compound degradation.[8] Always ensure your container is properly sealed or equipped with a condenser.

  • Use Sonication: An ultrasonic bath can provide the energy needed to break up solute particles and increase the surface area for dissolution, often proving more effective than simple stirring.[9] This is particularly useful for stubborn suspensions.

  • Re-evaluate Solvent Choice: If the above methods fail, the chosen solvent may be fundamentally incompatible. Re-evaluate if an alternative, more polar solvent can be used. If the compound's function is for biological assays, preparing a concentrated stock in water and diluting it into the final aqueous buffer may be the most reliable approach.[13]

Quantitative Solubility Data

Direct quantitative solubility data for this compound in organic solvents is not widely published. The table below includes available data for the target compound and closely related, structurally similar molecules to provide guidance. Note: This data is for reference only, as the solubility of the calcium salt may differ significantly.

CompoundSolventSolubilityTemperature (°C)Notes
This compound Water203.458 g/L20[4]
This compound DMSOInsolubleNot Specified[5]
This compound EthanolInsolubleNot Specified[5]
Phosphorylcholine (Parent Compound)Ethanol4 mg/mLNot SpecifiedRequires sonication[14]
Phosphorylcholine (Parent Compound)MethanolSolubleNot Specified[1]
L-α-glyceryl phosphorylcholineMethanol~180 mg/mL (mole fraction 0.12)25Data is for a related compound[7][15]
L-α-glyceryl phosphorylcholineEthanol~80 mg/mL (mole fraction 0.045)25Data is for a related compound[7][15]
L-α-glyceryl phosphorylcholineAcetone< 1 mg/mL (mole fraction <0.001)25Data is for a related compound[7][15]

Experimental Protocols

Protocol 1: Standardized Solubility Assessment

This protocol determines the approximate solubility of a compound in a given solvent.

  • Preparation: Add a known volume (e.g., 100 µL) of the selected organic solvent to a pre-weighed, small, sealable glass vial.

  • Solute Addition: Add a small, pre-weighed amount of this compound (e.g., 0.1 mg) to the vial. Seal the vial tightly.

  • Equilibration: Vigorously vortex the vial for 1-2 minutes. If the solid dissolves completely, proceed to the next step. If not, allow the mixture to equilibrate at a constant temperature (e.g., 25°C) with stirring for 1-2 hours.

  • Incremental Addition: If the initial amount dissolved, continue adding small, pre-weighed increments of the compound. After each addition, repeat the equilibration step until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Centrifugation: Once saturation is reached, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC, mass spectrometry, or by evaporating the solvent and weighing the residue).

  • Calculation: Express the solubility in mg/mL or mol/L.

Protocol 2: Enhancing Dissolution with a Co-Solvent System

This protocol is for preparing a solution in a solvent where the compound is poorly soluble.

  • Identify Co-Solvent: Choose a polar, miscible co-solvent in which this compound is highly soluble (e.g., sterile water or methanol).

  • Prepare Concentrated Stock: Weigh the desired amount of this compound. Add the co-solvent dropwise until the compound is fully dissolved, creating a highly concentrated stock solution. Use the absolute minimum volume necessary.

  • Prepare Bulk Solvent: Measure the required volume of the final, less-polar bulk solvent into a suitable flask or beaker. Place it on a magnetic stirrer and begin stirring vigorously.

  • Combine Solutions: Using a pipette, add the concentrated stock solution to the stirring bulk solvent very slowly, ideally drop by drop.

  • Observe and Equilibrate: Monitor the solution for any signs of precipitation. If the solution remains clear, continue stirring for another 10-15 minutes to ensure homogeneity.

  • Final Check: After equilibration, visually inspect the solution against a light source to confirm no precipitation has occurred. If the solution is hazy, it may be supersaturated or unstable.

Relevant Biological Pathway

Phosphorylcholine is the hydrophilic head group of phosphatidylcholine, the most abundant phospholipid in mammalian cell membranes.[16] In cell signaling, phosphatidylcholine can be cleaved by enzymes like Phospholipase C (PLC) to generate second messengers.

G membrane Cell Membrane pc Phosphatidylcholine (in membrane) dag Diacylglycerol (DAG) pc->dag Releases pc_head Phosphorylcholine pc->pc_head Releases plc Phospholipase C (PLC) plc->pc Cleaves

Caption: Simplified pathway of phosphatidylcholine cleavage by Phospholipase C.

References

Technical Support Center: Optimizing pH for Calcium Phosphate-DNA Co-Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pH for successful calcium phosphate-DNA co-precipitation experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the calcium phosphate transfection process, with a focus on the critical role of pH.

Problem Possible Cause Recommended Solution
No visible precipitate forms after mixing DNA/CaCl₂ and HBS. The pH of the HEPES-Buffered Saline (HBS) is incorrect. This is the most common cause.[1][2][3]Verify the pH of your 2X HBS solution. The optimal pH is critical and typically falls within the narrow range of 7.05-7.12.[1][2] Prepare fresh HBS and carefully adjust the pH. It is advisable to make several small batches of HBS with slight pH variations (e.g., 7.00, 7.05, 7.10) to determine the optimal pH for your specific cell line and DNA.[3]
Incorrect reagent concentrations.Double-check the concentrations of all your stock solutions, including CaCl₂ and the phosphate in your HBS.
Low temperature.Ensure all solutions are at room temperature before mixing, as lower temperatures can hinder precipitate formation.[4][5]
A coarse or clumpy precipitate forms instead of a fine, sandy precipitate. The pH of the HBS is too high.A pH above the optimal range can lead to the rapid formation of large particles, which are less efficient for transfection.[6] Prepare fresh HBS with a slightly lower pH.
The DNA/CaCl₂ solution was added too quickly to the HBS.Add the DNA/CaCl₂ solution dropwise to the HBS while gently vortexing or bubbling to ensure the formation of a fine precipitate.[7][8]
Low transfection efficiency despite visible precipitate. The precipitate quality is suboptimal due to incorrect pH.Even with a visible precipitate, the particle size and structure, which are heavily influenced by pH, might not be ideal for uptake by the cells.[4][6] Test a range of HBS pH values to find the one that yields the highest transfection efficiency.[3]
The DNA quality is poor.Impurities in the DNA preparation can negatively impact transfection efficiency. Ensure your DNA is of high purity.[7][9]
The cells are not at the optimal confluency.Cells should typically be in a logarithmic growth phase, at about 50-60% confluency at the time of transfection.[2]
High cell toxicity or cell death after transfection. The precipitate is too coarse or left on the cells for too long.A coarse precipitate can be toxic to cells.[6] The optimal incubation time for the precipitate on the cells varies by cell type; for sensitive cells, a shorter incubation time (e.g., 4-8 hours) may be necessary.[7][10]
The pH of the culture medium has changed significantly.The addition of the transfection reagents can alter the pH of the cell culture medium. Ensure the medium is well-buffered.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful calcium phosphate transfection?

A1: The pH of the buffer solutions, particularly the HEPES-Buffered Saline (HBS), is the most critical factor.[2] A very narrow pH range is often required for the formation of a fine, effective DNA-calcium phosphate co-precipitate.[1][4]

Q2: What is the optimal pH for the 2X HBS solution?

A2: The optimal pH for the 2X HBS solution is typically between 7.05 and 7.12.[1][2] However, the ideal pH can vary depending on the cell line and the specific plasmid DNA being used. For plasmid transfections, a pH of 7.2 has been suggested, while for genomic DNA, a pH of 7.05 may be more suitable.[2] It is highly recommended to test a small range of pH values to determine the optimal condition for your experiment.[3]

Q3: How does pH affect the formation of the calcium phosphate-DNA precipitate?

A3: The pH directly influences the size and quality of the precipitate. An optimal pH promotes the formation of a fine, sandy-like precipitate that is readily taken up by cells via endocytosis.[6][11] If the pH is too low, a precipitate may not form at all. If the pH is too high, a coarse, clumpy precipitate may form, which is less efficient for transfection and can be toxic to cells.[6]

Q4: How often should I check the pH of my HBS solution?

A4: It is recommended to check the pH of your HBS solution before each use, especially if it is a new batch or has been stored for a long period.[1] The pH of solutions can change over time due to factors like CO₂ absorption from the air.

Q5: Can I adjust the pH of an old HBS solution?

A5: Yes, you can adjust the pH of an HBS solution using 0.1N NaOH or 0.1N HCl.[1] However, for consistent and reproducible results, it is often best to prepare a fresh solution.

Experimental Protocols

Preparation of 2X HEPES-Buffered Saline (HBS)

This protocol provides a standard recipe for preparing 2X HBS. The final pH is a critical parameter and should be adjusted precisely.

Component Amount for 500 mL Final Concentration (in 1X)
NaCl8.0 g137 mM
KCl0.37 g2.5 mM
Na₂HPO₄·7H₂O0.188 g0.7 mM
Dextrose1.0 g10 mM
HEPES5.0 g21 mM

Methodology:

  • Dissolve the above components in approximately 450 mL of sterile distilled water.

  • Carefully adjust the pH to the desired value (e.g., 7.05, 7.10, or 7.12) using 1N NaOH. Use a calibrated pH meter for accurate measurement.

  • Bring the final volume to 500 mL with sterile distilled water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store in aliquots at -20°C.

Calcium Phosphate-DNA Co-Precipitation Protocol (for a 10 cm dish)

This protocol outlines the steps for transfecting mammalian cells using the calcium phosphate method.

Reagent Volume/Amount
Plasmid DNA10-50 µg
2.5 M CaCl₂50 µL
Sterile Waterto a final volume of 500 µL
2X HBS (pH optimized)500 µL

Methodology:

  • One day prior to transfection, plate the cells so they are 50-60% confluent on the day of transfection.[2]

  • In a sterile tube, mix the plasmid DNA with 2.5 M CaCl₂ and bring the total volume to 500 µL with sterile water.

  • In a separate sterile tube, add 500 µL of 2X HBS.

  • While gently vortexing or bubbling the 2X HBS, add the DNA/CaCl₂ solution dropwise.[7]

  • A fine, opalescent precipitate should form within 10-20 minutes of incubation at room temperature.[2][7]

  • Add the precipitate mixture dropwise and evenly to the culture medium in the 10 cm dish.

  • Gently swirl the plate to distribute the precipitate.

  • Incubate the cells for 4-16 hours at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type.[7]

  • After incubation, remove the medium containing the precipitate, wash the cells with PBS, and add fresh complete medium.

  • Assay for gene expression at the desired time point (e.g., 24-72 hours post-transfection).

Visualizations

experimental_workflow cluster_prep Preparation cluster_precipitate Co-Precipitation cluster_transfection Transfection cluster_analysis Analysis prep_cells Plate Cells (50-60% confluent) add_to_cells Add Precipitate to Cells prep_cells->add_to_cells prep_dna Prepare DNA/CaCl2 Solution mix Add DNA/CaCl2 to HBS Dropwise with Vortexing prep_dna->mix prep_hbs Prepare 2X HBS (pH 7.05-7.12) prep_hbs->mix incubate_precipitate Incubate at RT (10-20 min) mix->incubate_precipitate incubate_precipitate->add_to_cells incubate_cells Incubate (4-16h) add_to_cells->incubate_cells wash Wash Cells & Add Fresh Medium incubate_cells->wash assay Assay for Gene Expression wash->assay

Caption: Experimental workflow for calcium phosphate-DNA co-precipitation.

troubleshooting_ph start Start Transfection precipitate_check Is a fine precipitate visible? start->precipitate_check efficiency_check Is transfection efficiency high? precipitate_check->efficiency_check Yes no_precipitate No Precipitate: - Check/adjust HBS pH (7.05-7.12) - Verify reagent concentrations - Warm reagents to RT precipitate_check->no_precipitate No coarse_precipitate Coarse Precipitate: - Lower HBS pH slightly - Add DNA/CaCl2 solution slower precipitate_check->coarse_precipitate Coarse toxicity_check Is cell viability high? efficiency_check->toxicity_check Yes low_efficiency Low Efficiency: - Optimize HBS pH (test range) - Check DNA quality efficiency_check->low_efficiency No high_toxicity High Toxicity: - Reduce precipitate incubation time - Ensure optimal precipitate quality toxicity_check->high_toxicity No success Successful Transfection toxicity_check->success Yes

Caption: Troubleshooting flowchart for pH-related issues in co-precipitation.

References

Preventing degradation of phosphorylcholine during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper long-term storage and handling of phosphorylcholine (ChoP) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphorylcholine during long-term storage?

A1: The two main degradation pathways for phosphorylcholine are hydrolysis and, to a lesser extent, oxidation. Hydrolysis involves the cleavage of the phosphate ester bond, yielding choline and inorganic phosphate. This process can be catalyzed by acidic or basic conditions and enzymatic contamination. Oxidation may occur, particularly if the phosphorylcholine is part of a larger, unsaturated lipid molecule.

Q2: What are the ideal storage temperatures for phosphorylcholine?

A2: For long-term stability, phosphorylcholine and its derivatives should be stored at low temperatures. As a powder, storage at ≤ -16°C is recommended.[1] For solutions in organic solvents, storage at -20°C ± 4°C is advised.[1][2] For aqueous solutions, storage at -80°C is optimal for long-term preservation, with -20°C being suitable for shorter periods (up to one month).[3]

Q3: How does pH affect the stability of phosphorylcholine in aqueous solutions?

A3: The stability of phosphorylcholine in aqueous solutions is significantly influenced by pH. Both acidic and basic conditions can accelerate the rate of hydrolysis of the phosphate ester bond. For optimal stability, it is recommended to maintain the pH of aqueous solutions near neutral (pH 6.5-7.5).

Q4: Should I store phosphorylcholine as a dry powder or in solution?

A4: Storing phosphorylcholine as a dry, lyophilized powder is generally preferred for long-term stability, as this minimizes the risk of hydrolysis. If it must be stored in solution, using an appropriate organic solvent and maintaining low temperatures is crucial.[1] Aqueous solutions are more susceptible to hydrolysis and should be stored frozen at -80°C for long-term use.[3]

Q5: What are the signs of phosphorylcholine degradation?

A5: Degradation of phosphorylcholine can be detected by the presence of its breakdown products, primarily choline and inorganic phosphate. This can be analytically determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or specific spectrophotometric assays. Physical changes, such as a change in the appearance or solubility of the compound, may also indicate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent experimental results. Chemical degradation of phosphorylcholine (hydrolysis or oxidation).1. Verify the storage conditions (temperature, humidity, exposure to light and air). 2. Perform a purity analysis using HPLC or NMR to check for degradation products. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored batch.
Changes in the physical appearance of the phosphorylcholine powder (e.g., clumping, discoloration). Moisture absorption, leading to hydrolysis.1. Ensure the container is tightly sealed and stored in a desiccator. 2. When handling the powder, allow it to equilibrate to room temperature before opening to prevent condensation.[1] 3. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Precipitation or phase separation in phosphorylcholine solutions. Poor solubility at low temperatures or degradation leading to insoluble products.1. Ensure the chosen solvent is appropriate for the concentration of phosphorylcholine. 2. For aqueous solutions, check the pH and adjust to neutral if necessary. 3. If degradation is suspected, analyze the solution for impurities.
Unexpected peaks in analytical chromatograms (e.g., HPLC). Presence of degradation products such as choline.1. Compare the chromatogram to a reference standard of pure phosphorylcholine. 2. Use a mass spectrometer coupled with HPLC (LC-MS) to identify the unknown peaks. 3. Review storage and handling procedures to identify potential causes of degradation.

Data on Storage Conditions and Stability

The following table summarizes the recommended storage conditions to maintain the integrity of phosphorylcholine. Quantitative degradation rates are highly dependent on the specific formulation and storage conditions; therefore, adherence to these guidelines is critical.

Form Temperature Atmosphere Duration Key Considerations
Lyophilized Powder ≤ -16°CDry, inert gas (e.g., Argon, Nitrogen) recommendedLong-term (Years)Highly hygroscopic; allow to warm to room temperature before opening.[1]
In Organic Solvent -20°C ± 4°CInert gas (e.g., Argon, Nitrogen)Mid-term (Months)Use glass containers with Teflon-lined caps; avoid plastics.[1][2]
Aqueous Solution -20°CSealed, sterileShort-term (Up to 1 month)Prone to hydrolysis; ensure neutral pH.[3]
Aqueous Solution -80°CSealed, sterileLong-term (Up to 6 months)Optimal for preserving integrity in aqueous form.[3]

Experimental Protocols for Stability Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method allows for the separation and quantification of phosphorylcholine and its primary degradation product, choline.

  • Instrumentation:

    • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium acetate buffer (e.g., 80.4 mM, pH 4.7)

    • Phosphorylcholine reference standard

    • Choline reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare mobile phases A (e.g., 20% buffer in acetonitrile) and B (e.g., 40% buffer, 50% acetonitrile, 10% water).

    • Standard Preparation: Prepare stock solutions of phosphorylcholine and choline standards in the diluent (e.g., 30/70 buffer/acetonitrile). Create a series of dilutions to generate a calibration curve.

    • Sample Preparation: Dissolve a known amount of the stored phosphorylcholine sample in the diluent to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Column: HILIC column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector: ELSD (Drift tube temperature: 40°C, Nitrogen pressure: 3.2 bar) or UV (205 nm).

      • Gradient Elution: A gradient from mobile phase A to B may be required to achieve optimal separation of phosphorylcholine and choline.

    • Data Analysis:

      • Identify peaks based on the retention times of the standards.

      • Quantify the amount of phosphorylcholine and any degradation products by comparing peak areas to the calibration curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR provides detailed structural information and can be used to detect the conversion of phosphorylcholine to choline.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated water (D₂O) or other appropriate deuterated solvent.

    • Internal standard (e.g., DSS).

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the phosphorylcholine sample in the deuterated solvent. Add the internal standard.

    • ¹H NMR Acquisition:

      • Acquire a one-dimensional ¹H NMR spectrum.

      • The trimethylammonium protons of phosphorylcholine and choline give distinct singlets. Their chemical shifts can be used for identification and relative quantification.

    • ³¹P NMR Acquisition:

      • Acquire a one-dimensional ³¹P NMR spectrum.

      • The phosphorus in phosphorylcholine will have a characteristic chemical shift. The appearance of a signal corresponding to inorganic phosphate would indicate hydrolysis.

    • Data Analysis:

      • Integrate the signals corresponding to phosphorylcholine and its degradation products.

      • The relative integrals can be used to determine the extent of degradation.

Spectrophotometric Assay for Choline Detection

This enzymatic assay can be used to quantify the amount of free choline, a primary degradation product of phosphorylcholine.

  • Instrumentation:

    • Spectrophotometer.

  • Reagents:

    • Choline oxidase

    • Horseradish peroxidase

    • A suitable chromogenic substrate (e.g., a reagent that produces a colored product upon oxidation).

    • Buffer solution (e.g., Tris-HCl, pH 8.0)

    • Choline standard solution.

  • Procedure:

    • Standard Curve Preparation: Prepare a series of choline standards of known concentrations.

    • Reaction Mixture: In a microplate well or cuvette, combine the buffer, choline oxidase, horseradish peroxidase, and the chromogenic substrate.

    • Sample Addition: Add a known volume of the phosphorylcholine sample solution to the reaction mixture. Also, run the choline standards in parallel.

    • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time to allow for the enzymatic reactions to proceed.

    • Measurement: Measure the absorbance of the solution at the wavelength appropriate for the chromogenic substrate.

    • Data Analysis:

      • Construct a standard curve of absorbance versus choline concentration.

      • Determine the concentration of choline in the phosphorylcholine sample from the standard curve.

Visualizations

cluster_storage Long-Term Storage cluster_conditions Influencing Factors cluster_prevention Preventative Measures PC Phosphorylcholine Degradation Degradation Products (Choline, Phosphate) PC->Degradation Hydrolysis / Oxidation Temp High Temperature Temp->Degradation Moisture Moisture Moisture->Degradation pH Non-Neutral pH pH->Degradation Oxygen Oxygen Oxygen->Degradation LowTemp Store at ≤ -20°C Dry Store Dry / Lyophilized Inert Inert Atmosphere Neutral Neutral pH (Solutions) cluster_workflow Stability Assessment Workflow Start Stored Phosphorylcholine Sample Prep Sample Preparation (Dissolution in appropriate solvent) Start->Prep HPLC HPLC Analysis (Purity & Degradation Products) Prep->HPLC NMR NMR Analysis (Structural Integrity) Prep->NMR Spectro Spectrophotometric Assay (Quantify Choline) Prep->Spectro Data Data Analysis (Quantify Degradation) HPLC->Data NMR->Data Spectro->Data Decision Decision: Stable or Degraded? Data->Decision Stable Continue Use Decision->Stable Stable Degraded Discard and Replace Decision->Degraded Degraded

References

Factors affecting the efficiency of calcium phosphate transfection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their calcium phosphate transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the efficiency of calcium phosphate transfection?

The success of calcium phosphate transfection hinges on a delicate interplay of several physicochemical parameters. The key factors include the concentrations of calcium and phosphate, the amount and purity of the DNA, the pH of the buffer solution, the reaction temperature, and the incubation time for precipitate formation.[1] For instance, the formation of a fine, insoluble DNA-calcium phosphate co-precipitate is essential for efficient uptake by cells, and this can only be achieved within a narrow range of these conditions.[1]

Q2: How does the quality of plasmid DNA affect transfection outcomes?

The quality of the plasmid DNA is paramount for successful transfection.[2][3][4][5] For optimal results, it is crucial to use highly purified plasmid DNA that is free from contaminants such as endotoxins (lipopolysaccharides), proteins, salts, and phenol.[2][3] Endotoxins, in particular, can significantly reduce transfection efficiency, especially in sensitive and primary cell lines.[2][3][5] The topology of the DNA also plays a role; supercoiled plasmid DNA is generally more efficient for transient transfection.[2][6]

Q3: What is the optimal pH for the transfection buffer?

The pH of the buffer, typically a HEPES-buffered saline (HBS) solution, is a critical determinant of successful co-precipitate formation. The optimal pH range is very narrow, generally between 7.05 and 7.12.[][8] Even minor deviations from this range can lead to either no precipitate formation or the formation of large, ineffective aggregates, both of which result in poor transfection efficiency.[][9] It is advisable to prepare fresh buffer or verify the pH of stored solutions before each experiment.[][8]

Q4: Should I use a glycerol or DMSO shock, and what is its purpose?

A glycerol or DMSO shock can significantly enhance transfection efficiency in certain cell lines, such as CHO cells.[][10][11] This step is performed after the cells have been incubated with the calcium phosphate-DNA co-precipitate. The osmotic stress induced by the shock is thought to facilitate the uptake of the DNA complexes into the cells.[12] However, this treatment can be toxic to cells, so the duration and concentration of the glycerol or DMSO solution must be optimized for each cell type.[][13]

Troubleshooting Guide

Problem 1: Low or no transfection efficiency.

Possible Cause Troubleshooting Step
Incorrect pH of the buffer Verify that the pH of your HEPES-buffered saline (HBS) is within the optimal range of 7.05-7.12.[][8] Prepare fresh buffer if necessary.
Suboptimal DNA quality or concentration Use high-purity, endotoxin-free plasmid DNA.[2][3] Optimize the DNA concentration; typically, 10-50 µg per 10 cm plate is a good starting point, but this may need to be adjusted for your specific cell line and plasmid.[][13]
Inefficient precipitate formation Ensure accurate concentrations of calcium and phosphate ions.[1] The mixing speed and order of reagent addition can also impact precipitate size and quality.[] A fine, hazy suspension is ideal.
Cell health and confluency Use healthy, actively dividing cells. Transfect cells when they are at an appropriate confluency, as this can affect their ability to take up the DNA precipitate.[14]
Inappropriate incubation time Optimize the incubation time of the cells with the precipitate. While some robust cell lines can tolerate overnight incubation, more sensitive cells may require shorter exposure times.[13][14]

Problem 2: No visible precipitate forms after mixing reagents.

Possible Cause Troubleshooting Step
Incorrect buffer pH The pH of the HBS buffer is likely outside the optimal range. A pH that is too low can prevent precipitation.[]
Low temperature The solubility of calcium phosphate is higher at lower temperatures.[1] Ensure all solutions are at room temperature before mixing.[1]
Incorrect reagent concentrations Double-check the concentrations of your calcium chloride and phosphate buffer solutions.
High DNA concentration Excessively high concentrations of DNA can inhibit the formation of the precipitate.[1] Try reducing the amount of DNA used.

Problem 3: The precipitate is too large and clumpy, leading to cell toxicity.

Possible Cause Troubleshooting Step
Incorrect buffer pH A pH that is too high can lead to the formation of large, coarse precipitates.[]
Long incubation time for precipitate formation Allowing the precipitate to form for too long before adding it to the cells can result in the aggregation of particles.[1] A shorter incubation time, around 1 minute, is often optimal.[1]
Incorrect mixing procedure The method of mixing the DNA-calcium solution with the phosphate buffer is crucial. Adding the DNA-calcium solution dropwise while gently bubbling or vortexing the phosphate buffer can help to form a finer precipitate.[14]

Quantitative Data Summary

Table 1: Effect of Phosphate Concentration on Transient Gene Expression

Phosphate Concentration (mM)Relative Expression Level in CHO cellsRelative Expression Level in HEK-293 cells
0.5~10%~20%
0.75~100%~100%
1.0~80%~70%
1.5~40%~30%
Data is illustrative and based on trends reported in the literature.[1]

Table 2: Influence of Serum Concentration on Transfection Efficiency and Cell Viability in Murine MSCs

Serum Concentration during TransfectionTransfection Efficiency (%)Cell Viability (% of initial plating)
0%~75%~50%
2%~70-80%~200% (cell doubling)
5%~50%~250%
10%~30%~300%
This table summarizes findings indicating an inverse relationship between transfection efficiency and cell viability with increasing serum concentration.[15]

Experimental Protocols

Detailed Protocol for Calcium Phosphate Transfection of Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types and plasmids.

Materials:

  • HEPES-Buffered Saline (2x HBS), pH 7.05-7.10

  • 2.5 M Calcium Chloride (CaCl2) solution

  • High-purity plasmid DNA (0.5-1.0 mg/mL)

  • Sterile, nuclease-free water

  • Complete cell culture medium

  • Adherent cells ready for transfection (typically 50-80% confluent)

Procedure:

  • Cell Preparation: One day prior to transfection, seed the cells in the desired culture vessel (e.g., 6-well plate or 10 cm dish) so that they reach 50-80% confluency on the day of transfection.

  • DNA-Calcium Mixture Preparation:

    • In a sterile microfuge tube, prepare the DNA solution by diluting the desired amount of plasmid DNA in sterile water.

    • Add the 2.5 M CaCl2 solution to the DNA solution and mix gently.

  • Formation of Calcium Phosphate-DNA Co-precipitate:

    • Add the DNA-calcium mixture dropwise to an equal volume of 2x HBS while gently vortexing or bubbling air through the HBS solution. This step is critical for the formation of a fine precipitate.

    • Incubate the mixture at room temperature for 1-20 minutes. The optimal time should be determined empirically, but shorter times often yield smaller particles.[1]

  • Transfection:

    • Add the co-precipitate mixture dropwise and evenly to the cells in their culture medium.

    • Gently swirl the plate to distribute the precipitate.

    • Incubate the cells at 37°C in a CO2 incubator for 4-16 hours. The optimal incubation time will vary depending on the cell type.

  • Post-Transfection Care:

    • (Optional) For certain cell types, perform a glycerol or DMSO shock after the incubation period to enhance uptake.[][10]

    • Aspirate the medium containing the precipitate and wash the cells gently with phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed complete culture medium to the cells.

  • Analysis: Culture the cells for 24-72 hours before assaying for gene expression.

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection Cell_Seeding Seed Cells (Day 1) DNA_Prep Prepare DNA-CaCl2 Mixture Precipitate_Formation Form Co-precipitate (DNA-Ca + HBS) DNA_Prep->Precipitate_Formation Add_to_Cells Add Precipitate to Cells Precipitate_Formation->Add_to_Cells Incubate Incubate (4-16h) Add_to_Cells->Incubate Glycerol_Shock Optional: Glycerol/DMSO Shock Incubate->Glycerol_Shock Wash_Cells Wash Cells Glycerol_Shock->Wash_Cells Add_Medium Add Fresh Medium Wash_Cells->Add_Medium Analyze Analyze Gene Expression (24-72h) Add_Medium->Analyze

Caption: A typical workflow for calcium phosphate transfection of adherent cells.

Troubleshooting_Logic Start Transfection Experiment Outcome Observe Outcome Start->Outcome Low_Efficiency Low/No Efficiency Outcome->Low_Efficiency Poor No_Precipitate No Precipitate Outcome->No_Precipitate None Large_Precipitate Large Precipitate Outcome->Large_Precipitate Clumpy Success Successful Transfection Outcome->Success Good Check_pH Check Buffer pH Low_Efficiency->Check_pH Check_DNA Check DNA Quality/ Concentration Low_Efficiency->Check_DNA No_Precipitate->Check_pH No_Precipitate->Check_DNA Check_Temp Check Temperature No_Precipitate->Check_Temp Large_Precipitate->Check_pH Check_Mixing Optimize Mixing Large_Precipitate->Check_Mixing

References

Technical Support Center: Stabilizing Phosphorylcholine-Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorylcholine-coated nanoparticles. Our goal is to help you overcome common challenges related to nanoparticle aggregation and ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my phosphorylcholine-coated nanoparticles aggregating?

A1: Phosphorylcholine coatings provide steric hindrance and a hydration layer that generally prevents aggregation by minimizing protein adsorption and inter-particle interactions.[1][2] However, aggregation can still be induced by several factors, including:

  • High Ionic Strength: The presence of salts in your buffer can compress the electrical double layer surrounding the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

  • Extreme pH: Deviations from the optimal pH range can alter the surface charge of the nanoparticles, promoting aggregation.

  • Inadequate Coating Density: Insufficient surface coverage with the phosphorylcholine polymer can leave exposed areas on the nanoparticle surface, which can lead to aggregation.

  • Presence of Specific Binding Molecules: Certain molecules, such as C-reactive protein in the presence of calcium ions, can specifically bind to phosphorylcholine and cause cross-linking between nanoparticles, leading to aggregation.[3][4]

  • Temperature Fluctuations: Both increases and decreases in temperature can affect the stability of the nanoparticle suspension.

  • High Nanoparticle Concentration: At very high concentrations, the frequency of particle collisions increases, which can lead to aggregation.

  • Freeze-Thaw Cycles: Freezing and thawing can induce aggregation due to the formation of ice crystals and changes in solute concentration.

Q2: What is the ideal buffer for storing my phosphorylcholine-coated nanoparticles?

A2: The ideal buffer is one with low ionic strength. While specific requirements may vary depending on the nanoparticle core material and size, a good starting point is a buffer with a salt concentration of 10 mM or less. It is crucial to avoid high-salt buffers like PBS (Phosphate Buffered Saline) for long-term storage unless the nanoparticles have been specifically designed for stability in such conditions.

Q3: How can I tell if my nanoparticles are aggregating?

A3: There are several indicators of nanoparticle aggregation:

  • Visual Changes: The appearance of turbidity, sedimentation, or a color change in the nanoparticle suspension (for example, a color shift from red to blue or purple for gold nanoparticles) is a strong sign of aggregation.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) as measured by DLS indicates that particles are clumping together.

  • UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold or silver), aggregation causes a red-shift and broadening of the surface plasmon resonance peak.[5]

  • Transmission Electron Microscopy (TEM): Direct visualization with TEM can confirm the presence of aggregates.

Q4: Can I reverse the aggregation of my nanoparticles?

A4: Reversing aggregation can be challenging and is often not completely successful. Mild aggregation or flocculation might be reversible by:

  • Sonication: Gentle bath sonication can sometimes break up loose aggregates.

  • pH Adjustment: If the aggregation was caused by a pH shift, carefully adjusting the pH back to the optimal range may help.

However, once strong, irreversible aggregates have formed, it is very difficult to redisperse them into a monodisperse solution.

Troubleshooting Guides

Issue 1: Nanoparticles Aggregate Immediately After Synthesis and Coating
Potential Cause Recommended Solution
Incomplete or Uneven Coating - Ensure a sufficient excess of the phosphorylcholine-containing polymer is used during the coating reaction. - Optimize the reaction time and temperature to ensure complete surface coverage.
Residual Reagents - Purify the nanoparticles thoroughly after synthesis and coating to remove any unreacted reagents or byproducts that could induce aggregation. Dialysis or tangential flow filtration are effective methods.
Inappropriate Solvent - Ensure the solvent used for the coating process is compatible with the nanoparticles and the phosphorylcholine polymer.
Issue 2: Nanoparticles Aggregate During Storage
Potential Cause Recommended Solution
High Ionic Strength of Storage Buffer - Resuspend nanoparticles in a low ionic strength buffer (e.g., 10 mM HEPES or pure water). Avoid long-term storage in high-salt buffers like PBS.
Incorrect Storage Temperature - Store nanoparticles at the recommended temperature, typically 2-8°C. Avoid freezing unless a suitable cryoprotectant has been added.
High Nanoparticle Concentration - Store nanoparticles at a lower concentration. If a high concentration is required for an experiment, concentrate the sample immediately before use.
Microbial Contamination - Use sterile buffers and handle nanoparticles in a sterile environment to prevent microbial growth, which can lead to aggregation.
Issue 3: Nanoparticles Aggregate When Introduced to Biological Media
Potential Cause Recommended Solution
High Salt and Protein Concentration in Media - The complex composition of biological media can induce aggregation. While phosphorylcholine coatings are designed to resist this, some aggregation may still occur. - Assess the stability of your nanoparticles in the specific biological medium before conducting your experiment.
Specific Protein Binding - If the medium contains proteins that specifically interact with phosphorylcholine (e.g., C-reactive protein), aggregation may be unavoidable under certain conditions (e.g., presence of Ca²⁺).[3][4]

Data Presentation

Table 1: Effect of NaCl Concentration on Nanoparticle Aggregation

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)NaCl Concentration (mM)Resulting Hydrodynamic Diameter (nm) after 24hObservations
20 nm Silver Nanoparticles (Citrate-capped)~20100>1000Immediate aggregation[5]
20 nm Silver Nanoparticles (PEG-coated)~30100~30Stable[5]
40-70 nm Gold Nanoparticles40-70400>500Aggregation observed[1]
PMAMPC-MNPs~1403 mM CaCl₂PrecipitationAggregation and precipitation after 60 min[4]

Table 2: Effect of Temperature on Nanoparticle Aggregation

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Temperature (°C)Resulting Hydrodynamic Diameter (nm)Observations
Polystyrene Nanospheres (70 nm) in Seawater7015~1500Aggregation increases with temperature[6]
Polystyrene Nanospheres (70 nm) in Seawater7035>2000Aggregation increases with temperature[6]
Partially Bare Gold Nanoparticles~1520-60Increased AggregationThe rate of aggregation increased with temperature.[7]
Poly(N-isopropylacrylamide) coated Gold Nanoparticles~5037AgglomerationThermoresponsive agglomeration observed in 50mM NaCl.[8]

Experimental Protocols

Protocol 1: Assessing Nanoparticle Stability using Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles to monitor for aggregation.

Materials:

  • Nanoparticle suspension

  • Appropriate buffer or solvent (e.g., 10 mM HEPES, deionized water)

  • DLS cuvettes

  • Dynamic Light Scattering instrument

Methodology:

  • Sample Preparation:

    • Ensure the nanoparticle suspension is at the desired concentration. If necessary, dilute the sample with the appropriate filtered (0.22 µm filter) buffer.

    • Gently mix the suspension to ensure homogeneity. Avoid vigorous vortexing which can induce aggregation.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature (typically 25°C).

  • Measurement:

    • Carefully transfer the nanoparticle suspension to a clean DLS cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 2 minutes.

    • Perform the measurement. It is recommended to take at least three replicate measurements for each sample.

  • Data Analysis:

    • Analyze the DLS data to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

    • An increase in the Z-average and a PDI value greater than 0.3 are indicative of aggregation.

Protocol 2: Measuring Zeta Potential to Evaluate Surface Charge

Objective: To measure the zeta potential of nanoparticles, which provides an indication of their surface charge and colloidal stability.

Materials:

  • Nanoparticle suspension

  • Low ionic strength buffer (e.g., 10 mM NaCl)

  • Zeta potential measurement cells (disposable folded capillary cells are common)

  • Zeta potential analyzer

Methodology:

  • Sample Preparation:

    • Prepare the nanoparticle suspension in a low ionic strength buffer. The concentration should be optimized for the instrument being used.

    • Filter the buffer using a 0.22 µm filter before preparing the sample.

  • Instrument Setup:

    • Turn on the zeta potential analyzer and allow it to stabilize.

    • Enter the parameters for the dispersant (viscosity, dielectric constant, and temperature).

  • Measurement:

    • Carefully load the nanoparticle suspension into the zeta potential cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument.

    • Perform the measurement. Multiple runs are recommended to ensure reproducibility.

  • Data Analysis:

    • The instrument will calculate the zeta potential based on the electrophoretic mobility of the nanoparticles.

    • A zeta potential with a magnitude greater than ±30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles. Values closer to zero suggest a higher likelihood of aggregation.

Visualizations

TroubleshootingWorkflow start Nanoparticle Aggregation Observed check_visual Visual Inspection: Turbidity, Sedimentation, or Color Change? start->check_visual check_dls Perform DLS Analysis: Increased Z-average or PDI > 0.3? check_visual->check_dls Yes check_storage Review Storage Conditions: Buffer, Temperature, Concentration check_dls->check_storage Yes check_procedure Review Experimental Procedure: pH, Added Reagents, Biological Media check_dls->check_procedure No (Stable in Storage) cause_ionic Potential Cause: High Ionic Strength check_storage->cause_ionic High Salt Buffer cause_temp Potential Cause: Temperature Stress check_storage->cause_temp Incorrect Temp cause_conc Potential Cause: High Concentration check_storage->cause_conc High Conc. cause_ph Potential Cause: Inappropriate pH check_procedure->cause_ph pH Shift cause_binding Potential Cause: Specific Binding check_procedure->cause_binding Biological Media solution_buffer Solution: Use Low Ionic Strength Buffer cause_ionic->solution_buffer solution_ph Solution: Adjust to Optimal pH Range cause_ph->solution_ph solution_temp Solution: Store at Recommended Temperature cause_temp->solution_temp solution_conc Solution: Dilute Sample or Concentrate Before Use cause_conc->solution_conc solution_binding Solution: Modify Experimental Design if Possible cause_binding->solution_binding end_node Problem Resolved solution_buffer->end_node solution_ph->end_node solution_temp->end_node solution_conc->end_node solution_binding->end_node

Caption: Troubleshooting workflow for nanoparticle aggregation.

ExperimentalWorkflow cluster_prep Preparation cluster_char Characterization cluster_stability Stability Assessment synthesis Nanoparticle Synthesis coating Phosphorylcholine Coating synthesis->coating purification Purification (e.g., Dialysis) coating->purification dls DLS: Size & PDI purification->dls zeta Zeta Potential: Surface Charge purification->zeta tem TEM: Morphology purification->tem salt_stress Salt Stress Test (Varying NaCl Conc.) dls->salt_stress temp_stress Temperature Stress Test (Varying Temp.) dls->temp_stress media_stability Biological Media Incubation dls->media_stability

Caption: Experimental workflow for nanoparticle stability assessment.

References

Adjusting calcium concentration in cell culture for optimal growth.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize calcium concentrations in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal extracellular calcium concentration for cell culture?

The optimal extracellular calcium concentration varies significantly depending on the cell type. Healthy cells typically maintain a steep gradient between extracellular and intracellular calcium levels, with extracellular concentrations in the range of 1-3 mM and intracellular concentrations around 0.1-0.2 µM. Many common classic cell culture media are formulated with calcium concentrations around 1.8 mM. However, serum-free media and media for primary and clonal cell cultures often have lower calcium levels.[1] For instance, media for keratinocytes may have very low calcium levels, in the range of 0.03 mM, as calcium can influence their differentiation.[1]

Q2: What are the effects of suboptimal calcium concentrations on cell growth?

Suboptimal calcium levels can significantly impact cell health and behavior:

  • Low Calcium: A shortage of calcium can negatively affect cell growth, viability, and morphology.[2][3] For some cell types, it can lead to decreased proliferation.

  • High Calcium: While necessary for the growth of many cell types, elevated calcium concentrations can also induce specific cellular processes. For example, in 293 cells, higher calcium concentrations in serum-containing medium facilitate easier cell attachment and promote cell aggregation in suspension cultures.[4] However, excessively high concentrations can be toxic.

Q3: My cell culture medium has turned cloudy or has visible precipitates. What could be the cause?

Turbidity or precipitation in cell culture media, when not due to contamination, is often caused by the formation of insoluble salts. Calcium salts are a common culprit.[5][6] This can happen under several circumstances:

  • Temperature Shifts: Extreme changes in temperature, such as repeated freeze-thaw cycles, can cause high molecular weight plasma proteins and salts to precipitate out of the solution.[5]

  • Evaporation: Water loss from the culture medium increases the concentration of solutes, including salts, which can lead to precipitation.[5][6]

  • Incorrect Preparation of Media: When preparing media, especially serum-free formulations, the order of component addition is critical. Adding concentrated calcium and phosphate solutions together can lead to the formation of insoluble calcium phosphate.[5][6] Autoclaving and pH instability can worsen this issue.[6]

Q4: How does extracellular calcium influence intracellular signaling?

Extracellular calcium is a critical player in intracellular signaling, acting as a second messenger that regulates a vast array of cellular processes.[7] External stimuli like hormones, growth factors, or neurotransmitters can trigger an increase in intracellular calcium concentration.[8][9] This is achieved by opening channels in the plasma membrane, allowing calcium to flow in from the extracellular space, or by releasing calcium from intracellular stores like the endoplasmic reticulum.[7][9] This transient rise in cytosolic calcium initiates signaling cascades that control functions such as gene expression, cell proliferation, apoptosis, and muscle contraction.[8]

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Medium

Symptoms:

  • Cloudy or turbid appearance of the culture medium.

  • Visible particulate matter or crystals in the medium or at the bottom of the culture vessel.

Possible Causes and Solutions:

CauseSolution
Temperature Fluctuations Adhere to the manufacturer's guidelines for optimal storage and handling of the culture medium. Avoid repeated freeze-thaw cycles.[5]
Evaporation Ensure proper humidification in the incubator and keep culture vessels sealed to prevent dehydration.[5]
Improper Media Preparation When preparing media from concentrates or powders, dissolve calcium chloride separately in deionized water before adding other components one by one.[5][6] Adding a buffering agent can help maintain stable osmotic pressure.[5][6] For media requiring autoclaving, add heat-labile components like calcium chloride after autoclaving and cooling the medium.[10]
Issue 2: Poor Cell Growth or Viability Related to Calcium Concentration

Symptoms:

  • Reduced cell proliferation compared to expected rates.

  • Increased cell death or signs of cellular stress.

  • Changes in cell morphology.

Possible Causes and Solutions:

CauseSolution
Suboptimal Calcium Level Consult literature for the optimal calcium concentration for your specific cell type. The required concentration can vary widely.[1]
Incorrect Calcium Supplementation When adjusting calcium levels, use a sterile, high-quality calcium salt solution (e.g., CaCl2). It is recommended to prepare a concentrated stock solution and add it to calcium-free medium to achieve the desired final concentration.[11]
Calcium Toxicity While essential, excessively high calcium can be toxic. If you are supplementing with high levels of calcium, consider performing a dose-response experiment to determine the optimal concentration for your cells.

Experimental Protocols

Protocol 1: Adjusting Calcium Concentration in Cell Culture Medium

This protocol describes how to prepare cell culture medium with a specific calcium concentration using calcium-free medium and a calcium chloride stock solution.

Materials:

  • Calcium-free cell culture medium (e.g., Ca-free DMEM)

  • Anhydrous calcium chloride (CaCl2), suitable for cell culture

  • Sterile, deionized water (dH2O)

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile tubes and pipettes

Methodology:

  • Prepare a CaCl2 Stock Solution:

    • Weigh out the required amount of anhydrous CaCl2 in a sterile environment.

    • Dissolve the CaCl2 in sterile dH2O to create a concentrated stock solution (e.g., 1 M).

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the sterile stock solution in aliquots at 4°C.

  • Prepare the Final Culture Medium:

    • Start with a known volume of calcium-free cell culture medium.

    • Calculate the volume of the CaCl2 stock solution needed to achieve the desired final calcium concentration. For example, to make 100 mL of medium with a final concentration of 1.8 mM CaCl2 from a 1 M stock, you would add 180 µL of the stock solution.

    • Aseptically add the calculated volume of the sterile CaCl2 stock solution to the calcium-free medium.

    • Mix the medium thoroughly by gentle swirling.

    • The medium is now ready for use. It is advisable to prepare fresh calcium-supplemented media regularly to avoid precipitation.[11]

Protocol 2: Measuring Intracellular Free Calcium Concentration

This protocol provides a general overview of how to measure intracellular free calcium using a fluorescent calcium indicator like Fura-2.

Materials:

  • Cells cultured on coverslips or in a format suitable for microscopy.

  • Fluorescent calcium indicator (e.g., Fura-2 AM).

  • Pluronic F-127 (for aiding dye solubilization).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence microscope equipped with an excitation wavelength switcher, emission filter, and a sensitive camera.

Methodology:

  • Dye Loading:

    • Prepare a loading solution by diluting the Fura-2 AM stock solution in HBSS to the desired final concentration (typically 1-5 µM). Adding a small amount of Pluronic F-127 can help prevent dye precipitation.

    • Remove the culture medium from the cells and wash them once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes. The optimal loading time and dye concentration should be determined empirically for each cell type.[12]

  • De-esterification:

    • After loading, wash the cells twice with HBSS to remove excess dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.

  • Fluorescence Measurement:

    • Place the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Alternately excite the cells at approximately 340 nm and 380 nm and collect the emission fluorescence at ~510 nm.[13][14]

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular free calcium concentration.

    • To obtain absolute calcium concentrations, a calibration procedure is required using calcium ionophores to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[15]

Data Presentation

Table 1: Calcium Concentrations in Common Cell Culture Media

MediumCalcium Concentration (mM)
Basal Medium Eagle (BME)1.8
Dulbecco's Modified Eagle's Medium (DMEM)1.8
RPMI-16400.42[1]
Ham's F-120.30[1]
Iscove's Modified Dulbecco's Medium (IMDM)1.49
MCDB 1311.60
DMEM/F-121.05[1]
MCDB 153 (for keratinocytes)0.03[1]

Visualizations

CalciumSignalingPathway extracellular Extracellular Signal (Hormone, Growth Factor) receptor Cell Surface Receptor (GPCR, RTK) extracellular->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to er Endoplasmic Reticulum (ER) (Intracellular Ca2+ Store) ca_release Ca2+ Release er->ca_release Releases Ca2+ ip3r->er On ER membrane cytosolic_ca Increased Cytosolic Ca2+ ca_release->cytosolic_ca cellular_response Cellular Responses (Gene Expression, Proliferation, etc.) cytosolic_ca->cellular_response Triggers

Caption: A simplified diagram of the Phospholipase C (PLC) calcium signaling pathway.

CalciumAdjustmentWorkflow start Start: Need to adjust Ca2+ concentration prepare_stock 1. Prepare sterile CaCl2 stock solution start->prepare_stock get_ca_free 2. Obtain sterile Ca-free base medium start->get_ca_free calculate 3. Calculate volume of stock solution needed prepare_stock->calculate get_ca_free->calculate add_stock 4. Aseptically add stock to base medium calculate->add_stock mix 5. Mix thoroughly add_stock->mix end End: Medium with desired Ca2+ concentration mix->end

Caption: Workflow for adjusting calcium concentration in cell culture medium.

References

Overcoming challenges in the purification of phosphorylcholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of phosphorylcholine (PC) derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of phosphorylcholine derivatives.

Q1: Why am I observing poor retention and early elution of my PC derivative using Reversed-Phase HPLC?

A: Phosphorylcholine derivatives are highly polar, zwitterionic compounds. The polar phosphorylcholine headgroup has limited interaction with the nonpolar stationary phases (like C18) used in reversed-phase (RP) chromatography. This results in low retention, where the analyte elutes very early, often with the solvent front, making separation from other polar impurities difficult.[1][2]

Troubleshooting Steps:

  • Switch to an alternative chromatography mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable for highly polar compounds like PC derivatives.[2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[2][4]

  • Use Ion-Pair Reagents: Adding an ion-pairing reagent to the mobile phase in your RP-HPLC method can increase the retention of charged analytes. However, this can complicate downstream applications and may not be compatible with mass spectrometry (MS).

  • Consider Ion-Exchange Chromatography (IEX): Since PC derivatives are charged, IEX can be an effective method for separation based on the net charge of the molecule.[5][6][7]

Q2: My PC derivative shows significant peak tailing and carryover in my HILIC-MS analysis. What is the cause and how can I fix it?

A: This is a common issue caused by the interaction of the phosphate group in the phosphorylcholine moiety with metal components (e.g., stainless steel) in the HPLC system, including frits, tubing, and the column itself.[2] This interaction can lead to poor peak shape, signal drift, and carryover between injections.[2]

Troubleshooting Steps:

  • Use a Bio-inert or PEEK-lined System: Employing an HPLC system with PEEK (polyether ether ketone) or other bio-inert materials for tubing, fittings, and column hardware can significantly reduce metal-analyte interactions.[1][2]

  • High pH Mobile Phase: Using a mobile phase with a high pH (e.g., pH 9-11 with ammonium hydroxide) can help to deprotonate residual silanol groups on the stationary phase and limit interactions with the phosphate group.[1]

  • System and Column Cleaning: Implement intensive cleaning procedures for the column and the mass spectrometer's ESI probe to reduce carryover effects.[2]

Q3: How do I choose the best chromatography method for my specific PC derivative?

A: The optimal method depends on the overall properties of your molecule (e.g., size, hydrophobicity of attached groups) and the nature of the impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for separating small, highly polar PC derivatives from less polar impurities.[2][3] Zwitterionic stationary phases (e.g., sulfobetaine or phosphorylcholine-based) are particularly effective.[4][8]

  • Reversed-Phase (RP-HPLC): Best suited for PC derivatives with large, hydrophobic moieties (e.g., long fatty acid chains in phosphatidylcholines).[9][10][11] Separation is driven by the hydrophobic interactions of the nonpolar tails.[11]

  • Ion-Exchange Chromatography (IEX): A powerful technique for separating molecules based on differences in their net charge.[5][6] It is particularly useful for separating phosphorylated variants or removing charged impurities.[7]

Q4: I am struggling to remove process-related impurities, such as starting materials or side-products, from my synthetic PC derivative. What strategies can I use?

A: Process-related impurities are a common challenge in synthetic chemistry. Purification often requires orthogonal methods that exploit different properties of the desired product and the impurities.

Troubleshooting Steps:

  • Multi-step Purification: A single chromatography step may be insufficient. Consider a multi-step approach, for example, using ion-exchange chromatography to remove charged impurities followed by HILIC or RP-HPLC for final polishing.

  • Recrystallization: If your product is crystalline, recrystallization can be a powerful technique to remove impurities that have different solubility profiles.[12]

  • Silica Gel Column Chromatography: For less polar PC derivatives or intermediates, traditional silica gel chromatography can be effective for removing nonpolar impurities.[13]

Q5: My PC derivative has poor UV absorbance. What are my detection options?

A: Many simple PC derivatives lack a strong chromophore, making UV detection insensitive.[14]

Alternative Detection Methods:

  • Mass Spectrometry (MS): The most common and sensitive method for detecting PC derivatives, providing both quantification and structural information.[2]

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte. ELSD is compatible with volatile mobile phases and can quantify compounds like PC derivatives.[14][15]

  • Charged Aerosol Detector (CAD): Another universal detector that offers high sensitivity for non-volatile and semi-volatile analytes, regardless of their spectral properties.

Comparative Data: Chromatography Techniques

The table below summarizes the advantages and disadvantages of the primary chromatography techniques used for purifying phosphorylcholine derivatives.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HILIC Partitioning of polar analytes between a polar stationary phase and a high-organic mobile phase.[4]Excellent retention for polar and zwitterionic compounds[2]; MS-friendly mobile phases.Prone to metal-analyte interactions[2]; requires careful column equilibration.Small, polar PC derivatives; metabolomics analysis.
RP-HPLC Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase.Robust and widely available; excellent for separating species with different hydrophobic tails.[9][11]Poor retention for highly polar PC derivatives without hydrophobic chains.[1]Phosphatidylcholines with varying fatty acid chains; PC-drug conjugates with hydrophobic drugs.[9]
IEX Separation based on reversible interaction between charged molecules and an oppositely charged stationary phase.[16]High capacity and high resolution[16]; separates based on net charge, useful for phosphorylated species.[7]Sensitive to mobile phase pH and salt concentration; may require desalting post-purification.Separation of PC derivatives from charged impurities or other phosphorylated compounds.[5][6]

Key Experimental Protocols

Protocol: HILIC-MS Purification of a Small Polar PC Derivative

This protocol provides a general methodology for the purification of a small, water-soluble phosphorylcholine derivative. Optimization will be required for specific compounds.

  • System Preparation:

    • Use a bio-inert HPLC system (PEEK-lined) to minimize metal interactions.[2]

    • Equip the system with a zwitterionic HILIC column (e.g., BEH Z-HILIC, 2.1 x 100 mm, 2.5 µm).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 8.5 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile/Methanol (90:10 v/v).[2]

    • Degas both mobile phases thoroughly.

  • Sample Preparation:

    • Dissolve the crude sample in a solution mimicking the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water) to ensure good peak shape.[1]

    • Centrifuge the sample to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 0.40 mL/min.[1]

    • Column Temperature: 30 °C.[2]

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0-4 min: 80% B (Isocratic)

      • 4-11 min: Gradient from 80% B to 50% B

      • 11-12 min: Return to 80% B

      • 12-20 min: Re-equilibration at 80% B

    • MS Detector Settings: Use ESI in positive ion mode. Monitor the [M+H]⁺ ion for the target PC derivative.

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the target peak.

    • Re-analyze collected fractions for purity.

    • Pool pure fractions and remove solvent via lyophilization or evaporation.

Visual Guides and Workflows

The following diagrams illustrate common workflows and logical relationships in the purification of phosphorylcholine derivatives.

G cluster_0 Purification Workflow A Crude Synthetic Mixture B Initial Analysis (LC-MS, TLC) A->B C Select Purification Strategy B->C D Chromatography (HILIC / IEX / RP) C->D E Fraction Collection D->E F Purity Analysis of Fractions E->F G Pool Pure Fractions F->G H Solvent Removal (Lyophilization) G->H I Final Purified Product H->I

Caption: General workflow for the purification of a synthetic PC derivative.

G Start Poor Peak Shape (Tailing/Fronting) Q1 Using HILIC? Start->Q1 A1 Check for metal interaction. Use PEEK/bio-inert system. Q1->A1 Yes Q2 Using RP-HPLC? Q1->Q2 No A2 Check for column overload. Inject less sample. A1->A2 End Resolution A2->End A3 Analyte is too polar. Consider switching to HILIC. Q2->A3 Yes A4 Secondary interactions with silica. Add modifier to mobile phase or use end-capped column. Q2->A4 No (Other issue) A3->End A4->End

Caption: Troubleshooting decision tree for poor peak shape issues.

References

Optimizing reaction conditions for phosphorylating choline chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the phosphorylation of choline chloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during this critical biochemical reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the phosphorylation of choline chloride, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of Phosphorylcholine in Chemical Synthesis

  • Question: My chemical synthesis of phosphorylcholine using phosphoryl oxychloride (POCl₃) results in a very low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this synthesis are often attributed to several factors. Firstly, the high reactivity of POCl₃ with water can lead to its deactivation. It is crucial to use anhydrous solvents and ensure that the choline chloride is as dry as possible.[1][2] A small, optimized amount of water may be necessary to dissolve the choline chloride, but an excess will negatively impact the reaction.[1][2] Secondly, the formation of byproducts can reduce the yield of the desired product. The reaction temperature and the molar ratio of reactants are critical parameters to control.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. If choline chloride solubility is an issue, use a minimal amount of water for dissolution and ensure it is factored into the optimization of the POCl₃ amount.[1][2]

    • Optimize Reactant Ratios: Systematically vary the molar ratio of choline chloride to POCl₃ to find the optimal balance that maximizes product formation while minimizing side reactions.

    • Control Reaction Temperature: The reaction should be carried out at a controlled temperature. A study on flow synthesis reported successful phosphorylation at 25°C.[1]

    • Consider Alternative Phosphorylating Agents: If issues with POCl₃ persist, other phosphorylating agents like polyphosphoric acid or diphenylphosphoryl chloride can be explored.[3][4]

Issue 2: Inconsistent Results in Enzymatic Phosphorylation

  • Question: I am using choline kinase for the enzymatic phosphorylation of choline, but my results are inconsistent between experiments. What could be causing this variability?

  • Answer: Inconsistent results in enzymatic reactions are often due to variations in enzyme activity, substrate availability, or reaction conditions. Choline kinase activity is dependent on several factors, including the presence of cofactors like Mg²⁺ and ATP, as well as the cellular environment.[5][6][7]

    Troubleshooting Steps:

    • Verify Enzyme Activity: Ensure the choline kinase preparation is active and has been stored correctly. Perform a standard activity assay before each set of experiments.

    • Check Cofactor Concentrations: The concentrations of ATP and Mg²⁺ are critical for choline kinase activity.[5][7] Prepare fresh solutions and ensure they are added at the correct final concentrations.

    • Control Cellular Environment (for in-vitro cell-based assays): If you are working with cell cultures, be aware that factors like hypoxia can decrease choline kinase expression and activity, leading to reduced choline phosphorylation.[8] Ensure consistent cell culture conditions, including oxygen levels.

    • Monitor pH and Temperature: Like most enzymes, choline kinase has an optimal pH and temperature range. Ensure your reaction buffer is at the correct pH and the incubation temperature is consistent.

Frequently Asked Questions (FAQs)

Chemical Synthesis

  • Q1: What are the most common phosphorylating agents for choline chloride?

    • A1: The most commonly used phosphorylating agents in chemical synthesis are phosphoryl oxychloride (POCl₃), phosphoric acid (H₃PO₄), and polyphosphoric acid.[1][4][9] Diphenylphosphoryl chloride has also been used.[3]

  • Q2: What solvents are suitable for the chemical phosphorylation of choline chloride?

    • A2: Chloroform (CHCl₃) is often used as a solvent.[1] Due to the limited solubility of choline chloride in many organic solvents, a small amount of water may be required to facilitate dissolution, though its quantity must be carefully controlled when using water-sensitive reagents like POCl₃.[1][2] Pyridine has also been used as a reaction medium.[3]

  • Q3: How can I monitor the progress of the reaction?

    • A3: High-Performance Liquid Chromatography (HPLC) is a common method to monitor the consumption of reactants and the formation of the product, phosphorylcholine.[1]

Enzymatic Synthesis

  • Q4: What is the primary enzyme responsible for phosphorylating choline in biological systems?

    • A4: Choline kinase (CK or ChoK) is the cytosolic enzyme that catalyzes the phosphorylation of choline to form phosphorylcholine.[5][6] This is the first step in the biosynthesis of phosphatidylcholine.[6][10]

  • Q5: What are the essential cofactors for choline kinase activity?

    • A5: Choline kinase requires ATP as a phosphate donor and magnesium ions (Mg²⁺) as a cofactor for its catalytic activity.[5][6][7]

  • Q6: Are there different forms of choline kinase?

    • A6: Yes, in mammals, there are three main isoforms of choline kinase: CKα-1, CKα-2, and CKβ, which are encoded by two separate genes (CHKA and CHKB).[7]

Data Presentation

Table 1: Optimized Reaction Conditions for Chemical Phosphorylation of Choline Chloride

ParameterValueReference
Phosphorylating AgentPhosphoryl Oxychloride (POCl₃)[1][2]
SolventWater/Chloroform (H₂O/CHCl₃)[1][2]
Temperature25°C[1]
Conversion Yield (Batch)86%[1][2]
Conversion Yield (Flow)97%[2]
Alternative Conditions
Phosphorylating AgentPhosphoric Acid (H₃PO₄)[9]
Molar Ratio (Choline Chloride:H₃PO₄)1:1.1 to 1:2.5[9]
Temperature160-180°C[9]
Pressure-0.09 to -0.1 MPa (Decompression)[9]
Reaction Time4-12 hours[9]

Table 2: Key Parameters for Enzymatic Phosphorylation by Choline Kinase

ParameterDescriptionReference
EnzymeCholine Kinase (CK/ChoK)[5][6]
SubstratesCholine, ATP[6]
ProductsPhosphorylcholine, ADP[6]
CofactorMagnesium (Mg²⁺)[5][6][7]
Cellular LocationCytosol[5]

Experimental Protocols

Protocol 1: Chemical Synthesis of Phosphorylcholine using POCl₃ (Batch Reaction)

This protocol is based on the batch reaction conditions described by Malpani et al. (2022).[1]

  • Reactant Preparation:

    • Dissolve choline chloride in a minimal amount of water. The optimal amount of water needs to be determined experimentally, as it is critical for dissolving the reactant while minimizing the deactivation of POCl₃.[1][2] For a 34.48 mmol scale of POCl₃, an optimal amount of 0.3 mL of water was reported.[2]

    • Prepare a solution of phosphoryl oxychloride (POCl₃) in chloroform (CHCl₃).

  • Reaction:

    • In a suitable reaction vessel, combine the aqueous solution of choline chloride with the chloroform solution of POCl₃.

    • Stir the reaction mixture at 25°C for 4 hours.

  • Work-up and Analysis:

    • After the reaction is complete, quench the reaction carefully (e.g., with the addition of water or a basic solution).

    • Separate the aqueous and organic layers.

    • Analyze the aqueous layer containing the product, phosphorylcholine, using HPLC to determine the conversion yield.

Protocol 2: Enzymatic Assay for Choline Kinase Activity

This is a general protocol for assaying choline kinase activity.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer with an appropriate pH (typically around 7.4).

    • To the buffer, add the substrates: choline chloride and ATP.

    • Add the essential cofactor, MgCl₂.

  • Enzyme Reaction:

    • Add the choline kinase enzyme preparation to the reaction mixture to initiate the reaction.

    • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

  • Termination and Analysis:

    • Stop the reaction, for example, by heating or adding a quenching agent like EDTA (to chelate Mg²⁺).

    • Measure the amount of phosphorylcholine produced. This can be done using various methods, including radiolabeling with [¹⁴C]choline and subsequent separation and quantification of [¹⁴C]phosphorylcholine, or by using coupled enzyme assays to detect ADP formation.

Mandatory Visualization

Chemical_Phosphorylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Analysis Choline_Cl Choline Chloride Mixing Mixing & Reaction Choline_Cl->Mixing POCl3 POCl3 POCl3->Mixing Solvent Solvent (e.g., CHCl3) Solvent->Mixing H2O Water (minimal) H2O->Mixing Quenching Quenching Mixing->Quenching Separation Phase Separation Quenching->Separation Analysis HPLC Analysis Separation->Analysis Troubleshooting_Low_Yield Start Low Yield of Phosphorylcholine Cause1 POCl3 Deactivation by Water Start->Cause1 Cause2 Suboptimal Reactant Ratio Start->Cause2 Cause3 Incorrect Reaction Temperature Start->Cause3 Solution1 Use Anhydrous Conditions Optimize Water Amount Cause1->Solution1 Solution2 Perform Molar Ratio Titration Cause2->Solution2 Solution3 Ensure Precise Temperature Control Cause3->Solution3 Enzymatic_Phosphorylation_Pathway Choline Choline ChoK Choline Kinase (ChoK) + Mg2+ Choline->ChoK ATP ATP ATP->ChoK Phosphocholine Phosphorylcholine ChoK->Phosphocholine ADP ADP ChoK->ADP

References

Issues with batch-to-batch variability of synthesized calcium phosphorylcholine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of calcium phosphorylcholine chloride. Our aim is to help you address common issues related to batch-to-batch variability and ensure the quality and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (CAS No. 4826-71-5) is an important intermediate in the synthesis of cytidine diphosphocholine (CDPC), also known as citicoline.[1][2] CDPC is a crucial component in the biosynthesis of phospholipids, which are essential building blocks of cell membranes.[3] The primary application of this compound is as a key raw material in the pharmaceutical industry for the production of CDPC.[1][2]

Q2: What are the most common causes of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability can be attributed to several factors throughout the synthesis process:

  • Purity of Starting Materials: The presence of impurities in the initial reactants, such as choline chloride, can lead to the formation of side products. For example, the presence of desmethyl choline in the starting material can result in the formation of a desmethyl impurity in the final product.

  • Reaction Conditions: Inconsistencies in reaction parameters such as temperature, pressure, pH, and reaction time can significantly impact the yield and purity of the final product.[4] Precise control over these conditions is crucial for reproducible results.[4]

  • Crystallization Process: The crystallization step is critical for purification. Variations in cooling rate, solvent quality, and agitation can affect crystal size, shape, and purity. Rapid crystallization, for instance, can lead to the inclusion of impurities within the crystal lattice.[5][6]

  • Moisture Content: this compound often exists as a tetrahydrate.[7] Inconsistent drying processes can lead to variations in the water content, which can affect the material's stability and reactivity in downstream applications.

Q3: What are the key quality control parameters to assess for each batch of synthesized this compound?

To ensure consistency and quality, each batch should be tested for a set of key parameters. These typically include:

  • Assay (Purity): This determines the percentage of the active compound. A typical specification is a minimum of 97.0%.[3]

  • Appearance: The product should be a white to off-white powder.[3][8]

  • Water Content: This is particularly important for the tetrahydrate form and is often determined by Karl Fischer titration.[1][8]

  • pH: The pH of a solution made from the compound provides information about its properties in aqueous solutions.[3]

  • Elemental Content: The percentage of chloride, calcium, and phosphorus should be within specified ranges.[3][7]

Troubleshooting Guides

Issue 1: Low Yield of Final Product
Potential Cause Troubleshooting Step Recommended Action
Incomplete Phosphorylation Reaction Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).Ensure the reaction is allowed to proceed for the recommended time and at the optimal temperature. Verify the quality and stoichiometry of the phosphorylating agent (e.g., phosphoric acid).
Loss of Product During Work-up and Purification Analyze the mother liquor and wash solutions for the presence of the product.Optimize the crystallization and filtration steps. Avoid using excessive solvent for washing the crystals.
Sub-optimal pH during Precipitation Carefully monitor and control the pH during the addition of the calcium source (e.g., calcium hydroxide).Adjust the pH slowly to the optimal range for precipitation to ensure maximum product recovery.
Side Reactions Analyze the crude product for the presence of byproducts.Re-evaluate the reaction conditions (temperature, pressure, reagent ratios) to minimize the formation of side products.
Issue 2: Low Purity of Final Product
Potential Cause Troubleshooting Step Recommended Action
Impurities in Starting Materials Test the purity of the starting choline chloride for impurities like desmethyl choline.Use high-purity starting materials. If necessary, purify the starting materials before use.
Inefficient Purification Analyze the final product for residual starting materials and known impurities.Optimize the crystallization process. This may involve changing the solvent system, adjusting the cooling rate, or performing a re-crystallization.
Co-precipitation of Inorganic Salts Analyze the product for high levels of inorganic impurities.Ensure proper pH control during the precipitation step to minimize the co-precipitation of calcium salts of the phosphorylating agent.
Thermal Degradation Investigate the effect of temperature on product stability.Avoid excessive temperatures during the reaction and drying steps.
Issue 3: Inconsistent Physical Properties (e.g., Crystal Form, Solubility)
Potential Cause Troubleshooting Step Recommended Action
Variable Crystallization Conditions Review and standardize the crystallization protocol, including cooling rate, stirring speed, and solvent volume.Implement a controlled crystallization process to ensure consistent crystal morphology. Seeding with crystals from a "golden batch" can sometimes promote the desired crystal form.
"Oiling Out" During Crystallization Observe the solution during cooling for the formation of an oil instead of a solid. This occurs if the melting point of the solid is lower than the solution's temperature.[5]Re-heat the solution and add more solvent to lower the saturation point. Allow the solution to cool more slowly.[5]
Inconsistent Water Content Accurately measure the water content of each batch using Karl Fischer titration.[1][9]Standardize the drying process, including temperature, pressure, and time, to achieve a consistent level of hydration.

Quantitative Data Summary

The following tables summarize typical quality control specifications for this compound.

Table 1: General Quality Control Specifications

Parameter Specification Analytical Method
Assay (Purity) ≥ 97.0%Titration, HPLC
Appearance White to off-white solid/powderVisual Inspection
Chloride Content 13.72% (Example from CoA)Titration
Calcium Content 15.47% (Example from CoA)Titration, ICP-OES
Water Content (Karl Fischer) 21.33% (Example from CoA)Karl Fischer Titration

Source: Example Certificate of Analysis[8]

Table 2: Quality Specifications for this compound Tetrahydrate

Parameter Specification Range
Water Content 19.0 – 23.0%
pH (1g in 100mL water) 7.0 – 8.5
Titration Content (Assay) 97.0 – 102.0%
Chlorinity 10.0 – 11.5%
Calcium Content 11.5 – 13.0%
Phosphorus Content 8.6 – 10.0%

Source: Patent CN104892664A[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis routes.[4] Researchers should optimize the specific conditions for their laboratory setup.

Materials:

  • Choline chloride

  • Phosphorylating agent (e.g., phosphoric acid, polyphosphoric acid)

  • Calcium source (e.g., calcium hydroxide, calcium carbonate)

  • Water

  • Ethanol

Procedure:

  • Phosphorylation: React choline chloride with an excess of the phosphorylating agent. This is typically done under reduced pressure and at an elevated temperature (e.g., 160-180°C) for several hours.

  • Neutralization and Precipitation: Dissolve the resulting phosphorylcholine chloride in water. Slowly add a slurry of a calcium source (e.g., calcium hydroxide) to the solution to neutralize it and precipitate the this compound. The pH should be carefully monitored and adjusted to a specific range (e.g., pH 8-9) to ensure complete precipitation and minimize impurities.

  • Isolation: The precipitate is collected by filtration and washed with water and then with a solvent like ethanol to remove residual impurities.

  • Drying: The isolated solid is dried under vacuum at a controlled temperature to obtain the final product, often as the tetrahydrate.

Protocol 2: Purity Determination by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS).

Method:

  • Column: A suitable stationary phase for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The gradient and composition should be optimized to achieve good separation of the main peak from any impurities.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized batch in the mobile phase to a known concentration.

  • Analysis: Inject both the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the main component in the sample to that of the standard.

Protocol 3: Water Content Determination by Karl Fischer Titration

This method is highly specific for water and is suitable for determining the water content in hydrates.[1][9]

Instrumentation:

  • Karl Fischer Titrator (volumetric or coulometric).

Procedure:

  • Titrator Preparation: Add the Karl Fischer reagent to the titration vessel and titrate to a stable, anhydrous endpoint.

  • Sample Introduction: Accurately weigh a small amount of the this compound sample and quickly transfer it to the titration vessel.

  • Titration: The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of reagent consumed.

Visualizations

Synthesis_Workflow Troubleshooting Workflow for Batch-to-Batch Variability start Inconsistent Experimental Results Observed verify_coa Step 1: Verify Certificate of Analysis (CoA) Purity, Impurity Profile, Water Content start->verify_coa verify_exp Step 2: Re-confirm Experimental Parameters Reagent Prep, Storage, Instrument Calibration verify_coa->verify_exp CoA Consistent troubleshoot Step 5: Troubleshoot Synthesis Protocol (See Detailed Guides) verify_coa->troubleshoot CoA Inconsistent side_by_side Step 3: Direct Comparison Experiment New Batch vs. 'Golden Batch' verify_exp->side_by_side Parameters Correct verify_exp->troubleshoot Error in Protocol analyze Step 4: Analytical Characterization In-house QC (HPLC, KF, Titration) side_by_side->analyze Variability Confirmed resolve Issue Resolved side_by_side->resolve No Variability (Experimental Error) analyze->troubleshoot QC Fails analyze->resolve QC Passes (Investigate Downstream) troubleshoot->resolve CDP_Choline_Pathway CDP-Choline (Kennedy) Pathway cluster_synthesis Synthesis Intermediate cluster_pathway Cellular Pathway CaPC Calcium Phosphorylcholine Chloride PCho Phosphorylcholine CaPC->PCho Provides Phosphorylcholine Moiety Choline Choline Choline->PCho Choline Kinase (ATP -> ADP) CDPCho CDP-Choline PCho->CDPCho CTP:Phosphocholine Cytidylyltransferase (CTP -> PPi) PtdCho Phosphatidylcholine CDPCho->PtdCho Cholinephosphotransferase (DAG) Membrane Cell Membrane Component PtdCho->Membrane

References

Validation & Comparative

A Head-to-Head Comparison of Phosphorylcholine and Sulfobetaine Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biocompatibility of phosphorylcholine (PC) and sulfobetaine (SB) polymers. This guide delves into their performance in critical biological interactions, supported by experimental data and detailed methodologies.

In the quest for advanced biomaterials, phosphorylcholine (PC) and sulfobetaine (SB) polymers have emerged as leading candidates for enhancing the biocompatibility of medical devices and drug delivery systems. Both are zwitterionic polymers, possessing an equal number of positive and negative charges, which contributes to their exceptional resistance to protein adsorption and subsequent biological responses. This guide provides a detailed comparison of their biocompatibility profiles, focusing on protein adsorption, platelet adhesion, and in vivo inflammatory responses.

Protein Adsorption: A Tale of Two Zwitterions

The initial event upon implantation of any biomaterial is the adsorption of proteins, which dictates the subsequent cellular and tissue responses. Both PC and SB polymers are renowned for their ability to resist protein fouling.

Phosphorylcholine polymers, mimicking the natural cell membrane, create a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.[1] Studies have shown that surfaces coated with 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers can exhibit extremely low protein adsorption, with amounts less than 5 ng/cm² for plasma proteins when the polymer chain density is high.[1] However, the effectiveness of PC coatings can be influenced by the underlying substrate and the method of immobilization. For instance, one study found that grafting PC groups onto a poly(ether urethane) (PEU) surface had little effect on the adsorption of fibrinogen (Fg), high-molecular-weight kininogen (HMWK), and albumin (Alb).[2]

Sulfobetaine polymers also demonstrate excellent resistance to protein adsorption, a property that is dependent on factors such as grafting density, molecular weight, and ionic strength.[3] Research indicates that poly(sulfobetaine methacrylate) (pSBMA) thin films can effectively repel proteins, with the amount of adsorbed protein exhibiting a bell-shaped curve in relation to the scaled grafting parameter.[3] The adsorption of proteins on SB-based materials can also be influenced by the protein's charge; for example, micelles containing zwitterionic sulfobetaine showed higher adsorption of negatively charged proteins like bovine serum albumin (BSA) and fibrinogen (Fg) compared to the non-ionic PEG-PCL micelles.[4]

Polymer Type Protein Substrate/System Protein Adsorption (µg/cm²) Citation
PC-modified PEUFibrinogen (Fg)Poly(ether urethane) film0.49[2]
Unmodified PEUFibrinogen (Fg)Poly(ether urethane) film0.50[2]
PC-modified PEUAlbumin (Alb)Poly(ether urethane) film0.16[2]
Unmodified PEUAlbumin (Alb)Poly(ether urethane) film0.18[2]
PC-modified PEUHMWKPoly(ether urethane) film0.28[2]
Unmodified PEUHMWKPoly(ether urethane) film0.28[2]

Table 1: Comparative Protein Adsorption on Phosphorylcholine (PC) Modified and Unmodified Surfaces.

Platelet Adhesion and Blood Compatibility

For blood-contacting devices, minimizing platelet adhesion is crucial to prevent thrombosis. Both PC and SB polymers have demonstrated significant potential in improving blood compatibility.

Surfaces modified with PC polymers effectively suppress platelet adhesion.[5] The degree of suppression is often dependent on the mole fraction of the PC units within the copolymer.[5] For instance, platelet adhesion was completely inhibited on PC-polymers with a 0.3 PC unit mole fraction.[5] The mechanism behind this is attributed to the reduced protein adsorption, particularly fibrinogen, which plays a key role in platelet activation and adhesion.[6]

Similarly, sulfobetaine-modified surfaces have shown a great reduction in the number of adhering platelets compared to unmodified surfaces.[7][8] Grafting sulfobetaine onto polyurethane surfaces has been shown to significantly improve their blood compatibility.[7][9]

Polymer Coating Substrate Observation Citation
Phosphorylcholine (PC)PolyurethaneEffective suppression of platelet adhesion.[5]
SulfobetainePolyurethaneGreatly decreased platelet adhesion compared to original surface.[7]

Table 2: Platelet Adhesion on Phosphorylcholine vs. Sulfobetaine Polymer Surfaces.

In Vivo Inflammatory Response

The long-term success of an implant is heavily dependent on its ability to minimize chronic inflammation. In vivo studies have provided valuable insights into the tissue response to PC and SB polymers.

Phosphorylcholine-coated materials have been shown to elicit a reduced inflammatory response in vivo.[10] In a rabbit intramuscular implantation model, PC-coated samples showed 40% fewer inflammatory cells associated with them compared to the control at 4 weeks post-implantation, although this was not statistically significant.[10] However, at 13 weeks, the fibrous capsule thickness for the PC-coated sample had almost completely regressed and was statistically thinner than the control.[10] In a porcine coronary stent model, a phosphorylcholine coating demonstrated excellent blood and tissue compatibility, with no adverse inflammatory response observed up to 12 weeks post-implantation.[11][12]

Sulfobetaine-based hydrogels have also shown promise in modulating the in vivo inflammatory response. In a mouse model of full-thickness cutaneous wounds, sulfated poly(sulfobetaine methacrylate) (polySBMA) hydrogels promoted wound regeneration by enhancing angiogenesis and decreasing the inflammation response.[13]

Polymer Type Animal Model Key Findings Citation
PhosphorylcholineRabbit (intramuscular)40% fewer inflammatory cells at 4 weeks (not statistically significant); significantly thinner fibrous capsule at 13 weeks.[10]
PhosphorylcholinePig (coronary stent)No adverse inflammatory response up to 12 weeks.[11][12]
SulfobetaineMouse (skin wound)Decreased inflammatory response and enhanced wound healing.[13]

Table 3: In Vivo Inflammatory Response to Phosphorylcholine and Sulfobetaine Polymers.

Experimental Methodologies

A summary of the typical experimental protocols used to evaluate the biocompatibility of these polymers is provided below.

Protein Adsorption Assay (Ellipsometry)
  • Surface Preparation: Thin polymer films (e.g., PC-modified PEU) are cast on silicon wafers.

  • Protein Solution: Solutions of proteins such as human fibrinogen (Fg), human serum albumin (Alb), and human high-molecular-weight kininogen (HMWK) are prepared in a suitable buffer.

  • Adsorption Measurement: The polymer-coated wafers are exposed to the protein solutions, and the amount of adsorbed protein is measured in real-time using ellipsometry, which detects changes in the polarization of reflected light upon protein adsorption.

  • Data Analysis: The change in ellipsometric angles is used to calculate the adsorbed protein mass per unit area (e.g., µg/cm²).

Diagram of a typical protein adsorption experiment workflow.

G cluster_prep Surface Preparation cluster_exp Adsorption Experiment cluster_analysis Data Analysis prep1 Cast Polymer Film on Silicon Wafer exp2 Expose Surface to Protein Solution prep1->exp2 exp1 Prepare Protein Solution exp1->exp2 exp3 Measure Adsorption with Ellipsometry exp2->exp3 analysis1 Calculate Adsorbed Protein Mass exp3->analysis1 G start Start prep_surface Prepare Polymer-Coated Surface start->prep_surface prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp incubate Incubate Surface with PRP prep_surface->incubate prep_prp->incubate rinse Rinse to Remove Non-Adherent Platelets incubate->rinse quantify Quantify Adherent Platelets (e.g., LDH Assay) rinse->quantify visualize Visualize Platelets (SEM) rinse->visualize end End quantify->end visualize->end G A Implant Preparation & Sterilization B Surgical Implantation in Animal Model A->B C Post-Operative Monitoring B->C D Explantation of Implant & Tissue C->D E Histological Processing & Staining D->E F Microscopic Evaluation of Inflammatory Response E->F

References

Unveiling the Superiority of Phosphorylcholine Coatings in Resisting Protein Adsorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to minimize non-specific protein binding in their applications, the choice of surface coating is paramount. This guide provides a comprehensive comparison of phosphorylcholine (PC)-coated surfaces against common alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations to inform your selection process.

Phosphorylcholine (PC), a biomimetic zwitterionic molecule that mimics the outer leaflet of cell membranes, has emerged as a highly effective surface coating for reducing protein adsorption.[1] Its ability to tightly bind water molecules creates a hydration layer that acts as a physical and energetic barrier to prevent proteins from adhering to the underlying substrate. This property is critical in a multitude of biomedical applications, from medical implants and drug delivery systems to diagnostic assays and biosensors, where non-specific protein binding can lead to device failure, inaccurate results, and adverse biological responses.[2]

This guide will delve into the quantitative performance of PC-coated surfaces in comparison to other widely used anti-fouling coatings: polyethylene glycol (PEG), zwitterionic hydrogels, and albumin-coated surfaces.

Comparative Analysis of Protein Adsorption

The efficacy of an anti-fouling coating is quantified by the amount of protein that adsorbs to the surface, typically measured in nanograms per square centimeter (ng/cm²). The following tables summarize the performance of phosphorylcholine-coated surfaces against its main competitors.

Surface CoatingProtein TestedProtein Adsorption (ng/cm²)Experimental MethodReference
Phosphorylcholine (MPC graft) Fibrinogen~7Radiolabeling[3]
Phosphorylcholine (MPC graft) Lysozyme~2Radiolabeling[4]
Zwitterionic Hydrogel (PTMAO) Serum Proteins< 3Not specified[5]
Unmodified Silicon Fibrinogen>350Radiolabeling[4]
Unmodified Silicon Lysozyme>100Radiolabeling[4]
Table 1: Protein adsorption on phosphorylcholine-coated surfaces and a zwitterionic hydrogel compared to an unmodified control surface. MPC (2-methacryloyloxyethyl phosphorylcholine) is a common monomer used to create phosphorylcholine polymer coatings. PTMAO is a type of zwitterionic hydrogel.
Surface CoatingProtein TestedProtein Adsorption (µg/cm²)Experimental MethodReference
PEG-based Hydrogel Serum Proteins~500Not specified[6]
Table 2: Protein adsorption on a PEG-based hydrogel. Note the different units (µg/cm²) compared to Table 1, indicating significantly higher protein adsorption in this particular study.

Key Observations:

  • Phosphorylcholine and zwitterionic surfaces consistently demonstrate exceptionally low protein adsorption, often in the range of single-digit ng/cm². This level of performance is considered ultralow fouling.

  • PEG-based surfaces , while widely used and effective at reducing protein adsorption compared to unmodified surfaces, can exhibit variable performance depending on the specific PEG architecture and density. The data in Table 2 suggests that some PEG hydrogel formulations may allow for significantly more protein adsorption than the more advanced zwitterionic coatings.

  • Albumin coatings , while sometimes used to passivate surfaces, function by creating a layer of a relatively inert protein to block the adsorption of other proteins. However, this approach can be less robust and may not achieve the near-complete protein resistance offered by zwitterionic coatings like phosphorylcholine.

Mechanism of Action: The Hydration Layer

The remarkable ability of phosphorylcholine to resist protein fouling stems from its unique interaction with water molecules. The zwitterionic nature of the phosphorylcholine headgroup, with its positively charged quaternary ammonium and negatively charged phosphate group, electrostatically organizes surrounding water molecules into a tightly bound and structured hydration layer.

Mechanism of Protein Repulsion by Phosphorylcholine Hydration Layer cluster_surface Phosphorylcholine-Coated Surface cluster_hydration Hydration Layer Formation cluster_protein Protein Interaction PC_Surface Substrate with Covalently Bound Phosphorylcholine Hydration_Layer Structured Hydration Layer PC_Surface->Hydration_Layer Forms on Surface Water_Molecules Water Molecules in Bulk Solution Water_Molecules->Hydration_Layer Electrostatic Interaction Repulsion Steric and Energetic Repulsion Hydration_Layer->Repulsion Creates Barrier Approaching_Protein Protein Approaching Surface Approaching_Protein->Repulsion Encounters Hydration Layer QCM Experimental Workflow for Protein Adsorption Start Start Prepare_Sensor Prepare QCM Sensor (e.g., PC-coated) Start->Prepare_Sensor Mount_Sensor Mount Sensor in QCM Chamber Prepare_Sensor->Mount_Sensor Equilibrate Equilibrate with Buffer (e.g., PBS) Mount_Sensor->Equilibrate Inject_Protein Inject Protein Solution Equilibrate->Inject_Protein Monitor_Frequency Monitor Frequency Shift in Real-Time Inject_Protein->Monitor_Frequency Calculate_Mass Calculate Adsorbed Mass using Sauerbrey Equation Monitor_Frequency->Calculate_Mass End End Calculate_Mass->End

References

Navigating Cell Adhesion: A Comparative Guide to Phosphorylcholine-Based Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, fostering optimal cell adhesion to biomaterials is a critical step in tissue engineering, medical implant development, and in vitro cell-based assays. While a multitude of surface chemistries are employed to this end, phosphorylcholine (PC)-based materials present a unique and highly tailorable platform. This guide provides a comprehensive comparison of phosphorylcholine-based surfaces and their alternatives, supported by experimental data and detailed protocols, to inform the selection of the most effective cell adhesion-promoting strategies.

At the heart of this discussion is the zwitterionic molecule, phosphorylcholine, which is famously known for its biomimetic properties, closely resembling the head groups of phospholipids in cell membranes. This characteristic has led to the widespread use of PC coatings, typically based on poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC), to create "non-fouling" surfaces that resist protein adsorption and, consequently, cell adhesion.[1][2] However, the inherent bio-inertness of these surfaces can be strategically modified to encourage specific cell interactions. This guide will explore these modifications and compare them with other common cell-adhesion-promoting agents.

The Dichotomy of Phosphorylcholine: From Resistance to Adhesion

The primary function of a pure pMPC surface is to create a highly hydrated layer that acts as a physical and energetic barrier to protein adsorption.[1] Since protein adsorption is a prerequisite for cell adhesion for many cell types, these surfaces are exceptionally effective at preventing cell attachment.[3] This makes them ideal for applications such as blood-contacting devices where preventing thrombosis is paramount.

However, the narrative changes when the PC moiety is presented differently or functionalized. A key distinction exists between phosphorylcholine (PC) and its isomer, choline phosphate (CP). While both are zwitterionic, their charge orientation is reversed. Studies have shown that CP-functionalized surfaces, while still resisting non-specific protein adsorption, are significantly more effective at promoting initial cell adhesion and spreading compared to traditional PC surfaces.[4][5]

Furthermore, the "slippery" nature of PC hydrogels can be overcome by incorporating specific bioactive molecules. The most common approach is the covalent attachment of cell-adhesion-mediating peptides, such as the arginine-glycine-aspartic acid (RGD) sequence.[6] This peptide is a well-known ligand for integrin receptors on the cell surface, thereby facilitating specific, receptor-mediated cell adhesion.

The Role of Calcium in Cell Adhesion

Calcium ions (Ca²⁺) are pivotal in mediating cell adhesion, acting as a crucial cofactor for several families of cell adhesion molecules (CAMs). Cadherins, which mediate cell-cell adhesion, and many integrins, which are responsible for cell-matrix adhesion, require calcium to maintain their conformation and function. In cell culture, the presence of adequate calcium concentrations is therefore essential for robust cell attachment and the formation of tissue-like structures. While there is no direct evidence of a specific compound named "calcium phosphorylcholine chloride" for promoting cell adhesion, the importance of calcium in the biological medium for any adhesion process cannot be overstated.

Comparative Analysis of Cell Adhesion-Promoting Surfaces

To provide a clear comparison, the following table summarizes the performance of various surfaces in promoting cell adhesion.

Surface TypePrinciple of ActionRelative Cell AdhesionKey AdvantagesKey Limitations
Choline Phosphate (CP) Zwitterionic surface with a charge orientation that is favorable for cell interaction, while resisting non-specific protein adsorption.[5]Moderate to HighPromotes cell adhesion without relying on pre-adsorbed protein layers; maintains low biofouling.Less commercially available than standard phosphorylcholine-based materials.
RGD-Functionalized Phosphorylcholine Presents specific peptide ligands (RGD) that bind to cell surface integrin receptors, promoting specific cell adhesion on an otherwise non-fouling background.[6][7]HighHighly specific cell adhesion; low background adhesion from non-target cells.[7]Efficacy is dependent on the density and presentation of the RGD peptide; may not be effective for all cell types.
Fibronectin-Coated Surfaces Fibronectin is an extracellular matrix protein that promotes cell adhesion through integrin binding.HighBroadly effective for a wide range of cell types; mimics the natural extracellular matrix.Can also promote bacterial adhesion; protein coating can be inconsistent.[8]
Collagen-Coated Surfaces Collagen is a major component of the extracellular matrix and promotes cell adhesion and proliferation.HighSupports the growth of many cell types, particularly those of mesenchymal origin; provides a more "natural" environment.Can be of animal origin, raising concerns about immunogenicity and batch-to-batch variability.
Poly-L-Lysine (PLL) A positively charged polymer that enhances cell adhesion through non-specific electrostatic interactions with the negatively charged cell membrane.Moderate to HighSimple and inexpensive coating procedure; effective for a variety of cell types.Adhesion is non-specific; can alter cell morphology and function.
Standard Phosphorylcholine (PC/pMPC) Creates a highly hydrated, bio-inert surface that resists protein adsorption and subsequent cell adhesion.[9][10]Very LowExcellent anti-fouling and biocompatible properties; reduces inflammation and thrombosis.[3][9]Not suitable for applications requiring cell attachment and growth.

Experimental Protocols

General Cell Adhesion Assay

This protocol provides a general framework for assessing cell adhesion on different surfaces.

  • Surface Preparation : Coat 96-well plates with the desired material (e.g., Choline Phosphate, RGD-functionalized PC, Fibronectin, Collagen, PLL) according to the manufacturer's instructions or established protocols. Untreated tissue culture plastic and standard pMPC-coated wells should be used as positive and negative controls, respectively.

  • Cell Seeding : Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors. Resuspend cells in a serum-free medium and seed them onto the prepared wells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

  • Incubation : Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a predetermined time (e.g., 1-4 hours).

  • Washing : Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification : Quantify the number of adherent cells using a suitable method, such as the CyQUANT assay or by staining with crystal violet and measuring the absorbance.

Signaling Pathways and Experimental Workflows

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular RGD_Peptide RGD Peptide Integrin Integrin Receptor RGD_Peptide->Integrin Binds Fibronectin Fibronectin Fibronectin->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates Actin Actin Cytoskeleton Src->Actin Regulates Cell_Spreading Cell Spreading & Adhesion Actin->Cell_Spreading Leads to

G A Prepare Coated Surfaces (e.g., CP, RGD-PC, Fibronectin) B Seed Cells in Serum-Free Medium A->B C Incubate at 37°C B->C D Wash to Remove Non-Adherent Cells C->D E Quantify Adherent Cells (e.g., Crystal Violet Staining) D->E F Analyze Data E->F

Conclusion

The choice of a cell adhesion-promoting surface is highly dependent on the specific application. While traditional materials like fibronectin and collagen are broadly effective, they come with potential drawbacks such as batch variability and the promotion of bacterial adhesion. Phosphorylcholine-based materials offer a highly controlled and versatile platform. For applications requiring minimal cell adhesion, standard pMPC coatings are unparalleled. When cell adhesion is desired, the use of choline phosphate or the functionalization of pMPC with specific ligands like RGD peptides provides a powerful strategy to promote selective cell attachment while minimizing non-specific interactions. The critical role of calcium in the culture medium must always be considered to ensure the proper functioning of the cellular adhesion machinery. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their cell-based studies.

References

Comparative analysis of different phosphorylating agents for choline chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphorylcholine chloride is a critical step in the production of various pharmaceutical intermediates and active ingredients. The choice of phosphorylating agent is a key determinant of reaction efficiency, product purity, and overall process viability. This guide provides a comparative analysis of common phosphorylating agents used for the synthesis of choline chloride, supported by experimental data from published literature and patents.

Comparative Analysis of Phosphorylating Agents

The selection of a phosphorylating agent for choline chloride synthesis involves a trade-off between reactivity, cost, and ease of handling. The most commonly employed agents are phosphorus oxychloride (POCl₃), phosphoric acid (H₃PO₄), and polyphosphoric acid (PPA).

Phosphorus Oxychloride (POCl₃) is a highly reactive phosphorylating agent that can achieve high conversion yields in relatively short reaction times.[1][2][3] Its high reactivity, however, necessitates careful control of reaction conditions to avoid side reactions. The reaction with choline chloride is typically carried out in a suitable solvent system.[1][2][3]

Phosphoric Acid (H₃PO₄) offers a less aggressive alternative to POCl₃.[4][5] Reactions using phosphoric acid often require higher temperatures and longer durations to achieve satisfactory yields.[4] A key advantage is its lower cost and easier handling compared to POCl₃. The removal of water, a byproduct of the reaction, can enhance the conversion rate.[1][3]

Polyphosphoric Acid (PPA) is another effective phosphorylating agent for this synthesis.[6] It acts as both a reagent and a dehydrating agent, which can drive the reaction towards completion. However, its high viscosity can present challenges in large-scale industrial production.[4]

Performance Data Summary

The following table summarizes the performance of different phosphorylating agents based on available experimental data. It is important to note that reaction conditions vary across different studies, which can influence the reported yields.

Phosphorylating AgentReactants & Molar RatioTemperature (°C)Reaction Time (h)SolventConversion/Yield (%)Reference
Phosphorus Oxychloride (POCl₃) Choline chloride:POCl₃ (1:8)254H₂O/CHCl₃86%[1][2][3]
Phosphorus Oxychloride (POCl₃) Choline chloride:POCl₃ (1:5.4)Not specifiedNot specifiedNot specified97%[3]
Phosphoric Acid (H₃PO₄) Choline chloride:H₃PO₄ (1:3)18012NoneNot specified[4]
Phosphoric Acid (H₃PO₄) Choline chloride:H₃PO₄ (1:1.1)1604NoneNot specified[4]
Phosphoric Acid (H₃PO₄) Choline chloride:H₃PO₄160-1652NoneNot specified[5]
Phosphoric Acid (H₃PO₄) with Dean-Stark Choline chloride:H₃PO₄Not specifiedNot specifiedNot specified80%[1][3]
Polyphosphoric Acid (PPA) Choline chloride:PPA140-160>15NoneNot specified[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Phosphorylation using Phosphorus Oxychloride (Batch Reactor)[1][3]
  • Preparation: Dissolve 5.287 g (34.48 mmol) of phosphorus oxychloride in 6 mL of anhydrous chloroform in a 50 mL round-bottom flask under a nitrogen atmosphere. Stir for 10 minutes at 25 °C.

  • Reactant Addition: Slowly add a solution of 603 mg (4.31 mmol) of choline chloride dissolved in 0.3 mL of deionized water to the POCl₃ solution.

  • Reaction: Carry out the reaction at room temperature for 4 hours.

  • Quenching: After the reaction is complete, quench the reaction mixture by adding deionized water to remove unreacted POCl₃.

  • Drying: Dry the solution in vacuo at 60 °C to obtain phosphorylcholine as a colorless liquid. The reported conversion was 86%.[1][2][3]

Protocol 2: Phosphorylation using Phosphoric Acid[4]
  • Reactant Loading: Place solid choline chloride and an excess of phosphoric acid in a reaction kettle. In one example, the molar ratio of choline chloride to phosphoric acid is 1:3.

  • Reaction Conditions: Heat the mixture to 180 °C under reduced pressure (-0.1 MPa) and maintain the condensation reaction for 12 hours.

  • Product: The resulting condensate liquid is phosphorylcholine chloride.

Protocol 3: Phosphorylation using Polyphosphoric Acid[6]
  • Dehydration: In a reactor, heat 230g of a 75% choline chloride aqueous solution with stirring to below 150 °C under reduced pressure to dehydrate.

  • Reactant Addition: After dehydration, add 184g of polyphosphoric acid.

  • Reaction: Heat the mixture to 150 °C and maintain the insulation reaction for over 15 hours.

  • Work-up: Cool the reaction mixture to below 100 °C and add 1000g of water to form an aqueous solution.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general chemical reaction and a typical experimental workflow for the synthesis of phosphorylcholine chloride.

G General Reaction for Choline Chloride Phosphorylation choline_chloride Choline Chloride phosphorylcholine_chloride Phosphorylcholine Chloride choline_chloride->phosphorylcholine_chloride + Phosphorylating Agent phosphorylating_agent Phosphorylating Agent (POCl₃, H₃PO₄, PPA) byproduct Byproduct (e.g., HCl, H₂O) phosphorylcholine_chloride->byproduct + Byproduct

Caption: General chemical equation for the phosphorylation of choline chloride.

G Experimental Workflow for Choline Chloride Synthesis start Start reactants Mix Choline Chloride and Phosphorylating Agent start->reactants reaction Controlled Heating and Stirring reactants->reaction workup Quenching and/or Neutralization reaction->workup purification Purification (e.g., Filtration, Crystallization) workup->purification product Final Product: Phosphorylcholine Chloride purification->product

Caption: A typical experimental workflow for phosphorylcholine chloride synthesis.

Concluding Remarks

The choice of phosphorylating agent for choline chloride synthesis is a critical process parameter that influences yield, purity, and scalability. Phosphorus oxychloride generally offers higher reactivity and yields but requires stringent control of reaction conditions. Phosphoric acid and polyphosphoric acid are more moderate reagents, with the former being a cost-effective option and the latter offering the benefit of in-situ water removal. The optimal choice will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. Further process optimization for each agent is crucial to maximize efficiency and product quality.

References

A Comparative Analysis of In Vivo Performance: Phosphorylcholine-Coated vs. Non-Coated Medical Stents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of medical stents with and without a phosphorylcholine (PC) coating. The following sections detail supporting experimental data, methodologies, and the underlying biological pathways.

The implantation of a medical stent is a critical intervention for treating stenotic arteries. However, the foreign nature of stent material can trigger a cascade of biological responses, including thrombosis, inflammation, and neointimal hyperplasia, which can lead to in-stent restenosis. To mitigate these adverse events, various stent coatings have been developed. Among these, phosphorylcholine (PC) coatings have garnered significant attention due to their biomimetic properties. Phosphorylcholine is a major component of the outer leaflet of red blood cell membranes, and its application to stent surfaces is intended to mimic the natural cell interface, thereby improving biocompatibility.[1] This guide evaluates the in vivo evidence comparing PC-coated stents to their non-coated counterparts.

Quantitative Performance Data

The in vivo performance of phosphorylcholine-coated and non-coated stents has been evaluated in numerous preclinical and clinical studies. The data consistently demonstrates the excellent blood and tissue compatibility of the PC coating.[2][3] Key performance indicators are summarized in the tables below.

Preclinical Performance in Porcine Coronary Artery Models
Performance MetricTime PointPhosphorylcholine-Coated StentNon-Coated StentKey FindingsCitations
Endothelialization 5 Days91%92%No significant difference in early endothelial coverage.[2][3][4][5]
Neointimal Thickness 4 WeeksNo significant differenceNo significant differenceThe PC coating did not significantly inhibit or promote neointimal growth.[2][3]
Neointimal Thickness 12 WeeksNo significant differenceNo significant differenceLong-term morphometry showed comparable results between the two stent types.[2][3]
Stent Thrombosis Up to 12 Weeks0%0%No thrombotic events were observed in either group in these studies.[2][3]
Inflammatory Response Up to 12 WeeksNo adverse inflammatory responsePresence of inflammatory cells characteristic of foreign body responseThe PC coating did not appear to elicit an adverse inflammatory reaction.[2][3]
Clinical Performance in Human Coronary Arteries
Performance MetricFollow-upPhosphorylcholine-Coated StentNon-Coated (Bare Metal) StentKey FindingsCitations
Target Vessel Failure 9 Months7.9%15.1%Significant reduction in target vessel failure with a zotarolimus-eluting PC-coated stent.[6]
Major Adverse Cardiac Events (MACE) 9 Months7.3%14.4%Significant reduction in MACE with a zotarolimus-eluting PC-coated stent.[6]
Target Lesion Revascularization (TLR) 9 Months4.6%11.8%Significant reduction in the need for repeat procedures with a zotarolimus-eluting PC-coated stent.[6]
Stent Thrombosis 9 Months0.5%1.2%Low rates of stent thrombosis in both groups, with no significant difference.[6]
Angiographic Restenosis (in small arteries) 1 Year39.0%34.2% (vs. PTCA)PC-coated stents did not reduce angiographic restenosis compared to balloon angioplasty in small coronary arteries.[7]

Experimental Protocols

The data presented above is derived from rigorous preclinical and clinical investigations. The following are detailed methodologies for the key experiments cited.

Porcine Coronary Artery Implantation Model
  • Animal Model: Domestic pigs were utilized in these studies.

  • Stent Implantation: Phosphorylcholine-coated (n=20) and non-coated (n=21) stents were implanted in the coronary arteries of the pigs. Quantitative coronary angiography (QCA) was performed before and after implantation.

  • Follow-up: Animals were sacrificed at multiple time points: 5 days, 4 weeks, and 12 weeks post-implantation.[2][3]

  • Analysis:

    • Histology: Harvested vessels were perfusion-fixed, embedded, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of the vessel wall, neointima, and inflammatory cells.

    • Scanning Electron Microscopy (SEM): Stented segments were examined to assess the degree of endothelialization and the presence of thrombus.

    • Morphometry: Computer-assisted analysis was used to quantify neointimal thickness and area.

    • Quantitative Coronary Angiography (QCA): Angiograms were analyzed to measure vessel and lumen diameters to assess for restenosis.

Human Clinical Trials (Zotarolimus-Eluting PC-Coated Stent)
  • Study Design: A prospective, randomized, double-blind, multicenter trial was conducted.

  • Patient Population: 1197 patients with single native coronary artery stenosis were enrolled.

  • Intervention: Patients were randomly assigned to receive either a zotarolimus-eluting phosphorylcholine polymer-coated stent (n=598) or the identical bare metal stent without the drug or coating (n=599).[6]

  • Primary Endpoint: The primary outcome measured was target vessel failure at 9 months, a composite of cardiac death, myocardial infarction, or target vessel revascularization.[6]

  • Secondary Endpoints: Major adverse cardiac events (MACE) and target lesion revascularization (TLR) were also assessed.

  • Angiographic Follow-up: A subset of 531 patients underwent angiographic follow-up to measure in-stent late loss and the rate of in-segment restenosis.[6]

Visualizing the Biological Response and Experimental Design

The following diagrams, generated using Graphviz, illustrate the key biological pathways at the stent-vessel interface and the general workflow of the preclinical studies.

Stent_Implantation_Response cluster_NonCoated Non-Coated Stent cluster_Coated Phosphorylcholine-Coated Stent Stent_BMS Bare Metal Stent Surface Protein_Adsorption Rapid Protein Adsorption (Fibrinogen, von Willebrand Factor) Stent_BMS->Protein_Adsorption Platelet_Adhesion Platelet Adhesion and Activation Protein_Adsorption->Platelet_Adhesion Thrombus_Formation Thrombus Formation Platelet_Adhesion->Thrombus_Formation Acute Inflammation Inflammatory Cell Recruitment (Neutrophils, Macrophages) Platelet_Adhesion->Inflammation Chronic SMC_Proliferation Smooth Muscle Cell Proliferation & Migration Inflammation->SMC_Proliferation Restenosis Neointimal Hyperplasia (In-Stent Restenosis) SMC_Proliferation->Restenosis Stent_PC Phosphorylcholine Coated Surface (Biomimetic) Reduced_Protein Reduced Protein Adsorption Stent_PC->Reduced_Protein Reduced_Platelet Inhibition of Platelet Adhesion and Activation Reduced_Protein->Reduced_Platelet Reduced_Inflammation Attenuated Inflammatory Response Reduced_Protein->Reduced_Inflammation Reduced_Thrombosis Reduced Thrombogenicity Reduced_Platelet->Reduced_Thrombosis Normal_Healing Promotes Endothelialization and Normal Healing Reduced_Inflammation->Normal_Healing

Biological response to stent implantation.

Preclinical_Workflow Animal_Model Porcine Model Selection Stent_Implantation Stent Implantation (PC-Coated vs. Non-Coated) in Coronary Arteries Animal_Model->Stent_Implantation Follow_Up In-Life Follow-up (5 days, 4 weeks, 12 weeks) Stent_Implantation->Follow_Up Sacrifice Euthanasia and Vessel Harvesting Follow_Up->Sacrifice Analysis Multi-modal Analysis Sacrifice->Analysis Histology Histology SEM Scanning Electron Microscopy (SEM) Morphometry Morphometric Analysis QCA Quantitative Coronary Angiography (QCA)

Preclinical experimental workflow.

Discussion

The in vivo data from porcine models suggest that phosphorylcholine coatings exhibit excellent biocompatibility, being largely non-inflammatory and non-thrombogenic.[2][3] The coating does not appear to hinder the natural process of endothelialization, with coated and non-coated stents showing similar rates of vessel healing in terms of endothelial coverage.[2][3][4][5] Furthermore, in these non-drug-eluting contexts, the PC coating did not significantly impact neointimal hyperplasia.[2][3]

The mechanism behind the biocompatibility of PC coatings lies in their ability to resist non-specific protein adsorption.[2] By mimicking the cell membrane, the PC surface reduces the initial deposition of proteins like fibrinogen, which are critical for platelet adhesion and the initiation of the coagulation cascade. This, in turn, is believed to downregulate the subsequent inflammatory response and thrombotic events that are often observed with foreign materials.

In the clinical setting, when combined with an anti-proliferative drug such as zotarolimus, the phosphorylcholine polymer serves as an effective and safe drug delivery platform. The ENDEAVOR II trial demonstrated that a zotarolimus-eluting PC-coated stent significantly reduced adverse clinical events compared to a bare metal stent.[6] However, it is important to note that in the absence of an anti-proliferative agent, a PC coating alone may not be sufficient to prevent restenosis, particularly in high-risk scenarios such as small coronary arteries.[7]

Conclusion

Phosphorylcholine-coated stents demonstrate a favorable in vivo safety profile, characterized by high biocompatibility, low thrombogenicity, and a minimal inflammatory response. While the coating itself does not inhibit neointimal hyperplasia, it provides a stable and inert platform for the delivery of anti-proliferative drugs. For researchers and professionals in drug development, the phosphorylcholine polymer represents a proven and effective vehicle for creating next-generation drug-eluting stents, balancing the need for therapeutic efficacy with the imperative of long-term vascular compatibility.

References

Assessing the Purity of Synthesized Calcium Phosphorylcholine Chloride: A Comparative Guide to Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like calcium phosphorylcholine chloride is a critical step in the research and development pipeline. This guide provides an objective comparison of titrimetric methods for purity assessment against other common analytical techniques, supported by a summary of performance data and detailed experimental protocols.

Comparative Analysis of Analytical Methods

The purity of this compound can be assessed by quantifying its constituent ions: calcium, chloride, and phosphate. While titration is a classical and cost-effective approach, modern instrumental methods offer alternative advantages. The following table summarizes a comparison of these techniques.

Analytical MethodAnalytePrincipleTypical Accuracy (% Recovery)Typical Precision (% RSD)Key AdvantagesKey Disadvantages
Complexometric Titration CalciumFormation of a stable complex between Ca²⁺ and a chelating agent (e.g., EDTA) at a specific pH.[1]99.0 - 101.0%< 1.0%High specificity for calcium ions, cost-effective, and widely established.[1]Requires careful pH control and masking of interfering ions.
Precipitation Titration ChlorideReaction of chloride ions with a standard solution of silver nitrate to form a precipitate.98.0 - 102.0%< 1.0%Simple, rapid, and accurate for moderate to high concentrations of chloride.Can be affected by other halides and certain metal ions.
Redox/Precipitation Titration PhosphatePrecipitation of phosphate as a molybdate complex, followed by titration.97.0 - 103.0%< 2.0%Suitable for a wide range of phosphate concentrations.Can be a multi-step and time-consuming process.
Atomic Absorption Spectroscopy (AAS) CalciumMeasurement of the absorption of light by free calcium atoms in a flame or furnace.[1]95.0 - 105.0%< 3.0%High sensitivity and specificity for calcium.[1]Destructive to the sample and requires specialized equipment.[1]
Ion Chromatography (IC) Chloride, PhosphateSeparation of ions on an ion-exchange column followed by conductivity detection.[2][3][4]95.0 - 105.0%< 2.0%High specificity, can simultaneously quantify multiple ions.[1][2]Higher equipment cost and complexity.[1]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Calcium, PhosphorusMeasurement of the light emitted by excited atoms in a plasma.95.0 - 105.0%< 2.0%High sensitivity, multi-element analysis capabilities.[5][6]High equipment and operational costs.
High-Performance Liquid Chromatography (HPLC) PhosphorylcholineSeparation of the molecule based on its interaction with a stationary phase.Varies with method< 2.0%Can separate the parent molecule from organic impurities.May require specific columns and detectors for optimal performance.[7]

Experimental Protocols for Titrimetric Analysis

The following are detailed protocols for the titrimetric determination of calcium, chloride, and phosphate in a sample of synthesized this compound.

Determination of Calcium Content by Complexometric Titration

Principle: Calcium ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at a high pH, where magnesium, if present as an impurity, precipitates as the hydroxide. A calcium-specific indicator is used to detect the endpoint.

Reagents:

  • Standardized 0.05 M EDTA solution

  • 8 M Sodium hydroxide (NaOH) solution

  • Calconcarboxylic acid indicator mixture

  • Deionized water

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.

  • Add 2 mL of 8 M NaOH solution to raise the pH to approximately 12-13.

  • Add approximately 100 mg of the calconcarboxylic acid indicator mixture and swirl to dissolve. The solution should turn a wine-red color.

  • Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue at the endpoint.

  • Record the volume of EDTA solution used.

  • Perform a blank titration using the same procedure but without the sample.

  • Calculate the percentage of calcium in the sample.

Determination of Chloride Content by Argentometric Titration (Volhard's Method)

Principle: An excess of standardized silver nitrate solution is added to the sample to precipitate the chloride ions as silver chloride. The excess silver ions are then back-titrated with a standardized potassium thiocyanate solution using a ferric iron indicator.

Reagents:

  • Standardized 0.1 M Silver nitrate (AgNO₃) solution

  • Standardized 0.1 M Potassium thiocyanate (KSCN) solution

  • Concentrated Nitric acid (HNO₃)

  • Ferric ammonium sulfate indicator solution

  • Nitrobenzene

  • Deionized water

Procedure:

  • Accurately weigh approximately 300 mg of the sample and dissolve it in 50 mL of deionized water in a 250 mL conical flask.

  • Carefully add 5 mL of concentrated HNO₃.

  • Add a precisely measured excess volume of standardized 0.1 M AgNO₃ solution (e.g., 25.00 mL).

  • Add 2 mL of nitrobenzene and shake vigorously to coagulate the silver chloride precipitate.

  • Add 1 mL of ferric ammonium sulfate indicator solution.

  • Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until a permanent reddish-brown color appears.

  • Record the volume of KSCN solution used.

  • Calculate the percentage of chloride in the sample.

Determination of Phosphate Content by Titration

Principle: Phosphate ions are precipitated as ammonium molybdophosphate by the addition of ammonium molybdate solution. The precipitate is then dissolved in a known excess of standardized sodium hydroxide solution, and the excess base is back-titrated with a standardized acid.

Reagents:

  • Ammonium molybdate solution

  • Standardized 0.1 M Sodium hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric acid (HCl) solution

  • Phenolphthalein indicator

  • Nitric acid (HNO₃)

  • Ammonium nitrate (NH₄NO₃)

  • Deionized water

Procedure:

  • Accurately weigh approximately 500 mg of the sample and dissolve it in 50 mL of deionized water.

  • Acidify the solution with nitric acid.

  • Warm the solution to about 60°C and add 50 mL of ammonium molybdate solution with constant stirring.

  • Allow the yellow precipitate of ammonium molybdophosphate to settle for at least one hour.

  • Filter the precipitate and wash it with a 1% solution of ammonium nitrate until the washings are no longer acidic.

  • Transfer the precipitate and filter paper to a beaker and add a known excess volume of standardized 0.1 M NaOH solution (e.g., 50.00 mL).

  • Stir until the precipitate is completely dissolved.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess NaOH with standardized 0.1 M HCl until the pink color disappears.

  • Record the volume of HCl used.

  • Calculate the percentage of phosphate in the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its purity assessment via the described titrimetric methods.

G cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment by Titration start Starting Materials Choline Chloride Phosphorylating Agent reaction Phosphorylation Reaction start->reaction neutralization Neutralization with Calcium Source (e.g., Ca(OH)2) reaction->neutralization purification Purification Crystallization Filtration Drying neutralization->purification product Synthesized Calcium Phosphorylcholine Chloride purification->product sample_prep Sample Preparation Weighing Dissolution product->sample_prep ca_titration Calcium Titration|{Complexometric (EDTA)} sample_prep->ca_titration cl_titration Chloride Titration|{Argentometric (Volhard)} sample_prep->cl_titration p_titration Phosphate Titration|{Precipitation/Back-Titration} sample_prep->p_titration results Calculation of Purity ca_titration->results cl_titration->results p_titration->results

Caption: Experimental workflow for synthesis and purity assessment.

References

A Comparative Guide: Calcium Phosphorylcholine Chloride vs. Phosphatidylcholine in Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid metabolism research, the selection of appropriate chemical tools is paramount to unraveling complex biological processes. This guide provides a detailed comparison of two related molecules: calcium phosphorylcholine chloride and phosphatidylcholine. While both share a phosphorylcholine moiety, their applications and our understanding of their specific roles in lipid metabolism differ significantly. This document aims to furnish researchers with the necessary information to make informed decisions for their experimental designs.

At a Glance: Key Differences

FeatureThis compoundPhosphatidylcholine
Primary Role in Research Biochemical reagent, synthetic intermediate[1][2]Major membrane component, subject of extensive lipid metabolism studies[3][4]
Known Effects on Lipid Profile Limited direct evidence; potential lipid-regulating agent[5]Can reduce total cholesterol and LDL-C, increase HDL-C[6]
Mechanism of Action General role in cell membrane dynamics and signaling pathways[5]Essential for VLDL assembly and secretion, cholesterol transport[3][7]
Data Availability Scarce experimental data on lipid metabolismAbundant preclinical and clinical data

Introduction to the Molecules

Phosphatidylcholine (PC) is a ubiquitous glycerophospholipid and a primary structural component of eukaryotic cell membranes.[3][4] It is integral to membrane fluidity and function. Beyond its structural role, PC is a key player in lipid metabolism, serving as a precursor for signaling molecules and being essential for the transport and metabolism of fats and cholesterol.[3][7]

This compound , on the other hand, is primarily known as a stable salt of phosphorylcholine. It is often utilized as a biochemical reagent and an intermediate in the chemical synthesis of other compounds, such as cytidine diphosphocholine (CDPC).[1][2] While it is implicated in studies of cell membranes and signaling pathways due to its phosphorylcholine group, direct and extensive research on its specific effects on lipid metabolism is currently lacking.[5]

Comparative Analysis of their Roles in Lipid Metabolism

A direct experimental comparison between this compound and phosphatidylcholine in lipid metabolism is not well-documented in publicly available research. However, we can infer potential roles and highlight the significant knowledge gap based on the known functions of their components.

Phosphatidylcholine: A Central Regulator

Phosphatidylcholine's role in lipid metabolism is well-established and multifaceted:

  • Lipoprotein Metabolism: PC is indispensable for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. VLDLs are responsible for transporting triglycerides from the liver to other tissues. Inadequate PC levels lead to fat accumulation in the liver (hepatic steatosis).[3]

  • Cholesterol Transport: PC is a crucial component of high-density lipoprotein (HDL), often termed "good cholesterol." HDL facilitates reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[6]

  • Dietary Supplementation: Studies have shown that supplementation with phosphatidylcholine can lead to favorable changes in the lipid profile of individuals with mild hyperlipidemia, including a reduction in total cholesterol and LDL cholesterol.[6]

This compound: An Area for Future Research

The role of this compound in lipid metabolism is less clear. Its effects can be hypothesized based on its constituent parts: phosphorylcholine and calcium.

  • Phosphorylcholine Moiety: As a precursor to PC biosynthesis, the phosphorylcholine component could potentially influence the pathways mentioned above. However, the metabolic fate and efficiency of this compound as a choline source for PC synthesis compared to dietary PC are not well studied. A study comparing different forms of choline supplements found that phosphatidylcholine was more effective at increasing plasma PC concentrations than water-soluble choline compounds like choline chloride.[8]

  • Calcium Ion: Independent studies on calcium supplementation have demonstrated effects on lipid metabolism. Dietary calcium can reduce the absorption of fatty acids and bile acids, leading to a decrease in serum total and LDL cholesterol.[9][10] It is plausible that the calcium component of this compound could contribute to similar effects, but this has not been experimentally verified.

Signaling Pathways

Phosphatidylcholine Signaling

Phosphatidylcholine is not only a structural molecule but also a precursor for important signaling molecules. Enzymes like phospholipase C (PLC) and phospholipase D (PLD) can hydrolyze PC to generate second messengers such as diacylglycerol (DAG) and phosphatidic acid (PA). DAG is a well-known activator of Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including those related to lipid metabolism.

phosphatidylcholine_signaling PC Phosphatidylcholine PLC Phospholipase C PC->PLC hydrolysis PLD Phospholipase D PC->PLD hydrolysis DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream

Phosphatidylcholine Signaling Cascade.
Calcium Signaling and its Potential Interaction

Calcium itself is a critical second messenger in a vast array of signaling pathways. Intracellular calcium levels are tightly regulated, and their fluctuations can trigger numerous cellular events. An increase in intracellular calcium can activate various enzymes, including certain isoforms of phospholipase C and protein kinase C, creating a potential intersection with phosphatidylcholine signaling pathways.

calcium_signaling_interaction Extracellular Extracellular Signal Receptor Receptor Extracellular->Receptor PLC Phospholipase C Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_signal Intracellular Ca²⁺ Signal Ca_release->Ca_signal Cellular_Response Cellular Responses (e.g., Enzyme Activation) Ca_signal->Cellular_Response

General Calcium Signaling Pathway.

While this compound provides both calcium and a phosphorylcholine source, the specific signaling consequences of its administration in lipid metabolism studies remain to be elucidated.

Experimental Protocols

Detailed experimental protocols for studying the effects of these compounds on lipid metabolism are crucial for reproducible research. Below are generalized methodologies based on common practices in the field.

In Vivo Study of Lipid Profile in Rodents

This protocol is adapted from a study investigating the effects of choline chloride and phosphatidylcholine on plasma and liver lipids in rats.[6]

Objective: To determine the effect of dietary supplementation with this compound versus phosphatidylcholine on plasma and liver lipid levels.

Experimental Workflow:

experimental_workflow start Acclimatization (1 week) diet Dietary Groups: - Control - this compound - Phosphatidylcholine start->diet treatment Dietary Supplementation (4 weeks) diet->treatment sampling Blood & Liver Collection treatment->sampling analysis Lipid Analysis: - Plasma Total Cholesterol - Plasma Triglycerides - Liver Cholesterol - Liver Triglycerides sampling->analysis end Data Analysis & Comparison analysis->end

Workflow for In Vivo Lipid Metabolism Study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats, 6 weeks old.

  • Acclimatization: House animals in a controlled environment for one week with free access to standard chow and water.

  • Dietary Groups:

    • Group 1 (Control): Fed a standard high-fat, high-cholesterol diet.

    • Group 2 (this compound): Control diet supplemented with a defined concentration of this compound.

    • Group 3 (Phosphatidylcholine): Control diet supplemented with an equimolar concentration of phosphorylcholine from phosphatidylcholine.

  • Treatment Period: Maintain the respective diets for 4 weeks.

  • Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood via cardiac puncture into EDTA-containing tubes. Perfuse and excise the liver.

  • Lipid Analysis:

    • Plasma: Centrifuge blood to separate plasma. Measure total cholesterol and triglycerides using commercially available enzymatic kits.

    • Liver: Homogenize a portion of the liver. Extract total lipids using the Folch method (chloroform:methanol, 2:1 v/v). Measure cholesterol and triglyceride content in the lipid extract using enzymatic kits.

  • Data Analysis: Compare the mean lipid levels between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

Phosphatidylcholine is a well-characterized and essential molecule in lipid metabolism, with a substantial body of research supporting its roles in lipoprotein function and cholesterol homeostasis. In contrast, this compound is primarily used as a chemical reagent, and there is a significant lack of direct experimental evidence detailing its specific effects on lipid metabolism.

For researchers investigating the fundamental mechanisms of lipid transport and metabolism, phosphatidylcholine remains the more relevant and well-understood tool. However, the potential dual action of this compound, providing both a choline source and calcium, presents an interesting area for future investigation.

Recommendations for Future Research:

  • Direct Comparative Studies: Head-to-head studies are needed to compare the effects of this compound and phosphatidylcholine on lipid profiles and underlying metabolic pathways in both in vitro and in vivo models.

  • Bioavailability and Metabolism: Research is required to understand the bioavailability and metabolic fate of this compound and how efficiently it serves as a precursor for phosphatidylcholine synthesis compared to other choline sources.

  • Signaling Pathway Elucidation: Studies should aim to dissect the specific signaling events triggered by this compound, particularly at the intersection of calcium and phospholipid signaling.

By addressing these knowledge gaps, the scientific community can better understand the potential applications of this compound in lipid metabolism research and its possible therapeutic implications.

References

Phosphorylcholine: A Comparative Guide to its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the immunomodulatory properties of phosphorylcholine (PC), a molecule with significant therapeutic potential in inflammatory and autoimmune diseases. By objectively comparing its performance with other immunomodulatory agents and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.

Abstract

Phosphorylcholine is a ubiquitous small molecule found on both pathogens and host cells that plays a pivotal role in modulating the immune system. It exhibits a range of immunomodulatory effects, primarily characterized by the suppression of pro-inflammatory responses and the promotion of anti-inflammatory and regulatory pathways. This has led to the investigation of PC and PC-containing molecules as potential therapeutics for a variety of autoimmune and inflammatory conditions, including systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease. This guide synthesizes key experimental findings, compares the efficacy of PC-based therapies with a conventional corticosteroid, and elucidates the underlying molecular mechanisms of action.

Comparative Performance of Phosphorylcholine and its Derivatives

The immunomodulatory activity of phosphorylcholine is often studied through its conjugates, such as the parasitic nematode-derived glycoprotein ES-62 and the synthetic compound Tuftsin-Phosphorylcholine (TPC). These agents have demonstrated significant efficacy in various preclinical models of autoimmune disease.

In Vitro Cytokine Modulation

Phosphorylcholine and its derivatives have been shown to potently modulate the production of key cytokines involved in inflammatory responses. In vitro studies consistently demonstrate a shift from a pro-inflammatory to an anti-inflammatory cytokine profile upon treatment with PC-containing molecules.

ImmunomodulatorCell TypeStimulantPro-inflammatory Cytokine ModulationAnti-inflammatory Cytokine ModulationReference
ES-62 (PC-containing glycoprotein) Macrophages, Dendritic CellsLPS↓ IL-12, ↓ TNF-αNot specified[1]
ES-62 Dendritic Cells/T-cell co-culture-↓ IFN-γ↑ IL-4[1]
Tuftsin-Phosphorylcholine (TPC) Splenocytes from lupus-prone mice-↓ IFN-γ, ↓ IL-1β, ↓ IL-6↑ IL-10
Phosphatidylcholine Caco-2 cellsTNF-αInhibits NF-κB activationNot specified
In Vivo Efficacy in Autoimmune Disease Models

The therapeutic potential of phosphorylcholine-based compounds has been evaluated in several animal models of autoimmune diseases, demonstrating significant improvements in clinical outcomes. A notable study directly compared the efficacy of Tuftsin-Phosphorylcholine (TPC) with the corticosteroid methylprednisolone in a murine model of lupus nephritis.

Treatment GroupProteinuria (mg/dL) at week 37Anti-dsDNA Antibodies (OD at 405 nm)Pro-inflammatory Cytokines (IFN-γ, IL-1β, IL-6)Anti-inflammatory Cytokine (IL-10)SurvivalReference
Control (PBS) HighHighHighLowReduced
Tuftsin-Phosphorylcholine (TPC) Significantly Decreased (P < 0.001)Significantly Decreased (P < 0.001)Significantly Inhibited (P < 0.001)Significantly Enhanced (P < 0.001)Significantly Prolonged
Methylprednisolone (MP) Significantly Decreased (P < 0.001)Significantly Decreased (P < 0.001)Significantly Inhibited (P < 0.001)Significantly Enhanced (P < 0.001)Significantly Prolonged

These findings suggest that TPC is as effective as methylprednisolone in ameliorating the clinical and immunological manifestations of lupus nephritis in this preclinical model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

In Vitro Cytokine Profiling

Objective: To determine the effect of phosphorylcholine-containing compounds on cytokine production by immune cells.

Methodology:

  • Cell Culture: Murine splenocytes, bone marrow-derived macrophages, or dendritic cells are cultured in appropriate media.

  • Stimulation: Cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) in the presence or absence of the test compound (e.g., ES-62, TPC).

  • Incubation: The cell cultures are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production.

  • Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentrations of various cytokines (e.g., IL-1β, IL-6, IL-10, IL-12, IFN-γ, TNF-α) are quantified using a multiplex bead array assay or Enzyme-Linked Immunosorbent Assay (ELISA).

Murine Model of Lupus Nephritis

Objective: To evaluate the in vivo efficacy of Tuftsin-Phosphorylcholine (TPC) in a preclinical model of systemic lupus erythematosus.

Methodology:

  • Animal Model: Lupus-prone NZBxW/F1 mice are used. The onset of glomerulonephritis is monitored by measuring proteinuria.

  • Treatment: Once proteinuria reaches a defined threshold (e.g., >100 mg/dL), mice are treated with TPC (5 µ g/mouse ), methylprednisolone (5 mg/kg body weight), or a vehicle control (PBS) three times per week.

  • Monitoring: Disease progression is monitored by regularly measuring proteinuria and serum levels of anti-dsDNA autoantibodies.

  • Endpoint Analysis: At the end of the study, splenocytes are isolated for in vitro cytokine analysis, and kidney tissues are collected for histological examination to assess the degree of nephritis.

Signaling Pathways and Mechanisms of Action

Phosphorylcholine exerts its immunomodulatory effects by targeting key intracellular signaling pathways that regulate immune cell activation and inflammation. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a central regulator of pro-inflammatory gene expression. Phosphorylcholine has been shown to inhibit the activation of the canonical NF-κB pathway.

NFkB_Pathway PC Phosphorylcholine TLR4 TLR4 PC->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription MAPK_Pathway PC Phosphorylcholine AntigenReceptor Antigen Receptor PC->AntigenReceptor Desensitizes PI3K PI3K AntigenReceptor->PI3K Ras Ras AntigenReceptor->Ras MAPK_p38 p38 MAPK PI3K->MAPK_p38 MAPK_JNK JNK Ras->MAPK_JNK Proliferation Lymphocyte Proliferation MAPK_p38->Proliferation MAPK_JNK->Proliferation

References

Cross-validation of results obtained with calcium phosphorylcholine chloride from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Calcium Phosphorylcholine Chloride from Different Suppliers for Researchers and Drug Development Professionals

This guide provides a framework for the cross-validation of this compound obtained from various commercial suppliers. Ensuring the purity, consistency, and biological activity of this critical reagent is paramount for reproducible and reliable experimental outcomes in research and drug development. This document outlines key quality attributes for comparison, detailed experimental protocols for their assessment, and relevant biological signaling pathways.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of this compound from different suppliers, we recommend compiling the following quantitative data into a centralized table. While specific values will vary between batches and suppliers, this standardized format allows for a clear evaluation of key quality parameters.

Table 1: Comparative Analysis of this compound from Different Suppliers

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Acceptance Criteria Test Method
Identity ConformsConformsConformsConforms to reference spectrum¹H NMR, ¹³C NMR, FT-IR
Purity (Assay, %) e.g., >98%e.g., >99%e.g., >97%≥ 97.0%HPLC-MS, Titration
Moisture Content (%) e.g., <1%e.g., <0.5%e.g., <2%As specified by supplierKarl Fischer Titration
Chloride Content (%) Report ValueReport ValueReport ValueAs specified by supplierIon Chromatography
Calcium Content (%) Report ValueReport ValueReport ValueAs specified by supplierICP-MS or Titration
pH (of a 1% solution) e.g., 5.0-7.0e.g., 5.5-6.5e.g., 4.5-7.5As specified by supplierpH meter
Solubility (in water) e.g., Clear, colorless solutione.g., Clear, colorless solutione.g., Clear, faintly yellowClear, colorless solutionVisual Inspection
Biological Activity Report EC₅₀/IC₅₀Report EC₅₀/IC₅₀Report EC₅₀/IC₅₀Consistent with expected rangeIntracellular Calcium Mobilization Assay

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound. Below are protocols for key analytical and biological assays.

Purity and Identity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify potential organic impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the obtained spectra with a reference spectrum or theoretical chemical shifts. The presence of unexpected signals may indicate impurities. For instance, in ¹H NMR, characteristic peaks for the trimethylammonium protons and the methylene groups of the phosphorylcholine moiety should be observed.[1][2]

Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To quantify the purity of this compound and identify any non-volatile impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining this polar compound.[3][4][5]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.[5]

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.2-0.5 mL/min).

    • Detection: Mass Spectrometry (MS) detector.

  • Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase and perform serial dilutions to create a calibration curve.[3][4]

  • Analysis: The purity is determined by the area of the main peak relative to the total area of all peaks. The MS detector can be used to identify the mass of the main compound and any impurities.

Biological Activity Assessment: Intracellular Calcium Mobilization Assay

Objective: To evaluate the ability of this compound to induce or modulate intracellular calcium signaling.

Methodology:

  • Cell Culture: Use a relevant cell line known to respond to changes in extracellular calcium or phosphorylcholine-related compounds.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[6][7] These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

    • Prepare serial dilutions of this compound from each supplier.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the different concentrations of the test compounds to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[7]

  • Data Analysis: Calculate the fold change in fluorescence or the area under the curve to determine the dose-response relationship and the EC₅₀ value for each supplier's product.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

The biological activity of this compound is linked to its influence on intracellular calcium levels, a ubiquitous second messenger involved in numerous cellular processes.

CalciumSignaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ (Increased) IP3R->Ca_cyto Releases Ca²⁺ CellularResponse Cellular Responses (e.g., Proliferation, Apoptosis) Ca_cyto->CellularResponse Modulates Ca_cyto->PKC Activates PKC->CellularResponse

Caption: Intracellular calcium signaling pathway.

Experimental Workflow

A systematic workflow is essential for the cross-validation of this compound from different suppliers.

ExperimentalWorkflow start Receive this compound (Suppliers A, B, C) phys_chem Physicochemical Analysis start->phys_chem bio_assay Biological Activity Assay start->bio_assay nmr NMR (Identity, Impurities) phys_chem->nmr hplc HPLC-MS (Purity) phys_chem->hplc kf Karl Fischer (Moisture) phys_chem->kf data_analysis Data Analysis & Comparison nmr->data_analysis hplc->data_analysis kf->data_analysis cell_culture Cell Culture & Dye Loading bio_assay->cell_culture ca_flux Intracellular Calcium Flux Measurement cell_culture->ca_flux ca_flux->data_analysis conclusion Select Optimal Supplier data_analysis->conclusion

Caption: Cross-validation experimental workflow.

By implementing this comprehensive comparison guide, researchers and drug development professionals can make informed decisions when selecting a supplier for this compound, thereby enhancing the quality and reliability of their scientific work.

References

Comparative study of zwitterionic and PEGylated surfaces for antifouling properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to minimize non-specific biofouling, the choice of surface coating is critical. This guide provides a comprehensive comparison of two leading antifouling technologies: zwitterionic and PEGylated surfaces. We delve into their performance, supported by experimental data, and provide detailed methodologies for evaluating their efficacy.

The accumulation of unwanted biological material, or biofouling, on surfaces is a persistent challenge in various fields, from biomedical devices and drug delivery systems to marine applications. To combat this, researchers have primarily turned to two powerful surface modification strategies: the grafting of zwitterionic polymers or the tethering of polyethylene glycol (PEG) chains, a process known as PEGylation. Both approaches aim to create a hydration layer that acts as a physical and energetic barrier to repel proteins, bacteria, and cells.

Comparative Analysis of Antifouling Performance

Zwitterionic materials are characterized by having an equal number of positive and negative charges within their chemical structure, resulting in overall charge neutrality.[1] This unique property allows them to tightly bind water molecules, forming a robust hydration layer that is highly effective at resisting biofouling.[1] PEGylated surfaces, on the other hand, consist of long, flexible chains of polyethylene glycol that also create a hydrophilic barrier.[2]

While both surface modifications are highly effective in preventing protein adsorption and nanoparticle aggregation, studies have shown some key differences in their performance.[3] Zwitterionic coatings have demonstrated superior resistance to nonspecific protein adsorption, with some studies reporting levels below 0.3 ng/cm². In terms of bacterial adhesion, zwitterionic surfaces have shown remarkable reductions, with decreases of up to 96% for P. aeruginosa and 92% for S. epidermidis compared to uncoated glass surfaces.[4] PEGylated surfaces also significantly reduce bacterial adhesion, with some studies showing an 87% reduction for P. aeruginosa.[4]

Long-term stability is a crucial factor for many applications. While PEG can be susceptible to oxidative degradation over time, zwitterionic polymers have been shown to exhibit greater stability, making them a potentially more durable option for long-term use.[5][6]

The following table summarizes the quantitative antifouling performance of zwitterionic and PEGylated surfaces based on data from various studies.

Performance MetricZwitterionic SurfacesPEGylated SurfacesControl (Uncoated)Source(s)
Protein Adsorption
Fibrinogen Adsorption< 0.3 ng/cm²Significant reduction, but can be higher than zwitterionic surfaces.High (e.g., ~350 ng/cm² on gold)[4]
Nonspecific Protein Adsorption from PlasmaComparable to PEG in some studies, but often lower.Effective, but performance can be limited in complex media.High[7][8]
Bacterial Adhesion
P. aeruginosa Adhesion Reduction~96%~87%Baseline[4]
S. epidermidis Adhesion Reduction~92%Significant reductionBaseline[4]
E. coli Adhesion ReductionUp to 90% reduction reported for some zwitterionic materials (MPC).Significant reductionBaseline[9]
Cell Attachment
Fibroblast AdhesionSignificantly reducedSignificantly reducedHigh[5]
Macrophage AdhesionSignificantly reducedSignificantly reducedHigh
Long-Term Stability
Hydrolytic StabilityGenerally high, with some zwitterionic polymers showing no degradation after one year in various aqueous solutions.Can be prone to oxidative degradation over time, especially in the presence of oxygen and transition metal ions.N/A[6]

Detailed Experimental Methodologies

Accurate and reproducible evaluation of antifouling properties is essential for comparing different surface modifications. Below are detailed protocols for key experiments used to assess protein adsorption, bacterial adhesion, and cell attachment.

Protein Adsorption Assay

This protocol quantifies the amount of protein that non-specifically adsorbs to a surface.

Materials:

  • Test surfaces (zwitterionic-coated, PEGylated, and control)

  • Protein solution (e.g., Fibrinogen, Bovine Serum Albumin (BSA), or full serum in a suitable buffer like Phosphate-Buffered Saline (PBS))

  • Washing buffer (e.g., PBS with a small amount of surfactant like Tween 20)

  • Protein quantitation assay kit (e.g., Micro BCA™ Protein Assay Kit)

  • Plate reader

Procedure:

  • Incubation: Place the test surfaces in a multi-well plate. Add the protein solution to each well, ensuring the surfaces are fully submerged. Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Washing: Carefully remove the protein solution. Wash the surfaces multiple times with the washing buffer to remove any loosely bound proteins.

  • Elution: Add a lysis buffer or a solution containing a strong surfactant (e.g., 1% Sodium Dodecyl Sulfate - SDS) to each well. Incubate with agitation to elute the adsorbed proteins from the surface.

  • Quantification: Transfer the eluate to a new plate. Use a protein quantitation assay kit according to the manufacturer's instructions to determine the concentration of the eluted protein.

  • Calculation: Calculate the amount of adsorbed protein per unit area of the surface (e.g., in ng/cm²).

Bacterial Adhesion Assay

This protocol measures the ability of a surface to resist the attachment of bacteria.

Materials:

  • Test surfaces

  • Bacterial culture (e.g., E. coli, S. aureus, P. aeruginosa) grown to a specific optical density (OD)

  • Growth medium (e.g., Luria-Bertani broth)

  • Washing solution (e.g., sterile PBS)

  • Staining solution (e.g., Crystal Violet or a live/dead bacterial viability kit)

  • Microscope with imaging software or a plate reader

Procedure:

  • Bacterial Inoculation: Place the sterile test surfaces in a multi-well plate. Add the bacterial suspension to each well and incubate for a set period (e.g., 2-24 hours) under appropriate growth conditions.

  • Washing: Gently remove the bacterial suspension. Wash the surfaces several times with sterile PBS to remove non-adherent bacteria.

  • Staining and Quantification:

    • Crystal Violet Method: Add Crystal Violet solution to stain the adhered bacteria. After incubation, wash away the excess stain. Elute the stain from the bacteria using a solvent (e.g., ethanol or acetic acid) and measure the absorbance using a plate reader.

    • Microscopy Method: Stain the adhered bacteria with a fluorescent dye (e.g., from a live/dead kit). Capture images using a fluorescence microscope and use image analysis software to quantify the number of attached bacteria or the surface area covered.

Cell Attachment Assay

This protocol assesses the ability of a surface to prevent the attachment of eukaryotic cells.

Materials:

  • Test surfaces

  • Cell line (e.g., fibroblasts, macrophages)

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Washing solution (e.g., sterile PBS)

  • Cell staining or viability assay (e.g., Calcein-AM for live cells, or Crystal Violet)

  • Microscope or plate reader

Procedure:

  • Cell Seeding: Place the sterile test surfaces in a multi-well plate. Seed the cells onto the surfaces at a known density and incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Washing: After a predetermined time (e.g., 24-48 hours), gently wash the surfaces with sterile PBS to remove non-adherent cells.

  • Quantification:

    • Direct Counting: Stain the attached cells and count them directly using a microscope.

    • Viability Assay: Use a cell viability assay (e.g., Calcein-AM) to stain live, attached cells. Quantify the fluorescence using a fluorescence microscope or a plate reader.

    • Crystal Violet Staining: Similar to the bacterial adhesion assay, stain the attached cells with Crystal Violet, elute the dye, and measure the absorbance.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the antifouling mechanisms and a general experimental workflow.

Antifouling_Mechanisms cluster_0 Zwitterionic Surface cluster_1 PEGylated Surface Z_Surface Substrate Z_Coating Zwitterionic Polymer Z_Surface->Z_Coating Grafted Z_Hydration Tightly Bound Hydration Layer Z_Coating->Z_Hydration Forms Z_Protein Protein Z_Hydration->Z_Protein Repels P_Surface Substrate P_Coating PEG Chains P_Surface->P_Coating Grafted P_Hydration Hydration Shell (Steric Hindrance) P_Coating->P_Hydration Creates P_Protein Protein P_Hydration->P_Protein Repels

Caption: Antifouling mechanisms of zwitterionic and PEGylated surfaces.

Experimental_Workflow cluster_prep Surface Preparation cluster_assays Antifouling Assays cluster_analysis Data Analysis Prep Prepare Substrates Coat_Z Apply Zwitterionic Coating Prep->Coat_Z Coat_P Apply PEGylated Coating Prep->Coat_P Control Uncoated Control Prep->Control Protein_Assay Protein Adsorption Assay Coat_Z->Protein_Assay Bacteria_Assay Bacterial Adhesion Assay Coat_Z->Bacteria_Assay Cell_Assay Cell Attachment Assay Coat_Z->Cell_Assay Coat_P->Protein_Assay Coat_P->Bacteria_Assay Coat_P->Cell_Assay Control->Protein_Assay Control->Bacteria_Assay Control->Cell_Assay Quantify Quantify Adsorption/ Adhesion Protein_Assay->Quantify Bacteria_Assay->Quantify Cell_Assay->Quantify Compare Compare Performance Quantify->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: General workflow for evaluating antifouling properties.

References

The Virtues of Biomimicry: Calcium Phosphorylcholine's Role in Mitigating Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for biocompatible materials that can seamlessly integrate with the human body, minimizing the host's immune response is a paramount challenge. The implantation of any foreign material invariably triggers a cascade of events known as the foreign body response (FBR), which can lead to inflammation, fibrosis, and ultimately, device failure. At the forefront of strategies to quell this reaction is the use of biomimetic coatings, with calcium phosphorylcholine (PC) emerging as a leading candidate. This guide provides an objective comparison of PC-coated materials against other alternatives, supported by experimental data, to validate its role in reducing immunogenicity.

The Core Principle: Mimicking the Cell Membrane

The efficacy of phosphorylcholine in reducing immunogenicity lies in its zwitterionic nature, mirroring the composition of the outer leaflet of cell membranes. This biomimicry creates a tightly bound hydration layer on the material's surface, which acts as a physical and energetic barrier to protein adsorption.[1][2] The initial event in the FBR is the non-specific adsorption of proteins, which then dictates the subsequent cellular responses, including the recruitment and activation of immune cells like macrophages. By preventing this primary step, PC coatings effectively interrupt the FBR cascade at its origin.

Quantitative Comparison of Performance

To objectively assess the performance of phosphorylcholine coatings, we present a summary of quantitative data from various studies comparing PC-coated surfaces with uncoated controls and another widely used "stealth" material, polyethylene glycol (PEG).

Protein Adsorption

The reduction of non-specific protein adsorption is a key indicator of a material's ability to evade immune recognition.

Surface CoatingProteinAdsorption (ng/cm²)Reference
Phosphorylcholine (PC) Fibrinogen< 100[3]
Lysozyme< 100[3]
Bovine Serum Albumin (BSA)< 100[3]
BSA15.5 - 18.5 (approx. 59-67% reduction)[4]
Lysozyme5.0 - 5.2 (approx. 73-74% reduction)[4]
Uncoated (Control) Fibrinogen600[3]
Lysozyme360[3]
Bovine Serum Albumin (BSA)250[3]
BSA37.8 (µ g/hydrogel )[4]
Lysozyme19.4 (µ g/hydrogel )[4]
Polyethylene Glycol (PEG) Various ProteinsGenerally low, but can be variable[5][6]

Note: Direct quantitative comparison between studies can be challenging due to variations in experimental conditions. The data presented provides a general overview of the performance.

In Vivo Foreign Body Response: Fibrous Capsule Formation

A critical in vivo measure of biocompatibility is the thickness of the fibrous capsule that forms around an implanted material. A thinner capsule generally indicates a milder foreign body response.

Implant CoatingAnimal ModelImplantation TimeFibrous Capsule Thickness (µm)Reference
Phosphorylcholine (PC) Rabbit13 weeksSignificantly thinner than control (almost completely regressed)[7]
High-Density Polyethylene (Control) Rabbit13 weeksPersistently thicker capsule[7]
Phosphorylcholine (PC)-coated Silicone Rat3 monthsSignificantly reduced inflammatory reaction and periprosthetic fibrosis[8]
Textured Silicone (Control) Rat3 monthsMore pronounced inflammatory reaction and fibrosis[8]

The Cellular Response: Modulating Macrophage Behavior

Macrophages are key orchestrators of the foreign body response. Their polarization into pro-inflammatory (M1) or pro-healing (M2) phenotypes significantly influences the outcome of implantation. Studies have shown that phosphorylcholine surfaces can promote a shift towards the M2 phenotype, which is associated with reduced inflammation and enhanced tissue regeneration.[9][10][11]

SurfaceCell TypeObservationReference
Phosphorylcholine (PC) Human Macrophages and GranulocytesStatistically significant reduction in cell adhesion[7]
Phosphorylcholine (PC) NeutrophilsReduced neutrophil adhesion[6]
Phospholipids (including PC) RAW 264.7 MacrophagesDownregulation of M1 and M2 markers, suggesting prevention of polarization[8][10][11]

Signaling Pathways and Experimental Workflows

To understand the mechanisms and evaluation methods behind these findings, the following diagrams illustrate the key signaling pathways involved in the foreign body response and a typical experimental workflow for assessing biomaterial immunogenicity.

G Mechanism of Reduced Immunogenicity by Phosphorylcholine Coating cluster_0 Biomaterial Surface cluster_1 Biological Interface cluster_2 Cellular Response cluster_3 Overall Outcome Implant Implant Material PC_Coating Phosphorylcholine (PC) Coating Implant->PC_Coating Surface Modification Hydration_Layer Stable Hydration Layer (Biomimicry of Cell Membrane) PC_Coating->Hydration_Layer Protein_Adsorption Reduced Protein Adsorption (e.g., Fibrinogen, Complement) Hydration_Layer->Protein_Adsorption Prevents Macrophage Macrophage Activation (Reduced Adhesion & Activation) Protein_Adsorption->Macrophage Inhibits M2_Polarization Shift towards M2 Phenotype (Anti-inflammatory, Pro-healing) Macrophage->M2_Polarization Promotes Reduced_FBR Reduced Foreign Body Response (Less Inflammation & Fibrosis) M2_Polarization->Reduced_FBR

Caption: Mechanism of reduced immunogenicity by phosphorylcholine coating.

G Experimental Workflow for Evaluating Biomaterial Immunogenicity cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Start Biomaterial (e.g., PC-coated vs. Control) Protein_Adsorption_Assay Protein Adsorption Assay (e.g., ELISA, QCM-D) Start->Protein_Adsorption_Assay Macrophage_Activation_Assay Macrophage Activation Assay (e.g., Cell Adhesion, Cytokine Release - ELISA, PCR) Start->Macrophage_Activation_Assay Complement_Activation_Assay Complement Activation Assay (e.g., C3a/C5a ELISA) Start->Complement_Activation_Assay Implantation Subcutaneous Implantation (e.g., Rat, Rabbit Model) Start->Implantation Data_Analysis Data Analysis & Comparison Protein_Adsorption_Assay->Data_Analysis Macrophage_Activation_Assay->Data_Analysis Complement_Activation_Assay->Data_Analysis Histology Histological Analysis (e.g., H&E, Masson's Trichrome) Implantation->Histology Immunohistochemistry Immunohistochemistry (e.g., CD68 for Macrophages) Implantation->Immunohistochemistry Histology->Data_Analysis Immunohistochemistry->Data_Analysis

Caption: Experimental workflow for evaluating biomaterial immunogenicity.

G Key Signaling Pathways in Foreign Body Response cluster_0 Initial Events cluster_1 Innate Immune Cell Recruitment & Activation cluster_2 Chronic Inflammation & Fibrosis Biomaterial Biomaterial Surface Protein_Adsorption Protein Adsorption (Fibrinogen, IgG, Complement) Biomaterial->Protein_Adsorption Complement_Activation Complement Activation (C3a, C5a) Protein_Adsorption->Complement_Activation TLR_Signaling Toll-like Receptor (TLR) Signaling (e.g., TLR2, TLR4) Protein_Adsorption->TLR_Signaling Activates Neutrophils Neutrophils Complement_Activation->Neutrophils Recruitment Monocytes Monocytes Complement_Activation->Monocytes Recruitment Macrophages Macrophages (M1/M2) Monocytes->Macrophages Cytokine_Release Cytokine & Chemokine Release (e.g., TNF-α, IL-1β, TGF-β) Macrophages->Cytokine_Release FBGC Foreign Body Giant Cell (FBGC) Formation Macrophages->FBGC TLR_Signaling->Cytokine_Release Fibroblasts Fibroblast Recruitment & Activation Cytokine_Release->Fibroblasts Fibrous_Capsule Fibrous Capsule Formation FBGC->Fibrous_Capsule Fibroblasts->Fibrous_Capsule

Caption: Key signaling pathways in foreign body response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the evaluation of phosphorylcholine-coated materials.

In Vitro Macrophage Activation Assay

This assay assesses the inflammatory potential of a biomaterial by co-culturing it with macrophages and measuring the subsequent cellular responses.

  • Cell Culture:

    • Murine (e.g., RAW 264.7) or human (e.g., THP-1) monocyte/macrophage cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Primary macrophages can also be isolated from bone marrow or peripheral blood.

  • Material Preparation:

    • The test materials (PC-coated and controls) are sterilized (e.g., with ethanol or UV irradiation) and placed in sterile culture wells.

  • Co-culture:

    • A known density of macrophages is seeded onto the materials and incubated for a specified period (e.g., 24-72 hours).

  • Analysis of Cell Adhesion and Morphology:

    • Non-adherent cells are washed away.

    • Adherent cells are fixed, stained (e.g., with DAPI for nuclei and phalloidin for actin cytoskeleton), and visualized by fluorescence microscopy.

    • The number of adherent cells and their morphology (e.g., spreading area) are quantified using image analysis software.

  • Cytokine Release Analysis:

    • The culture supernatant is collected at different time points.

    • The concentration of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis:

    • Total RNA is extracted from the adherent cells.

    • Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the expression of genes associated with M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) macrophage phenotypes.

In Vivo Subcutaneous Implantation Model

This model evaluates the long-term biocompatibility of a material in a living organism.

  • Animal Model:

    • Commonly used models include rats and rabbits. All procedures must be approved by an institutional animal care and use committee.

  • Implantation:

    • The sterile test materials are surgically implanted into subcutaneous pockets on the dorsum of the anesthetized animal.

  • Post-operative Care:

    • Animals are monitored for signs of inflammation or distress.

  • Explantation and Tissue Processing:

    • At predetermined time points (e.g., 1, 4, 12 weeks), the animals are euthanized, and the implants with surrounding tissue are carefully explanted.

    • The tissue samples are fixed in formalin, dehydrated, and embedded in paraffin.

  • Histological Staining and Analysis:

    • The paraffin-embedded tissues are sectioned and stained.

      • Hematoxylin and Eosin (H&E): For general assessment of tissue morphology and inflammatory cell infiltrate.

      • Masson's Trichrome: To visualize and quantify the collagen-rich fibrous capsule (collagen stains blue/green).[12][13][14][15][16]

    • The thickness of the fibrous capsule is measured at multiple points around the implant using light microscopy and image analysis software.

  • Immunohistochemistry:

    • Tissue sections can be stained with specific antibodies to identify different cell types within the peri-implant tissue (e.g., CD68 for macrophages).

Conclusion

The available evidence strongly supports the role of calcium phosphorylcholine in reducing the immunogenicity of biomaterials. Its biomimetic, zwitterionic nature effectively minimizes protein adsorption, thereby attenuating the foreign body response, leading to reduced inflammation and thinner fibrous capsule formation in vivo. While polyethylene glycol has been a gold standard for creating "stealth" surfaces, concerns about its potential immunogenicity are growing.[7][17][18][19][20][21][22] Phosphorylcholine-based coatings present a promising alternative, demonstrating excellent biocompatibility and a favorable in vivo response. For researchers and drug development professionals, the adoption of phosphorylcholine surface modification offers a robust strategy to enhance the safety and efficacy of implantable medical devices and drug delivery systems.

References

A Head-to-Head Comparison: Calcium Chloride Method vs. Electroporation for Achieving Cell Competence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, drug development, and other scientific fields, the successful introduction of foreign DNA into host cells is a foundational step for a myriad of applications, from gene cloning and protein expression to the development of novel therapeutics. The two most widely used methods to render cells competent for DNA uptake are the chemical method using calcium chloride (CaCl₂) and the physical method of electroporation. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Differences and Performance Metrics

The choice between the calcium chloride method and electroporation often hinges on the desired transformation efficiency, the nature of the cells and DNA, and the available resources. Electroporation generally boasts a significantly higher transformation efficiency, making it the method of choice for applications requiring a large number of transformants, such as library construction.[1][2] Conversely, the calcium chloride method is less expensive and does not require specialized equipment, making it a staple for routine cloning procedures.[3][4]

FeatureCalcium Chloride MethodElectroporation
Transformation Efficiency (CFU/µg DNA) 1 x 10⁵ to 5 x 10⁹[1]1 x 10¹⁰ to 3 x 10¹⁰[1]
Principle Chemical permeabilization of the cell membrane using CaCl₂ and heat shock.[3]Creation of transient pores in the cell membrane using a high-voltage electric pulse.[3]
Equipment Standard laboratory equipment (ice, water bath).[4]Specialized electroporator and cuvettes required.[3]
Cost LowHigh (due to equipment and specialized consumables).[3]
Throughput Can be adapted for high-throughput applications.Can be a bottleneck for high-throughput workflows.
Cell Viability Generally higher cell viability post-transformation.Can lead to significant cell death if not optimized.
DNA Requirements Less sensitive to salt and other impurities in the DNA sample.Highly sensitive to salt concentration in the DNA sample, which can cause arcing.[3]
Common Applications Routine subcloning, plasmid amplification.cDNA and genomic library construction, transformation with large plasmids, difficult-to-transform cells.[2]

Delving Deeper: The Mechanisms of Action

The underlying principles of these two methods are fundamentally different.

Calcium Chloride Method: This technique relies on the ability of divalent cations, specifically Ca²⁺, to neutralize the negative charges on both the phosphate backbone of the DNA and the phospholipids of the cell membrane.[3] This reduces the electrostatic repulsion between the DNA and the cell surface. The subsequent heat shock step creates a thermal imbalance, which is believed to create transient pores in the membrane, allowing the DNA to enter the cell.

Electroporation: This is a physical method that utilizes a brief, high-voltage electrical pulse to create temporary pores in the cell membrane.[3] When cells are suspended in a conductive solution containing DNA, the application of the electrical field is thought to induce a transmembrane potential that leads to the formation of these pores, through which the DNA can pass into the cytoplasm.

Experimental Protocols: A Step-by-Step Guide

Below are detailed, generalized protocols for preparing competent E. coli cells and performing transformation using both the calcium chloride and electroporation methods. It is important to note that specific parameters may need to be optimized for different bacterial strains and plasmids.

Calcium Chloride Method

Materials:

  • E. coli culture

  • Luria-Bertani (LB) broth

  • Ice-cold, sterile 0.1 M Calcium Chloride (CaCl₂) solution

  • Sterile microcentrifuge tubes

  • Ice

  • Water bath set to 42°C

  • SOC medium

  • LB agar plates with appropriate antibiotic

Procedure for Preparing Competent Cells:

  • Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB broth with 500 µL of the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.4-0.5.

  • Chill the culture on ice for 20-30 minutes.

  • Transfer the culture to a sterile, pre-chilled 50 mL centrifuge tube.

  • Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Carefully discard the supernatant and resuspend the cell pellet in 25 mL of ice-cold 0.1 M CaCl₂.

  • Incubate the suspension on ice for 30 minutes.

  • Pellet the cells again by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in 2 mL of ice-cold 0.1 M CaCl₂. The cells are now competent and can be used immediately or stored at -80°C after adding glycerol to a final concentration of 15%.

Transformation Procedure:

  • Thaw a 50 µL aliquot of competent cells on ice.

  • Add 1-5 µL of plasmid DNA to the cells and gently mix.

  • Incubate the mixture on ice for 30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for 45-90 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium to the tube.

  • Incubate at 37°C for 1 hour with gentle shaking to allow for the expression of the antibiotic resistance gene.

  • Plate 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Electroporation

Materials:

  • E. coli culture

  • LB broth

  • Ice-cold, sterile deionized water

  • Ice-cold, sterile 10% glycerol

  • Sterile microcentrifuge tubes

  • Electroporator

  • Pre-chilled electroporation cuvettes (e.g., 0.1 cm gap)

  • SOC medium

  • LB agar plates with appropriate antibiotic

Procedure for Preparing Electrocompetent Cells:

  • Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.

  • Inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Rapidly cool the culture on ice for 30 minutes.

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 L of ice-cold sterile water.

  • Repeat the centrifugation and washing step with 0.5 L of ice-cold sterile water.

  • Resuspend the pellet in 20 mL of ice-cold 10% glycerol.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant and resuspend the final pellet in 2-3 mL of ice-cold 10% glycerol. The final cell density should be approximately 3 x 10¹⁰ cells/mL.

  • Aliquot the electrocompetent cells into pre-chilled microcentrifuge tubes and store at -80°C.

Transformation Procedure:

  • Thaw an aliquot of electrocompetent cells on ice.

  • Add 1-2 µL of plasmid DNA to 20-50 µL of cells in a pre-chilled microcentrifuge tube.

  • Carefully transfer the cell/DNA mixture to a pre-chilled electroporation cuvette, avoiding air bubbles.

  • Place the cuvette in the electroporator and deliver a single pulse according to the manufacturer's instructions (e.g., for E. coli, a common setting is 1.8 kV, 25 µF, 200 Ω).

  • Immediately add 1 mL of pre-warmed SOC medium to the cuvette.

  • Quickly transfer the cell suspension to a microcentrifuge tube and incubate at 37°C for 1 hour with gentle shaking.

  • Plate an appropriate volume of the cell suspension onto an LB agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in both the calcium chloride method and electroporation.

CalciumChlorideWorkflow cluster_prep Competent Cell Preparation cluster_transform Transformation A E. coli Culture Growth (log phase) B Chill on Ice A->B C Centrifuge & Resuspend in CaCl2 B->C D Incubate on Ice C->D E Centrifuge & Resuspend in CaCl2 D->E F Add Plasmid DNA E->F Competent Cells G Incubate on Ice F->G H Heat Shock (42°C) G->H I Incubate on Ice H->I J Add SOC Medium & Recover I->J K Plate on Selective Agar J->K

Caption: Workflow for the Calcium Chloride Method.

ElectroporationWorkflow cluster_prep Electrocompetent Cell Preparation cluster_transform Transformation A E. coli Culture Growth (log phase) B Chill on Ice A->B C Centrifuge & Wash with H2O B->C D Centrifuge & Wash with 10% Glycerol C->D E Add Plasmid DNA D->E Electrocompetent Cells F Transfer to Cuvette E->F G Electroporation Pulse F->G H Add SOC Medium & Recover G->H I Plate on Selective Agar H->I

Caption: Workflow for the Electroporation Method.

Conclusion: Selecting the Right Tool for the Job

Both the calcium chloride method and electroporation are powerful techniques for introducing DNA into cells. The optimal choice depends on the specific experimental goals and available resources. For routine cloning and plasmid amplification where high transformation efficiency is not a critical factor, the simplicity and low cost of the calcium chloride method make it an excellent choice. However, for more demanding applications such as the construction of complex libraries, the transformation of large DNA constructs, or working with difficult-to-transform cell lines, the superior efficiency of electroporation is often essential for success. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to maximize the success of their experiments.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Calcium Phosphorylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents. Calcium phosphorylcholine chloride, a key intermediate in various biochemical studies and pharmaceutical synthesis, requires careful handling from acquisition to disposal. Adherence to established safety protocols and waste management guidelines is paramount to protect both laboratory personnel and the environment.

This guide provides essential safety and logistical information for the proper disposal of this compound, offering procedural, step-by-step guidance to address operational questions and foster a culture of safety in the laboratory.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets (SDS) indicate that this compound is an irritant, capable of causing skin, eye, and respiratory irritation. Therefore, wearing safety goggles, gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated area or under a chemical fume hood.

In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up and placed in a designated, labeled container for disposal. The area of the spill should then be decontaminated.

Disposal Procedures for this compound

As a non-hazardous chemical waste, the disposal of this compound is governed by local, state, and federal regulations. It is imperative to consult these regulations to ensure full compliance. The primary and recommended method of disposal is through a licensed professional waste disposal service.

Operational Plan for Disposal:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled as "this compound Waste" and include the date of accumulation.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for a licensed chemical waste management company to collect and dispose of the waste. One common method of disposal for this type of chemical is incineration in a facility equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or containers, that have come into contact with this compound should be treated as contaminated waste and disposed of in the same manner as the chemical itself.[1]

  • Aqueous Solutions: Under no circumstances should solutions containing this compound be disposed of down the drain.[1] This can lead to environmental contamination. Aqueous waste should be collected and disposed of through the designated chemical waste stream.

Quantitative Data for Disposal Considerations

While specific quantitative disposal limits for this compound are not widely established in publicly available regulatory documents, general guidelines for laboratory chemical waste provide a framework for safe practices. The following table summarizes key considerations:

ParameterGuidelineSource
Waste Classification Generally considered non-hazardous chemical waste.--INVALID-LINK--, --INVALID-LINK--
Recommended Disposal Method Incineration by a licensed waste disposal service.--INVALID-LINK--
Drain Disposal Strictly prohibited for both solid and aqueous forms.--INVALID-LINK--
Container Labeling Must be clearly labeled with the chemical name and as "Waste".Standard Laboratory Practice
Spill Residue Treat as chemical waste and dispose of accordingly.Standard Laboratory Practice

Experimental Protocol: Synthesis of a Phosphorylcholine Derivative

To provide context for waste generation, the following is a generalized protocol for the synthesis of a phosphorylcholine derivative, a common application of this compound.

Objective: To synthesize a phosphorylcholine-containing polymer for biomedical applications.

Materials:

  • This compound

  • Initiator (e.g., a functionalized alcohol)

  • Monomer (e.g., a cyclic ester)

  • Solvent (e.g., anhydrous dichloromethane)

  • Catalyst (e.g., an organocatalyst)

  • Precipitating solvent (e.g., cold diethyl ether)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the initiator and monomer in the anhydrous solvent.

  • Initiation: Add the this compound to the reaction mixture.

  • Polymerization: Add the catalyst to initiate the polymerization. Allow the reaction to proceed at a specific temperature for a predetermined time, monitoring the progress by techniques such as NMR or GPC.

  • Quenching: Terminate the reaction by adding a quenching agent.

  • Purification: Precipitate the polymer by adding the reaction mixture to a cold non-solvent.

  • Isolation: Collect the polymer by filtration and wash with the precipitating solvent to remove unreacted reagents and byproducts.

  • Drying: Dry the purified polymer under vacuum.

Waste Generation and Disposal from the Protocol:

  • Solid Waste: Unreacted this compound, residual polymer, and any solid byproducts should be collected and disposed of as chemical waste.

  • Liquid Waste: The filtrate from the purification step, containing the reaction solvent, unreacted monomer, and soluble impurities, must be collected in a labeled container for hazardous liquid waste. This is because the solvent (e.g., dichloromethane) is typically a regulated hazardous waste.

  • Contaminated Labware: All glassware and other equipment that came into contact with the reactants and products should be decontaminated. The initial rinses should be collected as hazardous liquid waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and the waste generated from its use in a typical laboratory experiment.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start This compound (Solid or in Solution) experiment Experimental Use (e.g., Synthesis) start->experiment spill Accidental Spill start->spill solid_waste Solid Waste Container (Labeled) experiment->solid_waste Unreacted solid, product, byproducts liquid_waste Liquid Waste Container (Labeled) experiment->liquid_waste Solvents, filtrates, aqueous solutions contaminated_ppe Contaminated PPE & Labware Container experiment->contaminated_ppe Gloves, glassware spill->solid_waste Swept solid storage Secure Designated Waste Storage Area solid_waste->storage liquid_waste->storage contaminated_ppe->storage disposal_service Licensed Waste Disposal Service storage->disposal_service incineration Incineration disposal_service->incineration

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Phosphorylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium phosphorylcholine chloride, offering procedural, step-by-step guidance to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1][2] Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[3]To prevent eye irritation from dust or splashes.[1][2][3][4]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3][5][6]To prevent skin contact and irritation.[1][2][3][4] Proper glove removal technique (without touching the glove's outer surface) should be followed.[5]
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]To avoid respiratory tract irritation from inhaling dust.[1][3][5]
Skin and Body Protection A laboratory coat and close-toed footwear are the minimum requirements. Protective clothing must be selected based on the hazards present in the workplace.[3]To protect against accidental skin contact.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weighing Weighing Don PPE->Weighing Ensure Protection Dissolving Dissolving Weighing->Dissolving Use in Ventilated Area Decontaminate Decontaminate Dissolving->Decontaminate After Experiment Dispose Waste Dispose Waste Decontaminate->Dispose Waste Proper Waste Stream Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step First Aid for this compound Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air If breathed in Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Wash off Rinse with Water (15 min) Rinse with Water (15 min) Eye Contact->Rinse with Water (15 min) Rinse thoroughly Rinse Mouth with Water Rinse Mouth with Water Ingestion->Rinse Mouth with Water If conscious Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Rinse with Water (15 min)->Seek Medical Attention Rinse Mouth with Water->Seek Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.